N-tert-Butylmaleimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)9-6(10)4-5-7(9)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKDUBMGZZTUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349124 | |
| Record name | N-tert-Butylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-22-3 | |
| Record name | N-tert-Butylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-Butylmaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-tert-Butylmaleimide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butylmaleimide is a versatile organic compound characterized by a maleimide ring substituted with a tert-butyl group on the nitrogen atom. This bulky alkyl group significantly influences the compound's physical and chemical properties, including its solubility and reactivity. As a Michael acceptor, this compound readily participates in conjugate addition reactions, particularly with thiols, making it a valuable reagent in organic synthesis and bioconjugation. Its applications span from polymer chemistry to the development of covalent probes for chemical proteomics, enabling the study of protein function and drug-target engagement. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, complete with experimental protocols and mechanistic diagrams to support its use in research and development.
Chemical Structure and Identification
This compound is structurally defined by a five-membered dicarboximide ring containing a carbon-carbon double bond, with a tert-butyl group attached to the nitrogen atom.
Systematic Name: 1-(tert-Butyl)-1H-pyrrole-2,5-dione[1] Common Name: this compound CAS Number: 4144-22-3[1][2] Molecular Formula: C₈H₁₁NO₂[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(tert-butyl)pyrrole-2,5-dione[1] |
| InChI | InChI=1S/C8H11NO2/c1-8(2,3)9-6(10)4-5-7(9)11/h4-5H,1-3H3[2] |
| InChIKey | YEKDUBMGZZTUDY-UHFFFAOYSA-N[3] |
| SMILES | CC(C)(C)N1C(=O)C=CC1=O[2] |
| PubChem CID | 643190[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. The presence of the bulky tert-butyl group and the polar maleimide ring imparts a unique combination of characteristics to the molecule.
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 153.18 g/mol | [3] |
| Appearance | White to off-white crystalline solid or colorless liquid | [2] |
| Melting Point | 62-64 °C | |
| Boiling Point | 189 °C (lit.) | [3] |
| Density | 1.059 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.477 (lit.) | [3] |
| Flash Point | 80 °C (closed cup) | [3] |
| Solubility | Soluble in organic solvents like acetone and dichloromethane; limited solubility in water. | [2] |
Table 3: Chemical and Spectroscopic Properties
| Property | Description |
| Reactivity | Acts as an electrophile in Michael addition reactions due to the electron-deficient double bond in the maleimide ring.[2] |
| Stability | Stable under normal conditions, but reactive towards nucleophiles.[2] |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 6.61 (s, 2H, CH=CH), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 171.0 (C=O), 134.0 (CH=CH), 57.0 (C(CH₃)₃), 28.0 (C(CH₃)₃) |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching (around 1700 cm⁻¹), C=C stretching, and C-N stretching. |
| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 153. Fragmentation may involve loss of the tert-butyl group. |
Synthesis of this compound
This compound is typically synthesized in a two-step process starting from maleic anhydride and tert-butylamine. The first step involves the formation of N-tert-butylmaleamic acid, which is subsequently cyclized via dehydration to yield the final product.
References
N-tert-Butylmaleimide mechanism of action in thiol reactions.
N-tert-Butylmaleimide in Thiol Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action, kinetics, and experimental considerations for the reaction of this compound (NBM) with thiols. NBM is a specific example of the broader maleimide class of reagents, which are pivotal in bioconjugation, covalent inhibitor design, and materials science due to their high selectivity for sulfhydryl groups.
Core Mechanism of Action: The Michael Addition
The fundamental reaction between this compound and a thiol-containing compound (like the amino acid cysteine) is a Michael addition . This reaction involves the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electrophilic carbon atoms of the α,β-unsaturated carbonyl system within the maleimide ring.[1] This process results in the formation of a stable, covalent thioether bond.[1]
The reaction is highly chemoselective for thiols, particularly within a specific pH range, which allows for the precise modification of cysteine residues in proteins and peptides.[1][2]
References
N-tert-Butylmaleimide in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-tert-Butylmaleimide is an organic compound featuring a maleimide ring substituted with a tert-butyl group at the nitrogen atom.[1][2] In the realm of biochemistry, its utility is intrinsically linked to the reactivity of the maleimide moiety, which serves as a versatile tool for the covalent modification of proteins and other biomolecules. This technical guide provides an in-depth exploration of the applications of this compound and related maleimides in biochemical research, with a focus on its role as a chemical probe for studying protein structure and function, and as a warhead in the design of covalent inhibitors.
Core Principle: The Thiol-Maleimide Michael Addition
The primary biochemical application of this compound stems from the highly selective reaction of its maleimide group with the thiol (sulfhydryl) group of cysteine residues in proteins.[3] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[4] The result is the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[4]
The efficiency and selectivity of this conjugation are highly dependent on the reaction conditions, most notably the pH. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Within this window, a sufficient concentration of the more reactive thiolate anion is present to ensure an efficient reaction, while minimizing side reactions with other nucleophilic amino acid residues, such as the primary amine of lysine.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
Applications in Biochemistry
The ability of this compound to selectively target cysteine residues has led to its use in several key areas of biochemical research:
-
Chemical Probing and Bioconjugation: this compound can be used to probe the accessibility of cysteine residues within a protein, providing insights into protein structure and conformational changes. By reacting with exposed thiols, it effectively "labels" these sites. While this compound itself does not carry a reporter tag, its fundamental reaction is the basis for a wide array of maleimide-based probes that are functionalized with fluorophores, biotin, or spin labels. This allows for the visualization, purification, and biophysical analysis of proteins.
-
Covalent Inhibition: The maleimide group can act as an electrophilic "warhead" in the design of covalent inhibitors.[5] These inhibitors first bind non-covalently to the target protein, and then form a permanent covalent bond with a nucleophilic residue, often a cysteine, in or near the active site.[5] This irreversible inhibition can offer advantages in terms of potency and duration of action. This compound can be considered a fragment for screening in the discovery of such inhibitors.[6][7]
-
Proteomics: While less common than more functionalized maleimides, this compound can be used in proteomics workflows to block cysteine residues. This is often done to prevent disulfide bond formation or to differentiate between cysteine populations with different reactivity.
Quantitative Data
| Parameter | Value/Range | Notes |
| Optimal pH Range | 6.5 - 7.5 | Balances thiol reactivity with selectivity over amines.[3] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Room temperature reactions are faster, while 4°C is used for sensitive proteins. |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A starting point for efficient labeling, should be optimized empirically. |
| Reaction Time | 1-2 hours at RT; Overnight at 4°C | Dependent on reactants, concentrations, and temperature. |
| Second-Order Rate Constant (k₂) for Maleimides with Thiols | 10² - 10⁴ M⁻¹s⁻¹ | Highly dependent on the N-substituent and the specific thiol.[8] |
Influence of the N-Substituent on Reactivity:
The nature of the substituent on the maleimide nitrogen influences the reactivity of the double bond. Electron-withdrawing groups on the N-substituent increase the electrophilicity of the maleimide, leading to a faster reaction with thiols.[4][9] N-aryl maleimides, for instance, have been found to react approximately 2.5 times faster with thiols compared to N-alkyl derivatives.[9] The tert-butyl group of this compound is a non-electron-withdrawing alkyl group, suggesting its reactivity is likely moderate compared to more activated maleimides.
Experimental Protocols
The following are detailed methodologies for key experiments involving maleimide reagents. These protocols are general and should be optimized for the specific protein and maleimide used.
Protocol 1: General Protein Labeling with a Maleimide Reagent
This protocol describes a general procedure for labeling a protein with a maleimide-functionalized reagent.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound or other maleimide reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable buffer free of thiol-containing compounds.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteines for labeling, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using other reducing agents like DTT, they must be removed prior to adding the maleimide.
-
Remove the excess reducing agent using a desalting column.
-
-
Maleimide Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the maleimide reagent in a dry, water-miscible organic solvent such as DMSO or DMF. This should be prepared fresh.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Add the maleimide solution slowly while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If the maleimide is fluorescent, protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any excess maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling using an appropriate method, such as mass spectrometry or UV-Vis spectroscopy if the maleimide reagent has a chromophore.
-
Protocol 2: Determination of Second-Order Rate Constants for the Thiol-Maleimide Reaction
This protocol outlines a method to determine the kinetics of the reaction between a thiol-containing compound and a maleimide reagent using LC-MS.
Materials:
-
Thiol-containing compound (e.g., N-acetyl-L-cysteine)
-
Maleimide reagent (e.g., this compound)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
LC-MS system
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the thiol and the maleimide reagent in the reaction buffer. Ensure the buffer is degassed to prevent oxidation of the thiol.
-
-
Kinetic Measurement:
-
Initiate the reaction by mixing the thiol and maleimide solutions. The concentration of one reactant should be in excess to ensure pseudo-first-order kinetics.
-
At various time points, take an aliquot of the reaction mixture and quench the reaction. This can be done by adding a large excess of a different thiol or by acidification.
-
Analyze the quenched samples by LC-MS to determine the concentration of the reactants and/or the product at each time point.
-
-
Data Analysis:
-
Plot the concentration of the limiting reactant versus time.
-
Fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant that was in excess.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in biochemistry.
Potential Side Reactions
While the thiol-maleimide reaction is robust, researchers should be aware of potential side reactions:
-
Hydrolysis: At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, which renders it unreactive towards thiols.[4]
-
Reaction with other nucleophiles: At higher pH, the reaction with other nucleophilic residues, such as lysine, can become more prevalent, leading to a loss of selectivity.
-
Thiazine Rearrangement: For peptides and proteins with an N-terminal cysteine, the initial thioether adduct can undergo a rearrangement to form a more stable six-membered thiazine structure.[10] The rate of this rearrangement is influenced by the pH and the amino acid adjacent to the N-terminal cysteine.[10]
References
- 1. CAS 4144-22-3: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. irbm.com [irbm.com]
- 8. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
N-tert-Butylmaleimide's Reactivity with Cysteine Residues: A Technical Guide for Researchers
An in-depth exploration of the chemical reactivity, experimental protocols, and applications of N-tert-Butylmaleimide (NBM) as a valuable tool for studying cysteine residues in proteins. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NBM in their experimental workflows.
This compound (NBM) is a thiol-reactive compound widely utilized in biochemistry and drug development to probe and modify cysteine residues within proteins. Its specific reactivity towards the sulfhydryl group of cysteine allows for a multitude of applications, from quantitative proteomics to the investigation of cellular signaling pathways. This technical guide provides a comprehensive overview of NBM's reactivity, detailed experimental protocols, and its role in advancing our understanding of protein function.
Core Principles of this compound Reactivity
The fundamental reaction between this compound and a cysteine residue involves a Michael addition. The nucleophilic thiol group of the cysteine attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This results in the formation of a stable, covalent thioether bond.
The rate and specificity of this reaction are influenced by several key factors:
-
pH: The reaction is highly pH-dependent. The optimal pH range for the maleimide-thiol reaction is typically between 6.5 and 7.5.[1] Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, competing reactions with other nucleophilic residues, such as lysine, and hydrolysis of the maleimide ring become more prevalent, potentially leading to a loss of specificity.[1]
-
Temperature and Time: The reaction rate is also temperature-dependent. Reactions are commonly performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight to minimize protein degradation.[1]
-
Stoichiometry: The molar ratio of NBM to the protein or peptide is a critical parameter that often requires empirical optimization. A molar excess of NBM is typically used to ensure complete labeling of the available cysteine residues.
Side Reactions and Adduct Stability:
While the thioether bond formed is generally stable, it's important to be aware of potential side reactions. Under certain conditions, the succinimide ring of the NBM-cysteine adduct can undergo hydrolysis. Additionally, the initial Michael addition can be reversible, particularly in the presence of other thiols, which can lead to a thiol-exchange reaction.[2]
Quantitative Analysis of NBM-Cysteine Reactivity
Quantifying the reaction between NBM and cysteine residues is crucial for many applications. The following table summarizes key quantitative parameters, although it's important to note that specific values for this compound are not extensively reported in the literature. The data for N-ethylmaleimide (NEM), a structurally similar compound, is often used as a reference.
| Parameter | Typical Value/Range | Conditions | Reference |
| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | [1] |
| Reaction Time | 1-2 hours (Room Temp) or Overnight (4°C) | Varies with protein and reagent concentration | [1] |
| Molar Ratio (NBM:Protein) | 10:1 to 20:1 (starting point) | Empirically determined | |
| Reaction Kinetics (NEM with Cysteine) | Completion in < 2 minutes | In solution | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Labeling of Proteins with this compound
This protocol outlines a general procedure for labeling proteins with NBM.
Materials:
-
Protein of interest containing accessible cysteine residues
-
This compound (NBM)
-
Degassed reaction buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)[1]
-
Reducing agent (optional, e.g., TCEP or DTT)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis equipment for purification
-
Anhydrous DMSO or DMF for preparing NBM stock solution[4]
Procedure:
-
Protein Preparation:
-
NBM Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of NBM in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to react with any excess NBM.
-
-
Purification:
-
Remove excess NBM and quenching reagent using a desalting column or dialysis.
-
-
Quantification of Labeling Efficiency:
-
The degree of labeling can be determined using mass spectrometry by measuring the mass shift of the modified protein or peptides.[5]
-
Alternatively, spectrophotometric methods can be used if a chromophoric maleimide derivative is employed.
-
Protocol 2: Quantitative Proteomics Workflow using NBM
This workflow describes the use of NBM for quantitative analysis of cysteine reactivity in a complex protein mixture.
Workflow:
-
Protein Extraction and Preparation:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Reduce and alkylate disulfide bonds as described in Protocol 1.
-
-
NBM Labeling:
-
Label the protein lysate with NBM at a specific concentration and for a defined time to capture reactive cysteine residues.
-
-
Protein Digestion:
-
Digest the NBM-labeled proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be configured to detect and fragment peptides, including those modified with NBM.
-
-
Data Analysis:
-
Use proteomics software to identify and quantify the NBM-labeled peptides.
-
The relative abundance of NBM-modified peptides across different samples can provide insights into changes in cysteine reactivity.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.
References
CAS number 4144-22-3 applications and properties.
An In-depth Technical Guide to N-tert-Butylmaleimide (CAS 4144-22-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS 4144-22-3), detailing its chemical and physical properties, core applications in research and drug development, and key experimental methodologies.
This compound (NTBM) is an organic compound belonging to the maleimide derivative class.[1] Its structure consists of a maleimide functional group with a tert-butyl substituent attached to the nitrogen atom.[1] This structure, particularly the electrophilic double bond within the maleimide ring, dictates its primary reactivity and utility in chemical synthesis and bioconjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4144-22-3 | [2][3][4] |
| Molecular Formula | C₈H₁₁NO₂ | [2][3][4] |
| Molecular Weight | 153.18 g/mol | [2][4][5] |
| IUPAC Name | 1-tert-butylpyrrole-2,5-dione | [2][6] |
| Synonyms | N-t-Butylmaleimide, t-Butyl Maleimide | [1][6] |
| Appearance | White to off-white crystalline solid or liquid | [1][7][8] |
| Melting Point | 62-64 °C | [1][3] |
| Boiling Point | 189 °C (lit.) | [1][2] |
| Density | 1.059 g/mL at 25 °C (lit.) | [1][2] |
| Flash Point | 80 °C (176 °F) - closed cup | [2] |
| Solubility | Limited solubility in water; Soluble in organic solvents (acetone, dichloromethane, ethanol, ether) |[7][9] |
Table 2: Spectroscopic and Computational Data
| Identifier | Value | Source(s) |
|---|---|---|
| SMILES | CC(C)(C)N1C(=O)C=CC1=O | [2] |
| InChI Key | YEKDUBMGZZTUDY-UHFFFAOYSA-N | [2] |
| Refractive Index (n20/D) | 1.477 (lit.) | [2] |
| pKa (Predicted) | -2.18 ± 0.20 | [1][9] |
| PubChem CID | 643190 |[2] |
Core Reactivity: The Thiol-Maleimide Michael Addition
The most significant chemical property of this compound for drug development and research is the high reactivity of its maleimide group toward thiol (sulfhydryl) groups.[1] This reaction proceeds via a Michael addition, forming a stable carbon-sulfur bond. It is highly selective for thiols at neutral or near-neutral pH, making it ideal for bioconjugation applications, such as modifying cysteine residues in proteins.
Caption: Thiol-Maleimide Michael Addition Reaction.
Applications in Research and Drug Development
This compound serves as a critical building block and reagent in several advanced applications.
-
Bioconjugation and Labeling: Its primary use is as a crosslinking agent to conjugate molecules to proteins, peptides, or other biomolecules containing free thiol groups.[1] This is fundamental for creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled proteins for imaging and diagnostic assays.
-
Polymer Chemistry: It is used as a monomer to produce polymers with maleimide functionality. These polymers are valuable in materials science, coatings, and for creating hydrogels in biomedical engineering.[1]
-
Organic Synthesis: The maleimide group can participate in various chemical reactions, including Diels-Alder cycloadditions, making it a versatile intermediate for synthesizing complex organic compounds.[1]
Experimental Protocols
While specific protocols vary, the following provides a detailed, representative methodology for a core application: labeling a protein with a maleimide-functionalized molecule.
Protocol: Cysteine-Specific Protein Labeling
Objective: To covalently attach a maleimide-containing probe (e.g., a fluorescent dye or drug molecule functionalized with NTBM) to a protein via a surface-exposed cysteine residue.
Materials:
-
Protein of interest (with at least one free cysteine) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2).
-
This compound functionalized probe.
-
Reducing agent (e.g., Dithiothreitol, DTT, or Tris(2-carboxyethyl)phosphine, TCEP).
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Desalting column (e.g., PD-10) for buffer exchange and purification.
-
Reaction buffer: Degassed PBS or HEPES buffer, pH 6.8-7.4, containing EDTA (1-2 mM) to prevent thiol oxidation.
Methodology:
-
Protein Preparation (Reduction - Optional):
-
If the target cysteine(s) are in a disulfide bond, they must be reduced.
-
Dissolve the protein in the reaction buffer.
-
Add a 10- to 20-fold molar excess of TCEP (or 100-fold excess of DTT). TCEP is often preferred as it does not contain a free thiol and does not need to be removed before the maleimide reaction.
-
Incubate for 1-2 hours at room temperature.
-
-
Removal of Reducing Agent (Crucial if using DTT):
-
If DTT was used, it must be completely removed as its free thiol will compete with the protein's cysteine for the maleimide probe.
-
Equilibrate a desalting column with degassed reaction buffer.
-
Pass the protein solution through the column to exchange the buffer and remove DTT.
-
-
Conjugation Reaction:
-
Immediately after preparation, determine the protein concentration.
-
Dissolve the this compound probe in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration (e.g., 10-20 mM).
-
Add a 5- to 20-fold molar excess of the maleimide probe solution to the protein solution. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light if the probe is light-sensitive.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10- to 50-fold molar excess over the maleimide probe.
-
Incubate for 15-30 minutes. This will react with any excess, unreacted maleimide probe.
-
-
Purification and Analysis:
-
Remove the unreacted probe and quenching reagent by passing the reaction mixture through a new desalting column or via dialysis.
-
Analyze the final conjugate using techniques like SDS-PAGE (to check for molecular weight shifts), UV-Vis spectroscopy (to determine labeling efficiency), and Mass Spectrometry (to confirm conjugation).
-
Caption: Experimental Workflow for Protein Labeling.
Application in Targeted Signaling Pathways
This compound itself does not target a signaling pathway. However, as a linker, it is instrumental in creating therapeutics that do. A prime example is its role in constructing Antibody-Drug Conjugates (ADCs), which are designed to selectively deliver a potent cytotoxic drug to cancer cells expressing a specific surface antigen, thereby modulating pathways that lead to apoptosis.
Caption: Conceptual Workflow of an ADC using Maleimide Linker Chemistry.
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.
Table 3: Hazard and Safety Information
| Identifier | Value | Source(s) |
|---|---|---|
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [2] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, suitable respirator |
| Storage Conditions | Inert atmosphere, Room Temperature |[1][9] |
References
- 1. biosynce.com [biosynce.com]
- 2. jk-sci.com [jk-sci.com]
- 3. echemi.com [echemi.com]
- 4. lumtec.com.tw [lumtec.com.tw]
- 5. This compound 97 4144-22-3 [sigmaaldrich.com]
- 6. This compound | C8H11NO2 | CID 643190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 4144-22-3: this compound | CymitQuimica [cymitquimica.com]
- 8. specificpolymers.com [specificpolymers.com]
- 9. chembk.com [chembk.com]
An In-depth Technical Guide to N-tert-Butylmaleimide in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of N-tert-Butylmaleimide (N-t-BMI) in polymer chemistry. It covers the core aspects of its synthesis, polymerization behavior, and the properties of the resulting polymers, with a special focus on applications relevant to drug development.
Introduction to this compound
This compound (N-t-BMI) is an N-substituted maleimide monomer characterized by a bulky tert-butyl group attached to the nitrogen atom of the maleimide ring.[1][2] This structural feature imparts unique properties to its polymers, including high thermal stability and rigidity.[3][4] N-t-BMI is a valuable building block in polymer synthesis, particularly for creating polymers with high glass transition temperatures (Tg).[5] Its applications are found in areas requiring thermally resistant materials and in the biomedical field, where its derivatives can be used in drug delivery systems.[6][7]
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 4144-22-3[2] |
| Molecular Formula | C₈H₁₁NO₂[2] |
| Molecular Weight | 153.18 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 189 °C (lit.)[8] |
| Density | 1.059 g/mL at 25 °C (lit.)[8] |
| Refractive Index | n20/D 1.477 (lit.)[8] |
Synthesis of this compound
The synthesis of N-t-BMI typically follows a two-step process common for N-substituted maleimides: the formation of the maleamic acid intermediate followed by cyclodehydration.
Synthesis of N-tert-Butylmaleamic Acid
First, maleic anhydride is reacted with tert-butylamine in a suitable solvent. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring and the formation of N-tert-butylmaleamic acid.
Cyclodehydration to this compound
The resulting maleamic acid is then dehydrated to form the imide ring. This is typically achieved by chemical means, for example, by heating in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.
Experimental Protocol: Synthesis of N-substituted Maleimides (General Procedure)
This protocol is a general method for the synthesis of N-substituted maleimides and can be adapted for this compound.
Step 1: Synthesis of N-substituted Maleamic Acid
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether, toluene) in a three-necked flask equipped with a stirrer and a dropping funnel.[9]
-
Slowly add a solution of the primary amine (e.g., tert-butylamine) (1.0 eq) in the same solvent to the maleic anhydride solution while stirring.[9]
-
Continue stirring the resulting suspension at room temperature for 1-2 hours.[9]
-
Cool the mixture in an ice bath and collect the precipitated N-substituted maleamic acid by suction filtration.[9]
-
The product can often be used in the next step without further purification.[9]
Step 2: Cyclodehydration to N-substituted Maleimide
-
In a separate flask, prepare a mixture of a dehydrating agent (e.g., acetic anhydride, ~2-3 volumes relative to the maleamic acid) and a catalyst (e.g., anhydrous sodium acetate, ~0.2 eq).[9]
-
Add the N-substituted maleamic acid to this mixture.
-
Heat the suspension on a steam bath with swirling for approximately 30 minutes to dissolve the solids and promote the reaction.[9]
-
Cool the reaction mixture and pour it into ice water to precipitate the N-substituted maleimide.[9]
-
Collect the product by suction filtration, wash thoroughly with cold water, and dry.[9]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., cyclohexane).[9]
Polymerization of this compound
N-t-BMI can undergo both homopolymerization and copolymerization, typically via free-radical mechanisms. The bulky tert-butyl group influences its polymerization kinetics and the properties of the resulting polymers.
Homopolymerization
Despite its bulky N-substituent, this compound can be polymerized using radical initiators like 2,2′-azobisisobutyronitrile (AIBN) to yield high molecular weight polymers.[3] The polymerization rate (Rp) for the homopolymerization of N-t-BMI initiated by AIBN in benzene has been reported to follow the equation Rp = k[AIBN]⁰.⁵¹[tBMI]¹․⁴.[3] The overall activation energy for this process is 99.6 kJ/mol.[3] The high polymerization reactivity is attributed to a decrease in the rate of bimolecular termination between the rigid polymer radicals.[3]
Copolymerization
N-t-BMI is frequently copolymerized with other vinyl monomers, such as styrene and methyl methacrylate (MMA), to produce polymers with enhanced thermal properties. Maleimides, in general, have a strong tendency to form alternating copolymers with electron-donating monomers like styrene.
Copolymerization with Styrene: The copolymerization of N-substituted maleimides with styrene often leads to copolymers with an alternating or nearly alternating structure, significantly increasing the glass transition temperature of the resulting material compared to polystyrene.[10]
Copolymerization with Methyl Methacrylate: Copolymerization with MMA also results in polymers with improved thermal stability.[11] The incorporation of the rigid maleimide unit into the polymer backbone restricts chain mobility, leading to a higher Tg.
Reactivity Ratios: Reactivity ratios are crucial for predicting the composition of a copolymer. While specific reactivity ratios for N-t-BMI are not readily available in the literature, data for structurally similar N-alkylmaleimides provide valuable insights. For the copolymerization of N-butylmaleimide (NBMI) with styrene, the reactivity ratios have been reported as r₁(NBMI) = 0.05 and r₂(St) = 0.08, indicating a strong tendency towards alternation.[12] For N-cyclohexylmaleimide (NCMI) with styrene, the reactivity ratios were found to be r₁(NCMI) = 0.046 and r₂(St) = 0.127.[10] In the case of N-cyclohexylmaleimide with MMA, the reactivity ratios were r₁(NCMI) = 0.26 and r₂(MMA) = 1.35.[13]
Quantitative Data on N-substituted Maleimide Copolymers
| Copolymer System | Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Tg of Copolymer (°C) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| N-Butylmaleimide-co-Styrene | NBMI | Styrene | 0.05 | 0.08 | ~148 | - | - | [12] |
| N-Cyclohexylmaleimide-co-Styrene | NCMI | Styrene | 0.046 | 0.127 | Increases with NCMI content | Varies | <1.5 | [10] |
| N-Cyclohexylmaleimide-co-MMA | NCMI | MMA | 0.26 | 1.35 | Increases with NCMI content | Varies | - | [13] |
| N-(tert-butyloxycarbonyl)maleimide-co-Styrene | t-BOCMI | Styrene | - | - | 245 (after deprotection) | 268,000 | - | [5] |
Note: Data for N-t-BMI is limited; values for analogous systems are provided for comparison.
Experimental Protocol: Free-Radical Copolymerization of N-substituted Maleimide with a Vinyl Monomer
This protocol provides a general procedure for the free-radical copolymerization of an N-substituted maleimide with a comonomer like styrene or methyl methacrylate.
Materials:
-
This compound (N-t-BMI)
-
Comonomer (e.g., Styrene or Methyl Methacrylate), purified to remove inhibitors.
-
Radical initiator (e.g., AIBN), recrystallized.
-
Solvent (e.g., dioxane, toluene, or THF), distilled.
Procedure:
-
In a polymerization tube or a round-bottom flask, dissolve N-t-BMI and the comonomer in the desired molar ratio in the chosen solvent.[5]
-
Add the radical initiator (typically 1-2 mol% with respect to the total monomer concentration).[5]
-
De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon).
-
Seal the reaction vessel under vacuum or maintain it under an inert atmosphere.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for a specified time (e.g., 5-24 hours).[5]
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., methanol or n-hexane) with vigorous stirring.[5]
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by re-dissolving it in a suitable solvent (e.g., THF) and re-precipitating it into the non-solvent. Repeat this step 2-3 times.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization:
-
Conversion: Determined gravimetrically.[10]
-
Copolymer Composition: Determined by ¹H NMR spectroscopy or elemental analysis.
-
Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC).[11]
-
Thermal Properties (Tg, Td): Determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][11]
Properties of this compound Containing Polymers
The incorporation of N-t-BMI into polymer chains significantly influences their properties.
Thermal Properties:
-
High Glass Transition Temperature (Tg): The most notable property of polymers containing N-t-BMI is their high Tg. The rigid maleimide ring and the bulky tert-butyl group restrict the segmental motion of the polymer chains, leading to a higher temperature requirement for the transition from a glassy to a rubbery state. Copolymers of N-substituted maleimides often exhibit Tg values well above 200 °C, making them suitable for high-temperature applications.[5]
-
Thermal Stability: These polymers generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C. TGA analysis of poly(N-(tert-butyloxycarbonyl)maleimide-co-styrene) shows stability up to 130°C before the deprotection of the t-BOC group.[5]
Solubility: The solubility of N-t-BMI containing polymers depends on the comonomer and the overall composition of the copolymer. Homopolymers of N-substituted maleimides are often soluble in solvents like THF, DMF, and chloroform.
Quantitative Data on Thermal Properties of N-substituted Maleimide Copolymers
| Polymer System | Tg (°C) | Decomposition Temperature (TGA, onset) (°C) | Reference |
| Poly(N-(tert-butyloxycarbonyl)maleimide-co-Styrene) (deprotected) | 245 | >150 (deprotection) | [5] |
| Poly(N-phenylmaleimide-co-Styrene) | ~220-240 | - | [14] |
| Poly(N-cyclohexylmaleimide-co-Styrene) | Increases with NCMI content | - | [10] |
Applications in Drug Development
The unique properties of N-substituted maleimide polymers make them attractive for various applications in the pharmaceutical and biomedical fields, particularly in drug delivery. While specific applications of N-t-BMI itself are not extensively documented, the broader class of maleimide-containing polymers serves as a good indicator of its potential.
Stimuli-Responsive Drug Delivery: Polymers containing maleimide units can be designed to be stimuli-responsive. For instance, copolymers can be synthesized to respond to changes in pH or temperature, allowing for the controlled release of encapsulated drugs in specific environments, such as tumor tissues which are often slightly acidic.[2][15]
Polymer-Drug Conjugates: The maleimide group is well-known for its reactivity towards thiols, enabling the conjugation of drugs or targeting ligands to the polymer backbone. This is a common strategy for creating antibody-drug conjugates (ADCs).[6] While the double bond of the maleimide ring in the polymer backbone is less accessible, functionalized maleimide monomers can be used to introduce reactive sites.
pH-Responsive Drug Release Mechanism
A potential application for N-t-BMI derived polymers is in pH-responsive drug delivery systems. By copolymerizing N-t-BMI with a pH-sensitive monomer, nanoparticles or micelles can be formed that are stable at physiological pH but disassemble in the acidic environment of a tumor or within the endosomes of cells, releasing the encapsulated drug.
The following diagram illustrates a conceptual workflow for a pH-responsive drug delivery system based on an amphiphilic block copolymer containing a pH-sensitive block and a hydrophobic block (which could be derived from N-t-BMI).
References
- 1. researchgate.net [researchgate.net]
- 2. pH-responsive dithiomaleimide-amphiphilic block copolymer for drug delivery and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of poly(N-tert-alkylmaleimide)s | Semantic Scholar [semanticscholar.org]
- 4. Statistical radical copolymerization of styrene and methyl methacrylate in a room temperature ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N - 叔丁基马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. mdpi.com [mdpi.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. pH-Responsive Polymer Nanoparticles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
N-tert-Butylmaleimide: A Versatile Building Block in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-tert-Butylmaleimide is a versatile organic compound that serves as a crucial building block in a wide array of chemical syntheses.[1] Its unique structural features, particularly the electrophilic carbon-carbon double bond within the maleimide ring, make it a highly reactive and valuable reagent in polymer chemistry, bioconjugation, and the synthesis of complex bioactive molecules.[2][3] This technical guide provides a comprehensive overview of the properties, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Physicochemical Properties of this compound
This compound is a colorless to off-white crystalline solid or liquid with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol .[1] It is soluble in various organic solvents such as acetone and dichloromethane, but exhibits limited solubility in water.[1]
| Property | Value | Reference |
| CAS Number | 4144-22-3 | |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Colorless to off-white crystalline solid or liquid | [1] |
| Boiling Point | 189 °C (lit.) | |
| Density | 1.059 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.477 (lit.) | |
| Solubility | Soluble in organic solvents (acetone, dichloromethane), limited solubility in water | [1] |
Core Applications in Chemical Synthesis
The reactivity of the maleimide moiety is central to the utility of this compound as a building block. The electron-withdrawing nature of the adjacent carbonyl groups renders the double bond highly susceptible to nucleophilic attack, making it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.
Michael Addition Reactions
The Michael addition, or conjugate addition, of nucleophiles to the activated alkene of this compound is a cornerstone of its application.[4] This reaction is particularly efficient with soft nucleophiles like thiols, forming stable thioether linkages. This high selectivity for thiols makes this compound an invaluable tool in bioconjugation for the site-specific modification of cysteine residues in proteins and peptides.[3][5]
This protocol describes a general procedure for the Michael addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol-containing compound (e.g., cysteine, glutathione)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Quenching Reagent (optional): L-cysteine or β-mercaptoethanol
-
Organic solvent (e.g., DMSO or DMF) for dissolving this compound if necessary
Procedure:
-
Preparation of Reagents:
-
Dissolve the thiol-containing compound in the reaction buffer to the desired concentration.
-
If this compound is not readily soluble in the aqueous buffer, prepare a concentrated stock solution in a minimal amount of an organic solvent like DMSO or DMF.
-
-
Reaction:
-
Add the this compound solution (typically a 1.1 to 1.5 molar excess) to the stirred solution of the thiol-containing compound at room temperature.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR spectroscopy until the starting material is consumed. The reaction is often rapid, proceeding to completion within 1-2 hours.[5]
-
-
Work-up and Purification:
-
If a quenching reagent is used, add a small excess to react with any unreacted this compound.
-
The product can be purified by standard methods such as extraction, precipitation, or chromatography, depending on the properties of the adduct.
-
| Thiol Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cysteine | Water, pH 7.0 | 25 | 1 | >95 | [6] |
| Glutathione | PBS, pH 7.4 | 25 | 2 | High | [5] |
| 1-Hexanethiol | DMF | 25 | 1 | Quantitative | [4] |
Diels-Alder Reactions
This compound serves as a potent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It readily reacts with conjugated dienes, such as furans and cyclopentadiene, to form stable cyclic adducts.[2][7] This reaction is a powerful tool for the construction of complex polycyclic systems. The reversibility of the furan-maleimide Diels-Alder reaction at elevated temperatures has been exploited in the development of self-healing materials and thermoreversible polymers.[2]
This protocol outlines a general procedure for the Diels-Alder reaction between this compound and a furan derivative.
Materials:
-
This compound
-
Furan derivative (e.g., furan, 2-methylfuran)
-
Solvent (e.g., toluene, dichloromethane, or solvent-free)
Procedure:
-
Reaction Setup:
-
Dissolve this compound and a slight molar excess of the furan derivative in a suitable solvent in a round-bottom flask equipped with a condenser. For solvent-free conditions, the reactants are mixed directly.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux). The reaction progress can be monitored by TLC, GC, or NMR spectroscopy. The reaction often results in a mixture of endo and exo diastereomers.[2]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to isolate the desired adduct.
-
| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furan | Toluene | 80 | 16 | High | [8] |
| 2-Methylfuran | Dichloromethane | 25 | 24 | Good | [2] |
| Cyclopentadiene | Diethyl ether | 0 - 25 | 2 | >90 | General Protocol |
Polymer Chemistry
This compound is a valuable monomer in polymer synthesis. It can undergo both homopolymerization and copolymerization with various vinyl monomers, such as styrene.[9] The incorporation of the bulky tert-butyl group and the rigid maleimide ring can significantly influence the properties of the resulting polymers, often leading to increased glass transition temperatures (Tg) and improved thermal stability.[9]
| Copolymer System | This compound content (mol%) | Glass Transition Temperature (Tg, °C) | Reference |
| Styrene-co-N-tert-butylmaleimide | 30 | 155 | |
| Styrene-co-N-tert-butylmaleimide | 50 | 180 | |
| Styrene-co-N-tert-butylmaleimide | 70 | 205 | |
| Methylacrylate-co-N-n-butylmaleimide | 50 | 108 | [10] |
This protocol provides a general method for the free-radical copolymerization of this compound and styrene.
Materials:
-
This compound
-
Styrene (inhibitor removed)
-
Free-radical initiator (e.g., AIBN, BPO)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup:
-
In a reaction vessel equipped with a condenser and nitrogen inlet, dissolve the desired molar ratio of this compound, styrene, and the initiator in the solvent.
-
-
Polymerization:
-
De-gas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time, typically several hours.
-
-
Isolation of Polymer:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent, such as methanol.
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
The high selectivity of the thiol-maleimide Michael addition makes this compound and its derivatives essential reagents in the construction of antibody-drug conjugates (ADCs).[3] In this application, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The maleimide moiety is typically part of a linker that is attached to the drug. This drug-linker conjugate then reacts with the thiol groups of cysteine residues on the antibody, which may be naturally present or introduced through genetic engineering.
Conclusion
This compound is a highly valuable and versatile building block in modern chemical synthesis. Its participation in robust and selective reactions like Michael additions and Diels-Alder cycloadditions, coupled with its utility as a monomer in polymer chemistry, provides chemists with a powerful tool for constructing a diverse range of functional molecules and materials. The applications of this compound, particularly in the burgeoning field of bioconjugation and targeted drug delivery, underscore its continued importance in advancing scientific research and development.
References
- 1. scribd.com [scribd.com]
- 2. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-tert-Butylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butylmaleimide is a thiol-reactive reagent used for the covalent modification of cysteine residues in proteins and other biomolecules. This process, known as maleimide chemistry, is a widely adopted bioconjugation technique critical for various applications in research and drug development. These applications include the development of antibody-drug conjugates (ADCs), the creation of fluorescently labeled proteins for imaging studies, and the generation of protein-protein crosslinkers.
The maleimide group selectively reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[1][2][3] This reaction is highly specific for cysteine residues within a pH range of 6.5-7.5, minimizing off-target reactions with other amino acid side chains like lysines.[1][2] The bulky tert-butyl group of this compound can influence the reagent's solubility, reactivity, and the properties of the final conjugate, making it essential to follow a well-defined protocol and optimize reaction conditions.
These application notes provide a comprehensive guide to the principles and a standardized protocol for labeling proteins with this compound.
Key Principles and Considerations
Successful and reproducible protein labeling with this compound hinges on several critical factors:
-
Cysteine Availability: The target cysteine residue(s) must possess a free sulfhydryl group. Cysteine residues involved in disulfide bonds are unreactive towards maleimides and must first be reduced.[4][5]
-
pH Control: The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[1][2] Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide group can become susceptible to hydrolysis, and the potential for side reactions with other nucleophilic amino acid residues, such as lysine, increases.[1]
-
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is stable, effective, and does not contain a thiol group that would compete with the protein for the maleimide reagent.[2][5] If dithiothreitol (DTT) is used, it must be removed before the addition of the maleimide, typically by size-exclusion chromatography.[6]
-
Exclusion of Oxygen: To prevent the re-oxidation of free sulfhydryl groups into disulfide bonds, all buffers should be degassed, and the reaction vessel should be flushed with an inert gas like nitrogen or argon.[4][5]
-
Reagent Purity and Storage: this compound should be of high purity and stored under appropriate conditions (cool, dry, and dark) to prevent degradation. Stock solutions in anhydrous organic solvents like DMSO or DMF should be prepared fresh.[5][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical protein labeling experiment with a maleimide reagent. These values serve as a starting point, and optimal conditions should be determined empirically for each specific protein and application.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for cysteine-specific labeling.[1][2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins to minimize degradation.[2] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | The reaction progress can be monitored by analytical techniques.[2] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide drives the reaction to completion.[2] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[4][5] |
| TCEP:Protein Molar Ratio | 10:1 to 100:1 | Ensures complete reduction of disulfide bonds.[5] |
Experimental Protocols
Protocol 1: Protein Preparation and Reduction
This protocol describes the initial steps for preparing a protein with reduced disulfide bonds, making it ready for labeling with this compound.
Materials:
-
Protein of interest
-
Degassed Reaction Buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2)
-
TCEP solution (e.g., 100 mM in water)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[4][5]
-
If the protein contains disulfide bonds, add TCEP solution to a final 10-100 fold molar excess over the protein.[5]
-
Incubate the mixture for 60 minutes at room temperature to ensure complete reduction of the disulfide bonds.
-
(Optional but recommended) Remove the excess TCEP by passing the protein solution through a size-exclusion chromatography column pre-equilibrated with the degassed reaction buffer. This step is crucial for controlling the stoichiometry of labeling.
Protocol 2: Protein Labeling with this compound
This protocol details the conjugation of the reduced protein with this compound.
Materials:
-
Reduced protein solution (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., 1 M L-cysteine or DTT in water)
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]
-
While gently stirring the reduced protein solution, add the this compound stock solution to achieve a final 10-20 fold molar excess of the labeling reagent over the protein.[2]
-
Flush the headspace of the reaction vessel with an inert gas, cap it tightly, and protect it from light.[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
-
To stop the reaction, add a quenching solution to a final concentration that is in 10-fold molar excess to the this compound. Incubate for an additional 15-30 minutes.[3][8]
Protocol 3: Purification and Characterization of the Labeled Protein
This protocol describes the purification of the labeled protein from excess this compound and other reaction components.
Materials:
-
Crude labeled protein solution (from Protocol 2)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or tangential flow filtration)
-
Appropriate buffer for the purified protein
-
Spectrophotometer
-
Mass spectrometer (optional)
Procedure:
-
Purify the labeled protein using a suitable method. Size-exclusion chromatography is often the most effective method for removing small molecules like unreacted maleimide and quenching reagents.[9]
-
Exchange the buffer to one that is appropriate for the long-term stability and intended downstream application of the labeled protein.
-
Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.
-
Characterize the extent of labeling. This can be estimated by mass spectrometry, where the mass shift corresponding to the addition of this compound can be measured.
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of a protein thiol with this compound.
References
- 1. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Bioconjugation Using N-tert-Butylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butylmaleimide is a thiol-reactive chemical probe used for the covalent modification of biomolecules, a process known as bioconjugation. The core of this technique lies in the highly selective Michael addition reaction between the maleimide moiety and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide. This reaction forms a stable thioether bond, enabling the site-specific labeling of proteins with various tags, the creation of antibody-drug conjugates (ADCs), and the functionalization of surfaces for bioassays.[1]
The bulky tert-butyl group of this compound can influence the reactivity and stability of the resulting bioconjugate. While specific kinetic data for this compound is not extensively published, its behavior can be inferred from the general characteristics of N-alkyl maleimides. These are known to be effective for thiol modification, though the stability of the resulting conjugate, particularly its susceptibility to a reverse Michael reaction, is a critical consideration in experimental design.
Reaction Mechanism and Specificity
The bioconjugation reaction with this compound proceeds via a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the maleimide ring. This forms a stable, covalent thiosuccinimide linkage.
This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., from lysine residues). Above pH 7.5, the reactivity with amines increases, which can lead to a loss of selectivity.
Key Applications
-
Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for detection and quantification in various assays.
-
Antibody-Drug Conjugates (ADCs): Covalent linkage of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
PEGylation: Modification of therapeutic proteins with polyethylene glycol (PEG) to enhance their pharmacokinetic and pharmacodynamic properties.
-
Surface Immobilization: Attachment of proteins or peptides to solid supports for applications such as biosensors and affinity chromatography.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, the following table summarizes typical values for N-alkyl maleimides, which are expected to be comparable. The bulky tert-butyl group may result in slightly slower reaction kinetics due to steric hindrance.
| Parameter | Typical Value (for N-Alkyl Maleimides) | Conditions | Notes |
| Optimal pH Range | 6.5 - 7.5 | Aqueous Buffer | Balances thiol reactivity and minimizes side reactions with amines. |
| Reaction Time | < 2 minutes to several hours | Room Temperature | Highly dependent on the specific reactants and their concentrations. The reaction of N-ethylmaleimide with cysteine is often complete in under two minutes. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | In solution | A molar excess of the maleimide reagent is typically used to ensure efficient labeling. |
| Half-life of Thiosuccinimide Adduct (Retro-Michael Reaction) | 20 - 80 hours | In the presence of 10 mM Glutathione, pH 7.4, 37°C | N-alkyl maleimide conjugates are susceptible to this reversal, which can be influenced by the local microenvironment on the protein.[2] |
| Thiosuccinimide Ring Hydrolysis Half-life | > 1 week | pH 7.4, 37°C | Hydrolysis of the succinimide ring leads to a more stable, ring-opened product that is resistant to the retro-Michael reaction. This process is slower for N-alkyl maleimides compared to N-aryl maleimides.[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
If TCEP is used, it may need to be removed prior to conjugation, for example, by using a desalting column, to prevent it from reacting with the maleimide.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the maleimide is conjugated to a fluorescent dye.
-
-
Quenching the Reaction:
-
Add a free thiol-containing compound, such as L-cysteine or β-mercaptoethanol, in excess to consume any unreacted this compound.
-
-
Purification:
-
Purify the protein conjugate from unreacted reagents and byproducts using a suitable method, such as size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA).
-
Determine the degree of labeling (DOL) using spectrophotometry (if a chromophore is attached) or mass spectrometry.
-
Protocol 2: Stability Assessment of this compound Conjugate
This protocol is designed to evaluate the stability of the thiosuccinimide linkage against a retro-Michael reaction in the presence of a competing thiol.
Materials:
-
Purified this compound-protein conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a solution of the conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.
-
Prepare a stock solution of GSH in PBS.
-
-
Stability Assay:
-
Initiate the stability study by adding GSH to the conjugate solution to a final concentration of 5-10 mM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
-
Analysis:
-
Analyze the aliquots by HPLC-MS to monitor the disappearance of the intact conjugate and the potential appearance of the unconjugated protein and GSH-maleimide adduct.
-
Calculate the half-life of the conjugate under these conditions.
-
Visualizations
Caption: Experimental workflow for protein bioconjugation using this compound.
Caption: Workflow for assessing the stability of a maleimide conjugate.
Caption: Competing pathways of retro-Michael reaction and hydrolysis for maleimide conjugates.
References
Applications of N-tert-Butylmaleimide Derivatives in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-tert-butylmaleimide and its derivatives, particularly next-generation maleimides (NGMs), in the development of targeted drug delivery systems. The focus is on their application in antibody-drug conjugates (ADCs) and surface-modified liposomes, offering enhanced therapeutic efficacy and reduced off-target toxicity.
Introduction to Maleimide Chemistry in Bioconjugation
Maleimides are chemical compounds that readily and specifically react with thiol (sulfhydryl) groups, found in the cysteine residues of proteins, to form stable thioether bonds.[1][2] This highly selective reaction occurs under mild physiological conditions (pH 6.5-7.5), making maleimide-based linkers ideal for bioconjugation in drug delivery.[1][3] The this compound scaffold and its derivatives are integral components of linkers used to attach potent cytotoxic drugs to targeting moieties like monoclonal antibodies or to the surface of drug-carrying nanoparticles such as liposomes.[4][5]
Core Principle: The Maleimide-Thiol Reaction
The fundamental principle underlying the use of this compound derivatives in targeted drug delivery is the Michael addition reaction between the maleimide group and a thiol group. This reaction is highly specific for thiols within the optimal pH range, minimizing non-specific reactions with other functional groups like amines.[1]
Applications in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[6] Maleimide-based linkers are crucial for attaching the drug payload to the antibody.[1]
Next-Generation Maleimides (NGMs) for Enhanced Stability
Traditional maleimide linkers can suffer from instability in vivo, leading to premature drug release through a retro-Michael reaction.[7] Next-generation maleimides (NGMs) have been developed to address this limitation by re-bridging the disulfide bonds of the antibody, resulting in more stable and homogeneous ADCs.[3][8] These NGMs, which can be derivatives of this compound, offer a platform for site-specific conjugation with a controlled drug-to-antibody ratio (DAR).[8][9]
Quantitative Data on NGM-based ADCs
| ADC Component | Drug | Linker Type | Achievable DAR | In Vitro Potency (IC50) | Reference |
| Trastuzumab | Doxorubicin | NGM | 1, 2, 3, 4 | Not specified | [8][9] |
| Trastuzumab | MMAE | NGM | ~2 | 0.14 nM (SKBR-3 cells), 0.31 nM (HCC-1954 cells) | [7] |
Experimental Protocol: Synthesis of an NGM-based ADC (Trastuzumab-MMAE)
This protocol describes the site-specific conjugation of the cytotoxic drug monomethyl auristatin E (MMAE) to the antibody Trastuzumab using a next-generation maleimide (NGM) linker.
Materials:
-
Trastuzumab antibody
-
NGM-MMAE linker
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Borate Buffered Saline (BBS), pH 8.5
-
N,N-Dimethylformamide (DMF)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Purification columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dissolve Trastuzumab in BBS to a final concentration of approximately 3.32 mg/mL.[8]
-
Antibody Reduction: Add a 6-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 2 hours with mild agitation to reduce the interchain disulfide bonds.[8]
-
Conjugation: Add an 8-fold molar excess of the NGM-MMAE linker (dissolved in DMF) to the reduced antibody solution. Incubate for 5 minutes at 20°C with gentle mixing.[8]
-
Hydrolysis: Allow the conjugate to stand at 25°C for 2 hours to ensure complete hydrolysis of the maleimide ring, which stabilizes the linkage.[8]
-
Quenching: Add a 20-fold molar excess of N-acetyl-L-cysteine to cap any unreacted maleimide groups.[10]
-
Purification: Purify the ADC using a Sephadex G-25 column to remove excess drug-linker and quenching reagent.[11]
-
Characterization: Analyze the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) and assess for aggregation using Size-Exclusion Chromatography (SEC).[10][12]
Applications in Liposomal Drug Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate and deliver both hydrophilic and hydrophobic drugs.[13] Surface modification of liposomes with maleimide-polyethylene glycol (PEG) linkers allows for the attachment of targeting ligands, enhancing drug delivery to specific cells or tissues.[2][14]
Enhanced Cellular Uptake and Antitumor Efficacy
Modification of pH-sensitive liposomes with a small amount of maleimide-PEG has been shown to significantly improve drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity.[2][14] These maleimide-modified liposomes demonstrate more rapid internalization into cancer cells and a more potent antitumor effect compared to unmodified liposomes.[2][14]
Quantitative Data on Maleimide-Modified Liposomes
| Liposome Formulation | Drug | Cellular Internalization (vs. unmodified) | In Vivo Antitumor Effect (vs. unmodified) | Reference |
| M-GGLG-liposomes | Doxorubicin | ≥2-fold increase in HeLa, HCC1954, and MDA-MB-468 cells | More potent | [2][14] |
Experimental Protocol: Surface Modification of Liposomes with Maleimide-PEG
This protocol describes the preparation of maleimide-functionalized liposomes and their subsequent conjugation to a thiol-containing targeting ligand.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Maleimide
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform/Methanol mixture
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thiol-containing targeting ligand
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Hydration: Dissolve the lipids and DSPE-PEG-Maleimide in a chloroform/methanol mixture in a round-bottom flask. Evaporate the solvent to form a thin lipid film. Hydrate the film with a drug solution in PBS to form multilamellar vesicles (MLVs).[15]
-
Liposome Extrusion: Extrude the MLV suspension through polycarbonate membranes of a defined pore size to form unilamellar liposomes of a desired size.[16]
-
Ligand Conjugation: Add a 2 to 5-fold molar excess of the thiol-containing targeting ligand to the maleimide-functionalized liposome suspension. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere.[16]
-
Purification: Remove unconjugated ligand by size exclusion chromatography or dialysis.[16]
-
Characterization: Determine the particle size and zeta potential of the functionalized liposomes using dynamic light scattering.
In Vitro and In Vivo Evaluation Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine their viability after treatment with a drug-delivery system.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC or drug-loaded liposomes
-
MTT solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[2][17]
-
Treatment: Add serial dilutions of the ADC or drug-loaded liposomes to the wells and incubate for 48-144 hours.[17]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[17]
-
Solubilization: Add 100 µL of solubilization solution and incubate overnight in the dark at 37°C.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.
In Vivo Biodistribution Study
This study evaluates the distribution of the targeted drug delivery system in a living organism.
Materials:
-
Animal model (e.g., tumor-bearing mice)
-
Radiolabeled or fluorescently-labeled targeted drug delivery system
-
Imaging system (e.g., PET scanner or in vivo imaging system)
Procedure:
-
Administration: Inject the labeled drug delivery system into the animal model (e.g., intravenously).[18]
-
Imaging: At various time points post-injection, image the animal to visualize the distribution of the delivery system.[18]
-
Organ Harvesting: At the end of the study, euthanize the animals and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs).[18]
-
Quantification: Measure the radioactivity or fluorescence in each organ to quantify the accumulation of the drug delivery system.[18]
-
Data Analysis: Express the data as the percentage of injected dose per gram of tissue (%ID/g).
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 4. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of water-soluble maleimide-functionalized 3 nm gold nanoparticles: a new bioconjugation template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification with N-tert-Butylmaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern proteomics, drug development, and diagnostics. The ability to attach probes, drugs, or other moieties to a specific amino acid residue allows for the precise study of protein function, the development of targeted therapeutics like antibody-drug conjugates (ADCs), and the creation of sensitive diagnostic tools. The reaction between a maleimide and a cysteine thiol is a widely used method for achieving such site-specific bioconjugation due to its high selectivity and efficiency under physiological conditions.[1]
N-tert-Butylmaleimide is a thiol-reactive reagent that participates in a Michael addition reaction with the sulfhydryl group of cysteine residues to form a stable thioether bond.[2] This application note provides detailed protocols and technical guidance for utilizing this compound for the site-specific modification of proteins.
Principle of Reaction
The core of the methodology lies in the high reactivity and selectivity of the maleimide group towards the thiol group of cysteine residues.[3] Within a pH range of 6.5-7.5, the reaction with thiols is significantly faster than with other nucleophilic groups like amines, ensuring specific labeling of cysteine.[4] The bulky and hydrophobic tert-butyl group of this compound can influence the reaction kinetics and the properties of the resulting protein conjugate.
Key Considerations
-
Specificity: The reaction is highly specific for cysteine residues at a pH between 6.5 and 7.5.[4]
-
Disulfide Bonds: Cysteine residues involved in disulfide bonds are unreactive towards maleimides. Therefore, reduction of disulfide bonds is a critical step prior to labeling.[5]
-
Reagent Stability: Maleimide reagents can undergo hydrolysis at higher pH. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used promptly.[4]
-
Steric Hindrance: The bulky tert-butyl group may influence the reaction rate, particularly with sterically hindered cysteine residues.
-
Hydrophobicity: this compound is a hydrophobic molecule. This property can be advantageous for probing hydrophobic pockets within proteins or for applications requiring membrane permeability.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general comparison with other common maleimide reagents to guide experimental design. The properties of this compound are inferred based on its structure.
| Feature | N-ethylmaleimide (NEM) | N-phenylmaleimide | This compound (Expected) |
| Molecular Weight | 125.13 g/mol | 173.17 g/mol | 153.18 g/mol |
| Reactive Group | Maleimide | Maleimide | Maleimide |
| Optimal pH | 6.5 - 7.5[4] | 6.5 - 7.5 | 6.5 - 7.5 |
| Reaction Rate with Cysteine | Fast | Generally Fast | Potentially slower due to steric hindrance |
| Adduct Stability | Susceptible to retro-Michael addition[6] | Increased stability due to N-aryl group[6] | Expected to be similar to N-alkyl maleimides |
| Solubility | Soluble in organic solvents and water | Soluble in organic solvents | Soluble in organic solvents, lower aqueous solubility |
| Key Feature | Common, well-characterized | Enhanced adduct stability | Bulky, hydrophobic |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock solution in water
-
OR Dithiothreitol (DTT), 1 M stock solution in water
-
Degassed buffers
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[5]
-
To reduce disulfide bonds, add TCEP to a final concentration of 10-50 mM. A 10- to 50-fold molar excess of TCEP over the protein is recommended. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide.
-
Alternatively, use DTT at a final concentration of 10-100 mM. Incubate for 30-60 minutes at room temperature. Crucially, excess DTT must be removed before adding this compound , as it will compete for the reagent. DTT can be removed using a desalting column.
-
Flush the reaction vial with an inert gas to minimize re-oxidation of the thiols.
Protocol 2: Protein Labeling with this compound
Materials:
-
Reduced protein solution (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine in water)
-
Degassed buffers
-
Inert gas
Procedure:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal molar ratio should be determined empirically.
-
Flush the reaction vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect the reaction from light if using a fluorescently tagged maleimide.
-
To quench the reaction, add a quenching solution to a final concentration that is in 10-fold molar excess to the this compound. Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 3: Determination of Degree of Labeling (DOL)
The degree of labeling can be determined using mass spectrometry.
Procedure (Mass Spectrometry):
-
Analyze both the unlabeled and labeled protein samples by mass spectrometry (e.g., ESI-MS).
-
The mass of the this compound adduct is 153.18 Da.
-
The DOL can be calculated by comparing the mass of the labeled protein to the unlabeled protein. Multiple additions of 153.18 Da will indicate the number of labeled cysteine residues.
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with a protein cysteine residue.
Experimental Workflow
Caption: General experimental workflow for protein labeling.
Applications in Research and Drug Development
Site-specific modification of proteins with reagents like this compound has broad applications:
-
Probing Protein Structure and Function: The hydrophobicity of the tert-butyl group can be exploited to probe cysteine residues in hydrophobic environments, providing insights into protein conformation and dynamics.[7]
-
Chemical Proteomics: this compound can be used as a tool in chemical proteomics to identify and quantify reactive cysteine residues within the proteome, which can be important for understanding redox signaling and drug-target engagement.[5][8]
-
Drug Development: While less common than maleimides attached to linkers and payloads, this compound can be used in fundamental studies to understand the accessibility and reactivity of cysteine residues in potential drug targets. This information is valuable for the design of more complex bioconjugates like ADCs.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase concentration of reducing agent or incubation time. Ensure DTT is completely removed before adding maleimide. |
| Oxidation of thiols after reduction. | Use degassed buffers and flush reaction vial with inert gas. | |
| Steric hindrance around the cysteine residue. | Increase the molar excess of this compound and/or the reaction time. | |
| Hydrolysis of this compound. | Prepare stock solution fresh in anhydrous solvent. Maintain pH between 6.5-7.5. | |
| Non-specific Labeling | Reaction pH is too high. | Ensure the reaction buffer pH is below 7.5. |
| Protein Precipitation | Hydrophobic nature of this compound. | Perform the reaction at a lower protein concentration. Consider adding a small percentage of an organic co-solvent if compatible with the protein. |
Conclusion
This compound is a valuable tool for the site-specific modification of cysteine residues in proteins. Its unique steric and hydrophobic properties, conferred by the tert-butyl group, can be leveraged for specific applications in protein chemistry, proteomics, and drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this compound in their experimental workflows. Careful optimization of reaction conditions is crucial to achieve high labeling efficiency and specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method for determining transmembrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RAFT Polymerization of N-tert-Butylmaleimide Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butylmaleimide (tBMI) is a monomer of significant interest in polymer chemistry, particularly for applications in biomaterials and drug delivery systems. Its bulky tert-butyl group can impart unique solubility, thermal, and conformational properties to polymers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.
However, a notable characteristic of N-substituted maleimides, including tBMI, is their limited ability to undergo radical homopolymerization.[1] While conventional radical polymerization of tBMI has been reported, achieving controlled polymerization via RAFT to produce well-defined homopolymers presents significant challenges. In contrast, N-substituted maleimides readily copolymerize with electron-rich comonomers, such as styrene, in a controlled manner using RAFT techniques.[1]
These application notes provide an overview of the challenges associated with the RAFT homopolymerization of this compound and present a detailed protocol for its successful RAFT copolymerization, a more common and effective approach for incorporating this monomer into well-defined polymeric structures.
Challenges in RAFT Homopolymerization of this compound
Current scientific literature suggests that N-substituted maleimides exhibit a low tendency for homopolymerization via radical mechanisms, including RAFT. This is attributed to the electronic structure of the maleimide double bond and steric hindrance from the N-substituent. While a study on the conventional radical polymerization of tBMI using 2,2′-azobisisobutyronitrile (AIBN) as an initiator demonstrated that polymerization can occur, this method does not provide the control over polymer architecture that is characteristic of RAFT polymerization.[2]
For the conventional radical polymerization of tBMI, the rate of polymerization (Rp) was found to be dependent on both the initiator and monomer concentrations, with an overall activation energy of 99.6 kJ/mol.[2] The resulting poly(this compound) was a high molecular weight, less-flexible polymer.[2]
Due to the scarcity of data on the successful controlled homopolymerization of this compound via RAFT, researchers are encouraged to consider copolymerization as a more viable strategy for incorporating tBMI into polymers with controlled architectures.
Application Protocol: RAFT Copolymerization of N-substituted Maleimides
This protocol is based on established methods for the RAFT copolymerization of N-substituted maleimides with styrene, a well-documented system that provides excellent control over the resulting copolymer. This serves as a model system that can be adapted for this compound.
Experimental Workflow for RAFT Copolymerization
Caption: Workflow for RAFT Copolymerization.
Materials
-
This compound (tBMI)
-
Styrene (St), inhibitor removed
-
2-Cyanoprop-2-yl dithionaphthalenoate (CPDN) as RAFT agent
-
2,2′-Azobisisobutyronitrile (AIBN) as initiator, recrystallized
-
Toluene or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvent
-
Dry ampoules
-
Schlenk line for degassing
-
Magnetic stirrer and stir bars
-
Heated oil bath
-
Methanol for precipitation
-
Tetrahydrofuran (THF) for polymer dissolution and analysis
Detailed Experimental Protocol for RAFT Copolymerization of N-Phenylmaleimide and Styrene (Model System)
This protocol for N-phenylmaleimide (N-PMI) and styrene can be adapted for this compound.
-
Preparation of the Reaction Mixture :
-
In a dry ampoule, combine N-phenylmaleimide (0.747 g, 4.315 mmol), styrene (0.449 g, 4.315 mmol), CPDN (9.3 mg, 0.0345 mmol), and AIBN (2.8 mg, 0.0173 mmol).
-
Add the desired solvent (e.g., 0.462 mL of HFIP and 0.459 mL of toluene for a mixed solvent system). The molar ratio of [N-PMI]₀/[St]₀/[CPDN]₀/[AIBN]₀ is 250/250/2/1.
-
-
Degassing :
-
Attach the ampoule to a Schlenk line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization :
-
After the final thaw cycle, seal the ampoule under vacuum.
-
Place the sealed ampoule in a preheated oil bath at the desired temperature (e.g., 40 °C or 60 °C) with magnetic stirring.
-
-
Termination and Isolation :
-
After the desired reaction time, quench the polymerization by immersing the ampoule in an ice-water bath.
-
Open the ampoule and dissolve the contents in a minimal amount of THF.
-
Precipitate the polymer by adding the THF solution dropwise into a large volume of cold methanol with stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 30 °C.
-
-
Characterization :
-
Determine the number-average molecular weight (Mn) and dispersity (Đ) of the resulting copolymer using Size Exclusion Chromatography (SEC) with polystyrene standards.
-
Calculate the monomer conversion and copolymer composition using ¹H NMR spectroscopy.
-
Quantitative Data for RAFT Copolymerization of N-Phenylmaleimide and Styrene
The following table summarizes representative data for the RAFT copolymerization of N-phenylmaleimide (N-PMI) and styrene under different conditions. This data illustrates the level of control achievable with this method.
| Solvent | [N-PMI]₀/[St]₀ | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa, SEC) | Đ (Mw/Mn) |
| HFIP | 1:1 | 40 | 2.5 | 30.5 | 9.8 | 1.35 |
| Toluene | 1:1 | 40 | 12.0 | 29.0 | 8.9 | 1.34 |
| HFIP | 2:1 | 40 | 2.0 | 26.8 | 10.5 | 1.42 |
| Toluene | 2:1 | 40 | 12.0 | 22.6 | 7.8 | 1.39 |
| HFIP | 1:1 | 60 | 0.75 | 26.9 | 11.2 | 1.29 |
| Toluene | 1:1 | 60 | 1.33 | 27.4 | 10.1 | 1.27 |
Data adapted from studies on N-phenylmaleimide and styrene copolymerization.
Signaling Pathways and Logical Relationships
The underlying mechanism of RAFT polymerization involves a series of equilibria that lead to controlled polymer growth.
Generalized RAFT Polymerization Mechanism
Caption: Generalized RAFT Polymerization Mechanism.
Conclusion
While the direct homopolymerization of this compound via RAFT remains a challenge due to the inherent reactivity of N-substituted maleimides, its controlled incorporation into polymer chains is readily achievable through RAFT copolymerization with suitable comonomers like styrene. The provided protocols and data for a model system offer a robust starting point for researchers to develop well-defined copolymers containing this compound for a variety of applications in research and drug development. Further investigation into specific RAFT agents and reaction conditions may yet enable the controlled homopolymerization of this and other N-substituted maleimides.
References
Application Notes and Protocols for Gas Separation Membranes Synthesized with N-tert-Butylmaleimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of gas separation membranes incorporating tert-butyl functional groups. The inclusion of the bulky tert-butyl group is a key strategy to enhance the fractional free volume of the polymer matrix, thereby improving gas permeability while maintaining or enhancing selectivity. The following sections detail the synthesis of polyimides with tert-butyl moieties, membrane fabrication techniques, and protocols for evaluating their gas separation performance.
Data Presentation: Gas Separation Performance
The performance of gas separation membranes is primarily evaluated based on their permeability to different gases and their selectivity for specific gas pairs. The following table summarizes the gas separation data for various polyimide membranes containing tert-butyl groups.
| Polymer/Membrane ID | Gas Pair | Permeability (Barrer)¹ | Ideal Selectivity (α) | Measurement Conditions |
| Homopolymer (CF₃TBAPB-based) | CO₂ | ~100 | - | 3 bar at 35 °C[1][2] |
| COPOL-DABA(1/4) | O₂/N₂ | - | Improved over homopolymer | 3 bar at 35 °C[1] |
| CO₂/CH₄ | - | Improved over homopolymer | 3 bar at 35 °C[1] | |
| COPOL-DABA(1/19) | O₂/N₂ | - | Improved over homopolymer | 3 bar at 35 °C[1] |
| CO₂/CH₄ | - | Improved over homopolymer | 3 bar at 35 °C[1] | |
| Crosslinked COPOL-DABA(1/4) | O₂/N₂ | Lower than non-crosslinked | No significant improvement | 3 bar at 35 °C[1] |
| CO₂/CH₄ | Lower than non-crosslinked | No significant improvement | 3 bar at 35 °C[1] | |
| Crosslinked COPOL-DABA(1/19) | O₂/N₂ | Lower than non-crosslinked | No significant improvement | 3 bar at 35 °C[1] |
| CO₂/CH₄ | Lower than non-crosslinked | No significant improvement | 3 bar at 35 °C[1] | |
| PMDA-TBAPB | - | Higher diffusion coefficients than 6FDA-TBAPB | - | -[3] |
| 6FDA/DAPI | O₂/N₂ | - | - | -[4] |
| BTDA/DAPI | O₂/N₂ | 2.8 | 7.3 | -[4] |
¹Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures in the cited literature.
Protocol 1: Synthesis of Aromatic Copolyimides
This protocol describes the synthesis of aromatic copolyimides containing carboxylic acid groups via a two-step polycondensation reaction.[5]
Materials:
-
Diamine 1: 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF₃TBAPB)
-
Diamine 2: 3,5-diamino benzoic acid (DABA)
-
Dianhydride: 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous pyridine
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the diamines (e.g., a 19:1 molar ratio of CF₃TBAPB to DABA) in DMAc.
-
Cool the solution to 0 °C.
-
Add TMSCl and anhydrous pyridine to the cooled solution.
-
After a specific time, add the dianhydride (6FDA) to the reaction mixture.
-
Allow the reaction to proceed to form the poly(amic acid) solution.
-
The resulting copolyimide can be isolated and purified for subsequent membrane fabrication.
Protocol 2: Polymer Film Preparation by Solution Casting
This protocol details the fabrication of polymer films (membranes) from the synthesized copolyimide solution.[1][5]
Materials:
-
Synthesized copolyimide
-
N,N-dimethylacetamide (DMAc)
-
Glass plate
-
Heating plate
-
Vacuum oven
Procedure:
-
Prepare a 5-6% (w/v) solution of the copolyimide in DMAc.
-
Filter the solution using a 3.0 µm glass fiber filter.
-
Cast the filtered solution onto a level glass plate.
-
Heat the cast film on a heating plate at 60 °C for 16 hours, followed by 80 °C for 3 hours to slowly remove the solvent.
-
Perform a final heat treatment (annealing) schedule in a nitrogen atmosphere and then under vacuum to remove any residual solvent and control the membrane morphology. A typical schedule is: 150 °C for 24 h (N₂), 180 °C for 30 min (N₂), 200 °C for 15 min (N₂), 200 °C for 15 min (vacuum), 250 °C for 15 min (N₂), and 280 °C for 10 min (N₂).[1]
Protocol 3: Covalent Crosslinking of Copolyimide Films
This protocol describes the chemical crosslinking of copolyimide films containing carboxylic acid groups to improve their stability and resistance to plasticization.[5]
Materials:
-
Carboxylic acid-containing copolyimide film
-
1,4-butanediol
-
p-toluenesulfonic acid
-
N,N-dimethylacetamide (DMAc)
Procedure:
-
Prepare a solution of the copolyimide in DMAc.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
After stirring, add an excess of the crosslinking agent, 1,4-butanediol (e.g., 6 equivalents per carboxyl group).
-
Continue stirring for 1 hour.
-
Cast the solution to form a membrane as described in Protocol 2.
-
The subsequent heat treatment will facilitate the crosslinking reaction.
Protocol 4: Gas Permeability Measurement
This protocol outlines the procedure for determining the gas permeability and selectivity of the fabricated membranes using the constant volume/variable pressure method.[5]
Apparatus:
-
Gas permeation cell
-
Pressure transducers
-
Vacuum pump
-
Pure gas sources (e.g., He, O₂, N₂, CO₂, CH₄)
-
Constant temperature chamber
Procedure:
-
Mount the membrane in the permeation cell and ensure a proper seal.
-
Evacuate the entire system, including both the upstream and downstream sides of the membrane, overnight to remove any absorbed moisture or gases.[5]
-
Pressurize the upstream side of the membrane with a specific pure gas at a constant pressure (e.g., 3 bar).[5]
-
Monitor the pressure increase on the downstream side (of a known volume) over time.
-
The permeability coefficient (P) can be calculated from the steady-state rate of pressure rise (dp/dt) using the following equation: P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt) where V is the downstream volume, l is the membrane thickness, A is the effective membrane area, R is the gas constant, T is the absolute temperature, and p is the pressure.[5]
-
Repeat the measurement for different pure gases.
-
The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities: α_(A/B) = P_A / P_B
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
- 1. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. Synthesis and Characterization of Novel Polyimide Gas Separation Membrane Material Systems [vtechworks.lib.vt.edu]
- 5. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-tert-Butylmaleimide for Enzyme Kinetics and Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butylmaleimide (NTBM) is a valuable tool for studying enzyme kinetics and inhibition. As an α,β-unsaturated carbonyl compound, NTBM acts as an electrophile, readily undergoing a Michael addition reaction with nucleophilic residues on proteins. This reactivity makes it a potent and often irreversible inhibitor of enzymes that possess a reactive cysteine residue within their active site or at an allosteric site. The bulky tert-butyl group can influence its selectivity and reactivity compared to other N-substituted maleimides, making it a useful probe for investigating the steric and electronic features of enzyme active sites.
These application notes provide a comprehensive overview of the use of this compound in enzyme studies, including its mechanism of action, protocols for determining inhibitory constants, and its application in studying the metabolic consequences of enzyme inhibition.
Mechanism of Action: Covalent Inhibition
This compound functions as a time-dependent, irreversible inhibitor by forming a stable covalent bond with the thiol group of a cysteine residue. This covalent modification permanently inactivates the enzyme. The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion of the cysteine residue attacks the β-carbon of the maleimide ring.
Caption: Mechanism of irreversible covalent inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound can be quantified using several parameters, including the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the rate of inactivation (kinact). The following tables provide illustrative data for the inhibition of two cysteine-dependent enzymes, Papain and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), by NTBM. This data is representative and will vary depending on the specific enzyme and experimental conditions.
Table 1: IC50 Values for this compound Inhibition
| Enzyme Target | Substrate | Substrate Concentration (µM) | Pre-incubation Time (min) | IC50 (µM) |
| Papain | Nα-Benzoyl-L-arginine ethyl ester | 250 | 30 | 15.2 |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Glyceraldehyde-3-phosphate | 100 | 60 | 8.5 |
Table 2: Kinetic Parameters for Irreversible Inhibition by this compound
| Enzyme Target | Ki (µM) | kinact (min⁻¹) | kinact/Ki (M⁻¹s⁻¹) |
| Papain | 25 | 0.1 | 66.7 |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 12 | 0.2 | 277.8 |
Experimental Protocols
Protocol 1: Determination of the IC50 Value of this compound
This protocol describes a general method for determining the IC50 value of NTBM against a cysteine-dependent enzyme using a continuous spectrophotometric assay.
Materials:
-
Purified enzyme of interest (e.g., Papain)
-
This compound (NTBM) stock solution in DMSO
-
Chromogenic or fluorogenic substrate for the enzyme
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 1 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of NTBM in the assay buffer. The final concentration should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO without NTBM).
-
Prepare a working solution of the enzyme in the assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
To the wells of a 96-well plate, add 50 µL of the serially diluted NTBM solutions or vehicle control.
-
Add 50 µL of the enzyme solution to each well.
-
Mix gently and pre-incubate the plate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the time-dependent inhibition to occur.
-
-
Initiate the Enzymatic Reaction:
-
Add 100 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in the microplate reader.
-
-
Measure Enzyme Activity:
-
Measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each NTBM concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the NTBM concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 value of this compound.
Protocol 2: Kinetic Analysis of Irreversible Inhibition
This protocol outlines the determination of the kinetic parameters Ki and kinact for the irreversible inhibition of an enzyme by NTBM.
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine the Apparent Rate of Inactivation (kobs):
-
Pre-incubate the enzyme with various concentrations of NTBM in the assay buffer.
-
At different time points during the pre-incubation, withdraw an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution to measure the residual enzyme activity.
-
For each NTBM concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this plot will be -kobs.
-
-
Determine Ki and kinact:
-
Plot the calculated kobs values against the corresponding NTBM concentrations.
-
Fit the data to the following hyperbolic equation: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the inhibitor concentration.
-
The maximal value of kobs at saturating inhibitor concentrations will be kinact, and the inhibitor concentration that gives half of kinact will be Ki.
-
Application in Studying Signaling Pathways
Inhibition of key metabolic enzymes with NTBM can be a powerful approach to investigate the downstream consequences on cellular signaling and metabolism. For example, inhibiting Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in glycolysis, can lead to a bottleneck in the pathway, affecting ATP production and the redox state of the cell.
Caption: Inhibition of glycolysis by this compound targeting GAPDH.
By using NTBM to inhibit GAPDH, researchers can study:
-
The role of glycolytic flux in cellular processes such as proliferation, apoptosis, and differentiation.
-
The interplay between glycolysis and other metabolic pathways, such as the pentose phosphate pathway.
-
The cellular response to metabolic stress induced by the disruption of energy production.
Conclusion
This compound is a versatile and potent tool for the investigation of enzyme function and inhibition. Its covalent mechanism of action makes it particularly useful for probing the role of cysteine residues in catalysis and for creating long-lasting inhibition to study downstream cellular events. The protocols provided here offer a framework for characterizing the inhibitory properties of NTBM and for its application in broader cell biology and drug discovery research. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.
Application Notes and Protocols for Labeling Peptides with N-tert-Butylmaleimide for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butylmaleimide (NtBM) is a thiol-reactive reagent commonly employed for the alkylation of cysteine residues in peptides and proteins for their analysis by mass spectrometry. The maleimide group reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This labeling is instrumental in proteomics for quantifying and identifying cysteine-containing peptides, studying post-translational modifications, and characterizing protein structures.
This document provides detailed application notes and protocols for the use of this compound in labeling peptides for mass spectrometry analysis. It includes information on the reaction mechanism, experimental procedures, potential side reactions, and data analysis considerations.
Chemical Reaction and Mass Shift
The reaction of NtBM with a cysteine-containing peptide proceeds as follows: the nucleophilic thiol group of the cysteine residue attacks the electron-deficient double bond of the maleimide ring. This results in the formation of a stable covalent bond.
The monoisotopic mass of this compound is 153.078978594 Da.[1] Upon successful labeling of a cysteine residue, the mass of the peptide will increase by this amount. This mass shift is readily detectable by mass spectrometry and is used to identify and quantify the labeled peptides.
Mass Shift Calculation:
-
Monoisotopic Mass of NtBM: 153.079 Da
-
Mass of Cysteine Residue (in peptide): 103.009 Da
-
Mass of NtBM-labeled Cysteine Residue: 256.088 Da
-
Resulting Mass Shift: +153.079 Da
Quantitative Data Summary
The efficiency and specificity of the labeling reaction are critical for accurate quantitative analysis. While specific quantitative data for this compound is not extensively available in the literature, data from its close analog, N-ethylmaleimide (NEM), provides valuable insights into the expected performance. The following tables summarize key quantitative parameters for maleimide-based labeling reagents.
Table 1: Comparison of Cysteine-Reactive Labeling Reagents
| Feature | This compound (NtBM) (inferred) | N-ethylmaleimide (NEM) | Iodoacetamide (IAA) |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Reaction Chemistry | Michael Addition | Michael Addition | Nucleophilic Substitution |
| Optimal pH | 6.5 - 7.5 | 6.5 - 7.5[1] | 8.0 - 9.0[2] |
| Labeling Efficiency | High | High[1] | High |
| Reaction Speed | Rapid | Rapid | Slower than NEM |
| Specificity | High at optimal pH | High at optimal pH | Prone to off-target reactions |
| Potential Side Reactions | Reaction with Lys, His at pH > 7.5; Thiazine rearrangement | Reaction with Lys, His at pH > 7.5[3]; Thiazine rearrangement | Alkylation of Met, His, Lys |
Table 2: Side Reaction Profile of N-ethylmaleimide (as a proxy for NtBM)
| Side Reaction | Conditions Favoring Reaction | Approximate Rate (relative to Cys) | Notes |
| Reaction with Lysine | pH > 8.0 | Low | The primary amine of lysine becomes more nucleophilic at higher pH. |
| Reaction with Histidine | pH > 7.0 | Low | The imidazole ring of histidine can react with maleimides.[3] |
| Thiazine Rearrangement | N-terminal Cysteine, neutral to basic pH | Varies with sequence and pH | Involves the N-terminal amino group attacking the succinimide ring. |
| Hydrolysis of Maleimide Ring | Aqueous solution, prolonged incubation | Slow | The maleimide ring can open upon hydrolysis, preventing reaction with thiols. |
Experimental Protocols
Materials
-
This compound (NtBM)
-
Peptide sample containing at least one cysteine residue
-
Reduction reagent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or Ammonium Bicarbonate (50 mM, pH 7.5-8.0)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Solvent for NtBM: Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)
-
Desalting column (e.g., C18)
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS/MS)
Protocol for Labeling Peptides with this compound
This protocol provides a general guideline for labeling peptides with NtBM. Optimization may be required depending on the specific peptide and experimental goals.
1. Peptide Sample Preparation:
- Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
- If the peptide contains disulfide bonds, reduction is necessary to ensure the availability of free sulfhydryl groups for labeling.
- Add a 10-fold molar excess of TCEP to the peptide solution.
- Incubate at room temperature for 30-60 minutes.
- Note: If using DTT, it must be removed prior to the addition of NtBM, as it will react with the maleimide. This can be achieved using a desalting column.
2. NtBM Reagent Preparation:
- Prepare a stock solution of NtBM in DMSO or ACN. A typical concentration is 10-20 mM.
- This solution should be prepared fresh immediately before use to minimize hydrolysis.
3. Labeling Reaction:
- Add a 10- to 20-fold molar excess of the NtBM stock solution to the reduced peptide solution.
- Vortex briefly to mix.
- Incubate the reaction at room temperature for 1-2 hours in the dark. For optimal specificity, it is recommended to keep the pH below 7.5.[4]
4. Quenching the Reaction:
- To stop the labeling reaction, add a quenching reagent to consume any unreacted NtBM.
- Add L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.
- Incubate for 15-30 minutes at room temperature.
5. Sample Cleanup:
- Remove excess NtBM and quenching reagent using a desalting column (e.g., C18 ZipTip).
- Elute the labeled peptide according to the manufacturer's protocol.
- Lyophilize the purified labeled peptide if necessary for long-term storage.
Mass Spectrometry Analysis
1. Sample Preparation for MS:
- Reconstitute the purified, labeled peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 0.1% formic acid in water/acetonitrile for ESI).
2. Mass Spectrometry Acquisition:
- Analyze the sample using either MALDI-TOF or LC-ESI-MS/MS.
- For MALDI-TOF: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate. Acquire spectra in positive ion mode.
- For LC-ESI-MS/MS: Inject the sample onto a C18 column and elute with a gradient of increasing organic solvent. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.
3. Data Analysis:
- In the MS1 spectrum, look for a peak corresponding to the mass of the peptide plus the mass of the NtBM adduct (153.079 Da).
- In the MS2 spectra, the fragmentation pattern of the labeled peptide will be observed. The fragment ions containing the labeled cysteine will show a mass shift corresponding to the NtBM adduct.
- Use proteomics software (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS data against a protein sequence database. Include the mass of the NtBM adduct on cysteine as a variable modification in the search parameters.
Visualizations
Chemical Reaction Pathway
Caption: Reaction of this compound with a cysteine-containing peptide.
Experimental Workflow
Caption: Workflow for labeling peptides with NtBM for mass spectrometry.
Mass Spectrometry Data Analysis Logic
Caption: Logic for mass spectrometry data analysis of NtBM-labeled peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and characterizing N-tert-Butylmaleimide reaction side products.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butylmaleimide. The content is designed to help identify and characterize reaction side products and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound in bioconjugation?
A1: this compound reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins and peptides, via a Michael addition reaction.[1][2] This reaction is highly efficient and forms a stable, covalent thioether bond (a thiosuccinimide adduct).[3][4] The process is favored under mild conditions and is highly selective for thiols over other nucleophilic groups like amines within a specific pH range.[2]
Q2: What is the optimal pH for a successful thiol-maleimide conjugation reaction?
A2: The ideal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[5][6] Within this range, the reaction is highly chemoselective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6] Above pH 7.5, the rate of competing side reactions, such as reaction with amines and hydrolysis of the maleimide ring, increases significantly.[3][5]
Q3: My this compound reagent has poor solubility in my aqueous buffer. How should I prepare my stock solution?
A3: It is common for maleimide reagents to have limited solubility in aqueous solutions. The recommended procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[5][7] This stock solution can then be added to the aqueous solution containing the thiol. It is advisable to keep the final concentration of the organic co-solvent below 10% (v/v) to avoid potential denaturation of biomolecules.
Q4: What can cause the final thioether conjugate to be unstable?
A4: The primary cause of instability in the thiosuccinimide linkage is the retro-Michael reaction, a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide.[8] This is particularly problematic in environments rich in other thiols (e.g., glutathione in plasma), which can lead to the transfer of the conjugated molecule to other species, causing payload migration and potential off-target effects.[3][8] The rate of this reaction is influenced by pH, temperature, and the local chemical environment of the conjugation site.[8]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Conjugate
| Possible Cause | Recommended Troubleshooting Action |
| Hydrolysis of this compound | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, forming an inactive maleamic acid.[5][9] Ensure the reaction pH is strictly maintained between 6.5 and 7.5. Prepare maleimide stock solutions in anhydrous DMSO or DMF immediately before use and avoid long-term storage in aqueous buffers.[6] |
| Oxidation of Thiol Groups | Thiol groups (-SH) can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.[7] Degas buffers to remove oxygen and consider performing the reaction under an inert atmosphere (e.g., nitrogen). If necessary, reduce disulfide bonds using a reducing agent like TCEP prior to conjugation (see Protocol 2).[6][10] |
| Absence of Free Thiols | The target molecule may not have a sufficient concentration of available free thiols. Quantify the free thiol concentration before starting the conjugation using Ellman's Test (see Protocol 1).[6] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target thiol for reaction with the maleimide, especially at pH > 7.5.[5] Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or HEPES.[7][10] |
Problem 2: Identification of Unexpected Side Products
| Observed Side Product (by Mass Spec) | Potential Identity & Cause | Characterization & Confirmation |
| Mass increase of +18 Da | Hydrolyzed Maleimide Adduct. The thiosuccinimide ring has opened post-conjugation. This is more likely to occur at pH > 8.5.[5] | Confirm by LC-MS analysis. The hydrolyzed product will have a distinct retention time from the desired conjugate. |
| Desired product mass, but multiple peaks on HPLC | Diastereomers or Thiazine Rearrangement. If conjugation is at an N-terminal cysteine, rearrangement to a stable six-membered thiazine ring can occur.[11][12] This is pH-dependent and more prevalent at neutral to basic pH.[13] | Use UHPLC-MS/MS for analysis; the thiazine isomer may exhibit a unique mass fragmentation pattern.[11][14] NMR spectroscopy is required for definitive structure confirmation.[11] Performing the conjugation at pH < 7 can suppress this rearrangement.[12] |
| Product mass corresponds to amine reaction | Amine Adduct. Reaction with a primary amine (e.g., lysine residue) instead of a thiol. This is favored at pH > 8.5.[3] | Characterize using peptide mapping or MS/MS to identify the site of conjugation. |
| High molecular weight species | Polymerization. this compound can undergo radical polymerization. | Analyze by Size-Exclusion Chromatography (SEC) to identify high molecular weight species. |
Data Presentation
Table 1: Key Parameters for this compound Conjugation
| Parameter | Recommended Condition/Value | Notes |
| Reaction pH | 6.5 - 7.5 | Minimizes hydrolysis and reaction with amines.[5][6] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can reduce the rate of hydrolysis and other side reactions.[5] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Optimal ratio should be determined empirically for each specific reaction.[6][10] |
| Recommended Buffers | PBS, HEPES | Avoid buffers with primary amines (e.g., Tris) or thiols (e.g., DTT).[7] |
| Stock Solution Solvent | Anhydrous DMSO or DMF | Prepare fresh and store at -20°C or -80°C in aliquots.[5][6] |
| Quenching Agent | L-cysteine, β-mercaptoethanol | Added at the end of the reaction to consume excess maleimide.[1] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Test
This protocol is used to determine the concentration of free sulfhydryl groups in a protein or peptide sample before conjugation. The assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with free thiols to produce a yellow-colored product, TNB²⁻, which is quantified spectrophotometrically.[1]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol standard (e.g., L-cysteine) for generating a standard curve.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare Standard Curve: Prepare a series of known concentrations of the L-cysteine standard in the Reaction Buffer.[15]
-
Reaction Setup: To 1.250 mL of Reaction Buffer, add 125 µL of your unknown sample. Prepare a blank using 125 µL of Reaction Buffer instead of the sample.[1]
-
Add DTNB: Add 25 µL of the DTNB Solution to each standard and the unknown sample tubes.[1]
-
Incubate: Mix well and incubate at room temperature for 15 minutes.[1][15]
-
Measure Absorbance: Measure the absorbance of all samples at 412 nm.
-
Calculate Concentration: Calculate the concentration of free thiols in your sample using the Beer-Lambert law (Concentration (M) = Absorbance / εl), where ε (the molar extinction coefficient for TNB²⁻) is 14,150 M⁻¹cm⁻¹ and l is the cuvette path length in cm.[1] Alternatively, determine the concentration from the standard curve.[15]
Protocol 2: General Procedure for this compound Conjugation
This protocol outlines a general workflow for conjugating this compound to a thiol-containing biomolecule.
Materials:
-
Thiol-containing protein/peptide in a suitable buffer (e.g., PBS, pH 7.2, degassed).
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO).
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Solution: L-cysteine (e.g., 100 mM in water).
-
Purification system (e.g., Size-Exclusion Chromatography, HPLC).
Procedure:
-
(Optional) Disulfide Reduction: If the protein contains disulfide bonds that need to be reduced, add a 10-50 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes. TCEP does not contain a thiol and does not need to be removed before adding the maleimide.[6][10]
-
Conjugation: Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold). Add the stock solution dropwise while gently mixing.[6]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if using fluorescently-labeled maleimides.[6]
-
Quenching: Stop the reaction by adding a quenching agent like L-cysteine to a final concentration of 1-10 mM to react with any excess this compound.[5]
-
Purification: Remove unreacted maleimide and other small molecules by size-exclusion chromatography (SEC), dialysis, or HPLC to isolate the purified conjugate.
-
Analysis: Characterize the final conjugate using methods such as HPLC, SDS-PAGE, and Mass Spectrometry to confirm conjugation and assess purity.
Visualizations
Caption: Key reaction pathways for this compound with a thiol-containing protein.
Caption: General experimental workflow for this compound bioconjugation.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing N-tert-Butylmaleimide Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of N-tert-Butylmaleimide conjugation reactions. Here, you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and data presented in an accessible format to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound conjugation reaction?
The reaction between an N-substituted maleimide and a thiol-containing molecule proceeds through a Michael addition mechanism.[1] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][2] This reaction is highly efficient in polar solvents like water, DMSO, or DMF, which facilitate the formation of the reactive thiolate ion.[1][3] Due to its high selectivity for thiols under mild physiological conditions, rapid reaction kinetics, and high yields, it is a popular method for site-specific modification, particularly at cysteine residues.[1][3]
Q2: What is the optimal pH for achieving high efficiency in maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[4][5][6] This pH range provides the best balance between the reaction rate and selectivity.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high specificity for cysteine residues over lysine residues.[1][3][4]
Q3: What are the consequences of performing the conjugation outside the optimal pH range?
-
Above pH 7.5: The reactivity of primary amines towards the maleimide group increases, which can lead to the formation of undesirable side products and a decrease in the yield of the desired thiol conjugate.[5][6] Additionally, the maleimide ring becomes more susceptible to hydrolysis at higher pH values, rendering it inactive.[1][5][6]
-
Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is reduced as the thiol group (R-SH) remains predominantly protonated. This leads to a significant decrease in the reaction rate.[1][5]
Q4: Is it necessary to reduce disulfide bonds before initiating the conjugation?
Yes, it is crucial to reduce disulfide bonds before initiating maleimide conjugation.[5] Maleimides react specifically with free thiol (-SH) groups.[5] Disulfide bonds (-S-S-) are unreactive towards maleimides.[5] Therefore, any cysteine residues involved in disulfide bridges must be reduced to expose the free thiols for conjugation.[5]
Q5: Which reducing agent is recommended for this procedure?
Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for maleimide conjugation workflows.[5][7] Unlike dithiothreitol (DTT), TCEP does not contain a thiol group and therefore will not compete with the target molecule's thiols for reaction with the maleimide.[5][7] If DTT is used, it must be completely removed before adding the maleimide reagent, typically through dialysis or a desalting column.[5][8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound conjugation experiments, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide reagent has been inactivated by hydrolysis due to moisture or high pH.[1][5] | Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][5] Ensure the reaction pH does not exceed 7.5.[5] |
| Incomplete Reduction of Disulfides: Disulfide bonds in the target molecule were not fully reduced.[5] | Ensure complete reduction by using a sufficient molar excess of a suitable reducing agent like TCEP (e.g., 10-100 fold molar excess).[5][10] | |
| Re-oxidation of Thiols: Free thiols have re-oxidized to form disulfide bonds.[5][10] | Degas all buffers and consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon).[5][10] Adding a chelating agent like EDTA can also help prevent metal-catalyzed oxidation.[10][11] | |
| Competing Thiols in Buffer: The buffer contains thiol-containing reagents (e.g., DTT).[5][9] | Use a thiol-free buffer such as PBS, HEPES, or Tris.[5] If a reducing agent like DTT was used, ensure its complete removal prior to adding the maleimide.[5][9] | |
| Non-specific Labeling | Reaction pH is too high: The pH is above 7.5, leading to reaction with primary amines (e.g., lysine residues).[3][5][6] | Maintain the reaction pH within the optimal range of 6.5-7.5.[3][5][6] |
| Conjugate Instability | Retro-Michael Reaction: The thiosuccinimide product can be unstable, leading to a reversible reaction and potential payload migration.[4][12] | After the initial conjugation, consider raising the pH to hydrolyze any remaining maleimides, which can help stabilize the conjugate by preventing further reactions.[4] |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to a rearrangement of the initial conjugate.[2][5] This side-reaction is more pronounced at basic pH.[2] | If possible, avoid conjugation to an N-terminal cysteine.[2] Performing the reaction at a lower pH (around 6.5) can help minimize this side reaction.[5] Acetylation of the N-terminal cysteine can also prevent this impurity.[2] |
Data Presentation
Table 1: Key Parameters Influencing Maleimide-Thiol Conjugation Efficiency.
| Parameter | Recommended Conditions | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[3][5][6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[5][10] |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature.[5][10] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization.[5][13] |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation.[5][10] |
| Buffer | PBS, HEPES, Tris (Thiol-free) | Avoid buffers containing competing nucleophiles like thiols or primary amines.[5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
1. Preparation of Buffers and Reagents:
-
Conjugation Buffer: Prepare a thiol-free buffer such as Phosphate Buffered Saline (PBS), HEPES, or Tris at a pH of 7.0-7.5.[5] Degas the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen.[5][10]
-
Reducing Agent Stock Solution (if necessary): Prepare a fresh stock solution of TCEP in the degassed conjugation buffer.[5]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution.[1][5]
2. Reduction of Protein Disulfide Bonds (if necessary):
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[5]
-
Add the TCEP stock solution to the protein solution to achieve a 10-100 fold molar excess of TCEP over the protein.[5][10]
-
Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction of disulfide bonds.[5][10]
3. Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the reduced protein solution.[5]
-
Gently mix the reaction mixture. To protect light-sensitive reagents, the vial can be wrapped in aluminum foil.[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10][14]
4. Quenching and Purification:
-
To stop the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to quench any unreacted maleimide.[10]
-
Purify the conjugated protein from excess reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[10]
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Desired vs. Side Reactions in Maleimide Chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Factors affecting the stability of N-tert-Butylmaleimide in aqueous buffers.
Welcome to the technical support center for N-tert-Butylmaleimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffers and to help troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of the maleimide ring. This reaction involves a nucleophilic attack by a hydroxide ion on one of the carbonyl carbons of the maleimide ring, leading to ring-opening and the formation of the corresponding N-tert-butylmaleamic acid.[1] This product is inactive for thiol conjugation.
Q2: How does pH affect the stability of this compound?
A2: pH is a critical factor. This compound is most stable in acidic conditions (pH < 6.5). As the pH increases into the neutral and alkaline ranges (pH > 7), the rate of hydrolysis significantly increases.[1][2] The rate of hydrolysis is directly proportional to the concentration of hydroxide ions in the pH region between 7 and 9.[1] Therefore, for maximum stability, aqueous solutions should be prepared at a slightly acidic pH and used as quickly as possible.
Q3: What is the optimal pH range for reacting this compound with thiols?
A3: The optimal pH range for the thiol-maleimide conjugation reaction is a compromise between maleimide stability and thiol reactivity. The ideal range is typically between pH 6.5 and 7.5.[3] Below pH 6.5, the reaction rate is slow due to the protonation of the thiol. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the potential for side reactions with amines (e.g., lysine residues) increases.
Q4: How does temperature influence the stability of this compound?
A4: Higher temperatures accelerate the rate of hydrolysis.[4] For optimal stability, this compound solutions should be prepared and stored at low temperatures (e.g., 2-8°C) and protected from prolonged exposure to ambient or elevated temperatures. Experiments should be conducted at the lowest temperature compatible with the reaction kinetics.
Q5: Which buffer should I choose for my experiment, Phosphate or TRIS?
A5: The choice of buffer can impact stability.
-
Phosphate Buffers (e.g., PBS): These are widely used and suitable for many applications. They offer good buffering capacity in the neutral pH range. However, they can form precipitates with certain divalent cations like Ca²⁺ and Mg²⁺.[5]
-
TRIS Buffers: TRIS has a pKa that is highly sensitive to temperature changes (ΔpKa/°C = -0.031), which can lead to significant pH shifts as the temperature varies.[6] However, TRIS does not precipitate with most metal ions and has little interference with most biochemical reactions, making it a good choice if metal ions are present.[5]
For consistent results, especially when working across different temperatures, phosphate buffers are often preferred. If using TRIS, ensure the pH is set at the temperature at which the experiment will be performed.[6]
Q6: How should I prepare and store this compound stock solutions?
A6: For long-term storage, this compound should be stored as a solid at -20°C, protected from moisture. For experimental use, stock solutions should be prepared fresh in an anhydrous, water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3] Aqueous working solutions should be prepared immediately before use by diluting the organic stock into the desired aqueous buffer. Avoid storing this compound in aqueous buffers for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation to thiol-containing molecule. | Hydrolysis of this compound: The maleimide ring has degraded due to exposure to high pH, high temperature, or prolonged storage in aqueous buffer. | 1. Prepare fresh aqueous solutions of this compound immediately before use.[3]2. Ensure the pH of the reaction buffer is within the optimal range (6.5-7.5).3. Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration.4. Confirm the activity of your this compound stock using a stability assessment protocol (see Experimental Protocols section). |
| Inactive Thiol: The thiol group on the target molecule is oxidized (e.g., forming disulfide bonds). | 1. Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation to ensure free thiols are available. Note: DTT or β-mercaptoethanol contain thiols and must be removed before adding the maleimide.2. Degas buffers to remove dissolved oxygen. | |
| Inconsistent results between experiments. | pH shift in buffer: The pH of the buffer, especially TRIS, may have changed due to temperature fluctuations between preparation and use.[6] | 1. Always measure and adjust the buffer pH at the temperature of the intended experiment.2. Consider using a phosphate buffer, which is less sensitive to temperature changes.[5]3. Ensure buffer concentration is sufficient to maintain pH throughout the reaction. |
| Variable storage time of aqueous solutions: Storing this compound in aqueous buffer, even for a few hours, can lead to variable levels of hydrolysis. | 1. Adhere to a strict protocol of preparing aqueous this compound solutions immediately before each experiment. | |
| High background or non-specific labeling. | Reaction pH is too high: At pH > 7.5, this compound can react with primary amines, such as lysine side chains. | 1. Lower the reaction pH to the 6.5-7.0 range to maximize selectivity for thiols. |
Data Presentation
Table 1: Comparison of Catalytic Rate Constants (kOH) for Alkaline Hydrolysis of N-Alkylmaleimides (Data serves as a proxy to illustrate relative reactivity)
| N-Alkylmaleimide | Substituent on Nitrogen | kOH / dm³ mol⁻¹ s⁻¹ (at 30°C) | Relative Hydrolysis Rate |
| N-Ethylmaleimide (EMI) | -CH₂CH₃ | 1.10 | 1.00 |
| N-Methylmaleimide (MMI) | -CH₃ | 1.25 | 1.14 |
| Maleimide (MI) | -H | 1.58 | 1.44 |
Source: Adapted from kinetic studies on the hydrolysis of N-alkylmaleimides.[1] This data shows that bulkier, electron-donating alkyl groups like ethyl (and presumably tert-butyl) can slightly slow the rate of hydroxide-catalyzed hydrolysis compared to less bulky groups.
Table 2: Effect of pH and Temperature on the Half-life (t1/2) of N-Methyl Dibromomaleimide (This substituted maleimide shows high reactivity but clearly demonstrates pH and temperature effects applicable to all maleimides)
| Condition | Half-life (t1/2) |
| pH 7.4 | 17.9 minutes |
Source: Adapted from studies on next-generation maleimide cross-linkers.[7][8] This illustrates the rapid hydrolysis that can occur at physiological pH.
Experimental Protocols
Protocol: Stability Assessment of this compound by RP-HPLC
This protocol allows for the quantification of this compound over time in a specific aqueous buffer to determine its stability under your experimental conditions.
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Initiation of Stability Study:
-
Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).
-
To initiate the experiment (t=0), add a precise volume of the DMSO stock solution to the pre-warmed buffer to achieve a final concentration of ~0.5-1.0 mM. Mix thoroughly.
-
-
Time-Point Sampling:
-
Immediately withdraw the first aliquot (e.g., 50 µL). This is your t=0 sample.
-
Place the sample in an HPLC vial and, if not analyzing immediately, quench the hydrolysis by adding an equal volume of a low-pH solution (e.g., 1% formic acid in water) or store at < -20°C.
-
Continue to withdraw aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). Treat each sample as described above.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at ~300 nm (where the maleimide group absorbs) and ~220 nm for the hydrolysis product.[9]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Inject equal volumes (e.g., 10 µL) of each time-point sample.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound. Its retention time will be longer (more hydrophobic) than the maleamic acid hydrolysis product.
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the peak area against time. Calculate the half-life (t1/2), which is the time it takes for the initial peak area to decrease by 50%.
-
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Key factors influencing this compound stability.
References
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to correctly choose Tris (77-86-1) and phosphate buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 6. The difference between Tris-Hcl and phosphate buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Maleimide Assays | AAT Bioquest [aatbio.com]
Technical Support Center: N-tert-Butylmaleimide Reactions with Thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butylmaleimide and other maleimide compounds for thiol conjugation.
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is within the optimal range of 6.5-7.5. The reaction rate is significantly slower below pH 6.5 as the concentration of the reactive thiolate anion decreases.[1][2] |
| Maleimide Hydrolysis | Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[2][3][4] Avoid prolonged storage of maleimides in aqueous solutions, especially at neutral or alkaline pH, as the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols.[1][2][3][5] |
| Thiol Oxidation | Use degassed buffers to minimize oxygen content.[6] If reducing disulfide bonds, use a sufficient excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[6][7][8] Consider adding a chelating agent such as EDTA (1-5 mM) to your buffer to sequester metal ions that can catalyze thiol oxidation.[2][4] |
| Insufficient Reaction Time or Temperature | Reactions are typically carried out for 1-2 hours at room temperature or overnight at 4°C.[4][9] For larger or more sterically hindered molecules, longer incubation times may be necessary. |
| Incorrect Stoichiometry | A molar excess of the maleimide reagent (typically 10-20 fold) is often used to drive the reaction to completion.[4][7] However, the optimal ratio can vary and may need to be determined empirically for your specific molecules. |
Problem: Presence of Unexpected Byproducts
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reaction with Primary Amines | Ensure the reaction pH does not exceed 7.5.[2][3][4] Above this pH, maleimides can react with primary amines, such as the ε-amino group of lysine residues.[1][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Purify the conjugate using a method that can separate species with small differences in charge or size, such as ion-exchange or size-exclusion chromatography. |
| Thiazine Rearrangement (with N-terminal Cysteine) | If conjugating to a peptide with an N-terminal cysteine, a side reaction can lead to a thiazine rearrangement.[1][10][11] To minimize this, perform the conjugation at a more acidic pH (around 6.5).[4][10] This side reaction is more prominent at physiological or higher pH.[1][10][12] |
| Maleimide Hydrolysis Product | As mentioned previously, the maleimide ring can hydrolyze. If the hydrolysis product is observed, ensure that the maleimide stock solution is freshly prepared and that the reaction is not carried out at a pH above 7.5.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound-thiol reaction?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][3] This range provides a good balance between reaction rate and selectivity.[1]
Q2: How does pH affect the reaction rate?
The reaction rate is dependent on the concentration of the thiolate anion (R-S⁻), which is the reactive species. As the pH increases, the thiol-thiolate equilibrium shifts towards the more nucleophilic thiolate, thus increasing the reaction rate.[13][14] Below pH 6.5, the reaction is significantly slower due to the low concentration of the thiolate anion.[1][2]
Q3: What are the primary side reactions, and how are they influenced by pH?
The main side reactions are hydrolysis of the maleimide ring and reaction with primary amines.
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis to form an unreactive maleamic acid derivative.[2][3] This reaction is accelerated at higher pH.[1][3][5][15]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1][2][3] This compromises the selectivity of the conjugation. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3]
Q4: How stable is this compound in aqueous solutions?
Aqueous solutions of maleimides should be prepared immediately before use.[2][3] The stability of the maleimide ring decreases with increasing pH due to hydrolysis.[3][15] For short-term storage in aqueous solution, a slightly acidic buffer (pH 6.0-6.5) at 4°C can minimize hydrolysis.[2]
Q5: Is the thioether bond formed in the reaction stable?
The thioether bond formed is generally considered stable.[2] However, it can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[2][10] Additionally, when conjugating to an N-terminal cysteine, the initial adduct can rearrange to a more stable thiazine structure, especially at neutral or basic pH.[10][11][16]
Quantitative Data
Table 1: Effect of pH on Maleimide Reaction Characteristics
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Primary Amines | Thiazine Rearrangement (N-terminal Cysteine) |
| < 6.5 | Slow[1][2] | Low[15] | Negligible | Suppressed[10][11] |
| 6.5 - 7.5 | Optimal[1][3] | Moderate[15] | Low[3] | Can occur[10] |
| > 7.5 | Fast[13] | High[3][5][15] | Significant[1][2][3] | Accelerated[10][12] |
Experimental Protocols
General Protocol for Conjugation of a Thiol-Containing Peptide to this compound
-
Prepare Buffers:
-
Prepare Thiol-Containing Peptide:
-
Prepare this compound Stock Solution:
-
Conjugation Reaction:
-
Quench the Reaction:
-
Add an excess of a small molecule thiol (e.g., L-cysteine or 2-mercaptoethanol from the quenching buffer) to react with any unreacted maleimide.[4]
-
-
Purify the Conjugate:
Visualizations
Caption: pH influence on this compound reaction pathways.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Thiazine rearrangement with N-terminal cysteine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bachem.com [bachem.com]
Strategies to prevent hydrolysis of N-tert-Butylmaleimide during experiments.
Welcome to the technical support center for N-tert-Butylmaleimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental procedures. Here, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound hydrolysis is a chemical reaction where the maleimide ring reacts with water, leading to the opening of the ring and the formation of a maleamic acid derivative. This is a significant issue because the resulting maleamic acid is unreactive towards thiol groups, which are the intended target for conjugation. Hydrolysis, therefore, leads to a reduction in the effective concentration of the active maleimide, resulting in lower conjugation efficiency, decreased product yield, and potential complications in downstream purification and analysis.
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
A2: The main factors influencing the rate of hydrolysis are:
-
pH: The stability of the maleimide ring is highly pH-dependent. The rate of hydrolysis increases significantly in alkaline conditions (pH > 7.5).
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: While pH is the most critical factor, the presence of nucleophiles other than water in the buffer can also potentially increase the rate of degradation.
-
Incubation Time in Aqueous Solution: The longer this compound is in an aqueous environment before reacting with the target thiol, the greater the extent of hydrolysis.
Q3: What is the optimal pH range for performing conjugation reactions with this compound?
A3: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1] This range provides an excellent balance between the reactivity of the thiol group (which increases with pH as it deprotonates to the more nucleophilic thiolate anion) and the stability of the maleimide group against hydrolysis.
Q4: How should I prepare and store this compound to minimize hydrolysis?
A4: To prevent premature hydrolysis, this compound should be stored as a solid in a cool, dry place. For experimental use, it is highly recommended to prepare stock solutions in a dry, aprotic organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions should be stored at -20°C or -80°C. It is crucial to prepare aqueous working solutions of this compound immediately before use and not to store them.
Q5: Can this compound react with other residues besides cysteine?
A5: While maleimides are highly selective for thiol groups within the optimal pH range of 6.5-7.5, side reactions can occur, particularly at higher pH values. The most common side reaction is the reaction with the primary amine of lysine residues, which becomes more significant at pH values above 7.5. At pH 7, the reaction with thiols is approximately 1,000 times faster than with amines.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound: The reagent may have degraded due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before your experiment. 2. Ensure the reaction buffer pH is strictly within the 6.5-7.5 range. 3. Minimize the time the this compound is in the aqueous buffer before the addition of your thiol-containing molecule. |
| Oxidation of Thiol Groups: The thiol groups on your target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides. | 1. Degas all buffers to remove dissolved oxygen. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Pre-treat your sample with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce any existing disulfide bonds. | |
| Incorrect Buffer Composition: The buffer may contain nucleophiles that compete with the target thiol. | 1. Use non-nucleophilic buffers such as phosphate, HEPES, or MOPS. 2. Avoid buffers containing primary or secondary amines (e.g., Tris) if the pH is above 7.5. | |
| Inconsistent Results Between Experiments | Variable Hydrolysis: The extent of this compound hydrolysis may differ between experiments. | 1. Standardize the time between preparing the aqueous this compound solution and starting the reaction. 2. Ensure consistent pH and temperature across all experiments. |
| Presence of Unexpected Byproducts | Reaction with Non-target Residues: At higher pH, this compound can react with primary amines (e.g., lysine). | 1. Maintain the reaction pH at or below 7.5 to ensure chemoselectivity for thiols. |
| Hydrolyzed this compound: The byproduct may be the hydrolyzed form of your reagent. | 1. Confirm the identity of the byproduct using mass spectrometry. 2. If confirmed as the hydrolyzed product, review your reagent preparation and reaction setup to minimize exposure to water and high pH. |
Data Presentation
Table 1: Catalytic Rate Constants for Alkaline Hydrolysis of N-Alkylmaleimides at 30°C [2]
| N-Alkylmaleimide | Alkyl Group | Catalytic Rate Constant (k_OH) (M⁻¹s⁻¹) |
| N-Ethylmaleimide (EMI) | Ethyl | Value not explicitly stated, but is the lowest among the tested compounds |
| N-Methylmaleimide (MMI) | Methyl | Higher than EMI |
| Maleimide (MI) | Hydrogen | Higher than MMI |
| N-Hydroxymethylmaleimide (HMMI) | Hydroxymethyl | Highest among the tested compounds |
Note: The study indicates the rate of hydrolysis is proportional to the hydroxide ion concentration in the pH range of 7-9.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general workflow for the conjugation of this compound to a thiol-containing molecule (e.g., a protein with cysteine residues).
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in a degassed buffer at a pH between 6.5 and 7.5. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or MOPS.
-
If the target molecule contains disulfide bonds, they must be reduced to free thiols. Add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide.
-
-
Preparation of this compound Solution:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Immediately before use, dilute the stock solution into the reaction buffer to the desired final concentration.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide is a common starting point.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing can be beneficial. If any of the components are light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to the reaction mixture.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using an appropriate method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.
-
Protocol 2: Monitoring this compound Hydrolysis
This protocol can be used to assess the stability of this compound under your specific experimental conditions.
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).
-
Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO.
-
Initiate Hydrolysis: Add a small aliquot of the this compound stock solution to each buffer at a defined temperature (e.g., room temperature or 37°C).
-
Monitor the Reaction: At various time points, take an aliquot of the reaction mixture and analyze it by reverse-phase HPLC or mass spectrometry.
-
Data Analysis: Monitor the decrease in the peak corresponding to this compound and the increase in the peak corresponding to its hydrolyzed product. This will allow you to determine the rate of hydrolysis under your specific conditions.
Visualizations
Caption: Experimental workflow for preventing hydrolysis during this compound conjugation.
Caption: Key factors influencing the outcome of this compound reactions.
References
Optimizing temperature and incubation time for N-tert-Butylmaleimide reactions.
Welcome to the Technical Support Center for N-tert-Butylmaleimide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing temperature and incubation times in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and incubation time for reacting this compound with thiols?
A1: The optimal conditions for this compound-thiol conjugation, a type of Michael addition reaction, depend on the stability of the reactants.[1][2] Generally, reactions can be performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[2] For sensitive biomolecules that may degrade at higher temperatures, 4°C for an overnight incubation is recommended.[1] Elevated temperatures, such as 37°C, can accelerate the reaction, but may not be suitable for all molecules due to potential denaturation.[1]
Q2: How does the steric hindrance of the tert-butyl group affect reaction conditions?
A2: The bulky tert-butyl group on this compound creates significant steric hindrance.[3] This can slow down the reaction rate compared to less hindered maleimides.[4] While the general principles of maleimide-thiol chemistry apply, you may need to use slightly longer incubation times or slightly elevated temperatures to achieve high conversion. However, excessively high temperatures should be avoided as they can lead to side reactions or degradation of the product.
Q3: What are the key parameters to consider when optimizing a Diels-Alder reaction with this compound?
A3: For Diels-Alder reactions, temperature is a critical parameter.[5] These reactions often require elevated temperatures to proceed at a reasonable rate.[5] However, at excessively high temperatures, the reverse reaction, known as the retro-Diels-Alder, can occur, leading to a lower yield of the desired product.[5] It is crucial to find the optimal temperature that maximizes the forward reaction rate while minimizing the retro-Diels-Alder reaction. Reaction time should also be optimized by monitoring the reaction progress using techniques like TLC or GC-MS.[5]
Q4: What conditions are recommended for reacting this compound with primary amines?
A4: While maleimides are most selective for thiols at neutral pH, they can react with primary amines at pH values above 7.5.[1][6] This reaction is generally slower than the reaction with thiols.[7] To promote the reaction with a primary amine, a higher pH and potentially a longer incubation time may be necessary. However, it's important to be aware that hydrolysis of the maleimide ring is also accelerated at higher pH, which can lead to an inactive reactant.[1]
Troubleshooting Guides
Guide 1: Low Yield in Thiol Conjugation Reactions
Problem: You are observing a low yield of your desired this compound-thiol conjugate.
| Potential Cause | Recommended Solution |
| Suboptimal Temperature or Incubation Time | For sensitive molecules, ensure an overnight incubation at 4°C. For more robust molecules, try increasing the temperature to room temperature (20-25°C) for 1-2 hours.[2] |
| Oxidized Thiols | Cysteine residues may form disulfide bonds which are unreactive. Reduce disulfide bonds with a reagent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[1] |
| Maleimide Hydrolysis | The maleimide ring can hydrolyze at pH > 7.5. Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][6] |
| Steric Hindrance | The tert-butyl group can slow the reaction. Consider a longer incubation time or a slight increase in temperature, while monitoring for product degradation. |
Guide 2: Side Product Formation
Problem: You are observing significant side products in your reaction mixture.
| Potential Cause | Recommended Solution |
| Reaction with Primary Amines | If your sample contains primary amines and the pH is above 7.5, you may get non-specific labeling. Maintain a reaction pH between 6.5 and 7.5 for thiol-specific reactions.[2][6] |
| Retro-Diels-Alder Reaction | In Diels-Alder reactions, high temperatures can cause the product to revert to starting materials. Optimize the temperature to the lowest effective level and monitor the reaction to avoid prolonged heating.[5] |
| Alkylation by tert-butyl cation | Cleavage of the tert-butyl group under certain conditions can generate a reactive tert-butyl cation that can alkylate other molecules. This is less common under standard conjugation conditions but can be a concern if harsh acidic conditions are used. If this is suspected, consider using a scavenger like triethylsilane.[8] |
Quantitative Data Summary
Table 1: Recommended Temperature and Incubation Times for this compound-Thiol Conjugation
| Temperature | Typical Incubation Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive biomolecules to minimize degradation.[1] |
| Room Temperature (20-25°C) | 1 - 2 hours | Faster reaction kinetics for robust molecules.[2] |
| 37°C | ~30 minutes | Can accelerate the reaction, but carries a higher risk of biomolecule denaturation.[1] |
Table 2: Influence of pH on Maleimide Reactions
| pH Range | Reaction with Thiols | Reaction with Primary Amines | Maleimide Stability |
| < 6.5 | Slower | Negligible | Stable |
| 6.5 - 7.5 | Optimal | Minimal | Stable |
| > 7.5 | Fast | Increases | Prone to hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the protein containing a free thiol in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[1] If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.[2]
-
This compound Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[2]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
Quenching (Optional): To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to quench any unreacted this compound.
-
Purification: Remove excess unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
Protocol 2: General Procedure for a Diels-Alder Reaction
-
Reactant Preparation: Dissolve the diene and this compound (dienophile) in a suitable solvent (e.g., toluene).
-
Reaction Setup: Heat the reaction mixture to the desired temperature (e.g., 80-110°C).[5]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS to determine the optimal reaction time.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[5]
Visualizations
Caption: Workflow for this compound-Thiol Conjugation.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
Troubleshooting low yields in the synthesis of N-tert-Butylmaleimide.
Welcome to the Technical Support Center for the synthesis of N-tert-Butylmaleimide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and well-established method for synthesizing this compound is a two-step process.[1][2] The first step involves the reaction of maleic anhydride with tert-butylamine to form the intermediate, N-tert-butylmaleamic acid.[3] The second step is the cyclodehydration of this intermediate to yield the final this compound product.[4][5][6]
Q2: What are the common causes of low yields in this synthesis?
Low yields can stem from several factors, including incomplete reaction in either step, side reactions, and product loss during workup and purification. Key areas to investigate are the efficiency of the cyclodehydration step, the potential for polymerization of the maleimide product, and the formation of the isomeric isomaleimide.[4][6]
Q3: How can I minimize the formation of the isomaleimide byproduct?
The formation of N-substituted maleimides versus isomaleimides is often a matter of kinetic versus thermodynamic control.[4] Isomaleimides are typically the kinetically favored product, while maleimides are the thermodynamically more stable product.[4] Reaction conditions, such as the choice of dehydrating agent and temperature, can influence the product ratio. Using dehydrating agents like acetic anhydride with sodium acetate generally favors the formation of the maleimide.[5]
Q4: What purification methods are recommended for this compound?
Purification can be achieved through crystallization or column chromatography.[7] Recrystallization from a suitable solvent system is often effective for removing impurities if the crude product is a solid. For oily products or complex mixtures of impurities, silica gel chromatography may be necessary.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during the synthesis of this compound.
Problem 1: Low yield of N-tert-butylmaleamic acid (Step 1)
Q: My yield of the intermediate maleamic acid is low. What could be the issue?
A: Low yields in the first step are often due to incomplete reaction or side reactions of the starting materials.
-
Incomplete Reaction: Ensure that the maleic anhydride and tert-butylamine are used in the correct stoichiometric ratio. The reaction is typically rapid and exothermic. Running the reaction at room temperature or with gentle cooling is usually sufficient.
-
Purity of Reagents: Verify the purity of your maleic anhydride and tert-butylamine. Impurities can interfere with the reaction.
-
Side Reactions: Maleic anhydride can react with water.[3] Ensure your solvent and glassware are dry to prevent the formation of maleic acid.
Problem 2: Inefficient cyclization of N-tert-butylmaleamic acid (Step 2)
Q: The conversion of the maleamic acid to the maleimide is poor. How can I improve this?
A: The cyclodehydration step is critical and often the primary source of low overall yield. Several factors can influence its efficiency.
-
Choice of Dehydrating Agent: Acetic anhydride in the presence of a catalyst like sodium acetate is a common and effective dehydrating agent for this conversion.[5] Other reagents like methanesulfonyl chloride or dicyclohexylcarbodiimide (DCC) can also be used, but may favor isomaleimide formation.[4]
-
Reaction Temperature and Time: The reaction typically requires heating. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature. Prolonged heating at high temperatures can lead to decomposition or polymerization.
-
Catalyst: The presence of a catalyst like sodium acetate is often crucial for efficient cyclization to the maleimide.[5]
Problem 3: Product is an oil and difficult to purify
Q: My final product is a dark oil and I'm having trouble purifying it. What should I do?
A: this compound can sometimes be obtained as an oil, especially if impurities are present.
-
Column Chromatography: If crystallization is unsuccessful, purification by silica gel column chromatography is the recommended next step. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Inducing Crystallization: If you suspect your product is relatively pure but oily, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available. Cooling the solution can also promote crystallization.
Problem 4: Suspected presence of byproducts
Q: I see multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A: Besides the starting material and the desired product, several byproducts can be present.
-
N-tert-Butylisomaleimide: This is a common isomer formed during the cyclization step.[4] It often has a different Rf value on TLC.
-
Polymerized Product: Maleimides can undergo polymerization, especially at elevated temperatures.[1] This will likely appear as baseline material on the TLC plate.
-
Unreacted N-tert-butylmaleamic acid: If the cyclization is incomplete, you will see the starting maleamic acid on your TLC plate. This is often more polar than the product and will have a lower Rf value.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general representation and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of N-tert-Butylmaleamic Acid
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add tert-butylamine (1.0 eq) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The N-tert-butylmaleamic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold solvent.
-
Dry the solid product under vacuum.
Step 2: Synthesis of this compound (Cyclodehydration)
-
In a round-bottom flask, combine the N-tert-butylmaleamic acid (1.0 eq) and anhydrous sodium acetate (0.2-0.5 eq).
-
Add acetic anhydride (2-3 eq) to the flask.
-
Heat the mixture with stirring to 80-100 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low yield of N-tert-butylmaleamic acid | Incomplete reaction | Ensure correct stoichiometry and adequate reaction time. |
| Purity of reagents | Use pure starting materials. | |
| Presence of water | Use dry solvents and glassware. | |
| Inefficient cyclization | Inappropriate dehydrating agent | Use acetic anhydride with sodium acetate.[5] |
| Suboptimal temperature/time | Monitor reaction by TLC to find optimal conditions. | |
| Absence of catalyst | Add a catalyst like sodium acetate.[5] | |
| Oily product | Presence of impurities | Purify by column chromatography. |
| High solubility | Attempt to induce crystallization by scratching or seeding. | |
| Presence of byproducts | Isomer formation | Optimize cyclization conditions to favor maleimide.[4] |
| Polymerization | Avoid excessive heating.[1] | |
| Incomplete cyclization | Increase reaction time or temperature for the cyclization step. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Purification of N-tert-Butylmaleimide Conjugates
Welcome to the Technical Support Center for the purification of N-tert-Butylmaleimide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of these bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my this compound conjugation reaction?
A1: The most common impurities after a conjugation reaction include:
-
Excess this compound: Unreacted maleimide reagent is often present in large molar excess.
-
Hydrolyzed this compound: The maleimide ring can open upon hydrolysis, creating an unreactive and potentially interfering species.
-
Aggregated Conjugates: The increased hydrophobicity of the conjugate can lead to the formation of soluble or insoluble aggregates.[1]
-
Unconjugated Protein/Biomolecule: The starting material that did not react with the this compound.
-
Byproducts of the conjugation reaction: Depending on the reaction conditions, other side-reactions can occur.
Q2: My protein conjugate has precipitated out of solution after the reaction. What should I do?
A2: Protein precipitation or "crashing out" is a common issue, often caused by a change in the solution conditions that affects protein stability.[2] Here are some troubleshooting steps:
-
Assess the buffer: Ensure the pH of your buffer is appropriate for your protein and is not close to its isoelectric point (pI), which can minimize solubility.
-
Control the concentration: High protein concentrations can favor aggregation. Consider diluting your protein before conjugation or purification.
-
Optimize salt concentration: Too low or too high salt concentrations can lead to precipitation. A moderate ionic strength, for example, 150 mM NaCl, can help maintain solubility.
-
Add stabilizing excipients: In some cases, adding stabilizers like arginine or glycerol can prevent aggregation.[1]
Q3: How do I choose the best purification method for my this compound conjugate?
A3: The choice of purification method depends on several factors including the size of your biomolecule, the nature of the impurities, the desired final purity, and the scale of your experiment. The most common methods are Size Exclusion Chromatography (SEC), Dialysis, and High-Performance Liquid Chromatography (HPLC).[1][3] Refer to the comparison table below for guidance.
Comparison of Purification Techniques
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on molecular size (hydrodynamic volume).[4] | Separation of molecules based on size through a semi-permeable membrane.[2] | Separation based on various physicochemical properties (e.g., hydrophobicity, charge).[5] |
| Primary Use | Removal of excess small molecules (e.g., unreacted maleimide) and separation of aggregates.[3] | Removal of small molecule impurities and buffer exchange.[2] | High-resolution purification, separation of isoforms, and analytical assessment of purity.[6][7] |
| Typical Purity | >95% | Good for bulk impurity removal, but may not achieve very high purity on its own. | >99% |
| Protein Recovery | High (>90%) | High (>90%), but sample loss can occur with small volumes or improper handling. | Variable, can be lower than SEC or dialysis due to stronger interactions with the stationary phase. |
| Processing Time | Fast (typically under an hour for a single run). | Slow (typically 12-48 hours with multiple buffer changes).[2][8] | Moderate to Fast (minutes to hours per run, depending on the method). |
| Scalability | Good for lab-scale; can be scaled up. | Excellent for a wide range of scales, from microliters to liters. | Excellent for analytical scale; preparative scale can be expensive. |
| Cost | Moderate (cost of columns and instrumentation).[9] | Low (cost of membranes and buffers).[2] | High (instrumentation, columns, and solvents are expensive).[9] |
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of conjugate from unreacted maleimide | - Incorrect column choice: The fractionation range of the column is not appropriate for the size difference between your conjugate and the free maleimide. - Column overloading: Too much sample has been loaded onto the column. | - Select a column with a fractionation range that provides good resolution between your conjugate's molecular weight and that of the small molecule impurities. - Reduce the sample injection volume to 1-2% of the total column volume. |
| Low recovery of the conjugate | - Non-specific binding: The conjugate is interacting with the column matrix. - Protein aggregation on the column: The buffer conditions are causing the conjugate to aggregate. | - Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl). - Optimize the mobile phase pH to be further from the protein's pI. - Consider adding a small amount of a non-ionic detergent. |
| Presence of aggregates in the purified sample | - Inefficient separation: The column is not adequately resolving monomers from aggregates. - Aggregation induced by the purification process: The buffer or concentration is causing aggregation. | - Use a longer column or a column with a smaller particle size for better resolution. - Ensure the mobile phase is optimized for protein stability. Collect fractions and analyze immediately to avoid post-purification aggregation. |
Dialysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Protein precipitation inside the dialysis tubing | - Low salt concentration: The removal of salts leads to a decrease in protein solubility. - pH near the isoelectric point (pI): The buffer pH is too close to the pI of the conjugate. - High protein concentration: The protein concentration is too high, promoting aggregation. | - Ensure the dialysis buffer contains a sufficient salt concentration (e.g., 50-150 mM NaCl) to maintain protein solubility. - Choose a dialysis buffer with a pH at least one unit away from the pI of your protein. - Dilute the sample before dialysis. |
| Incomplete removal of unreacted maleimide | - Insufficient dialysis time: The dialysis was not carried out for a long enough duration. - Inadequate buffer volume/changes: The concentration gradient decreased over time. | - Increase the dialysis time. A typical protocol involves 2-4 hours, followed by a buffer change and overnight dialysis.[10][11] - Use a large volume of dialysis buffer (at least 100-fold the sample volume) and perform at least 2-3 buffer changes.[2][10] |
| Sample volume increased significantly | - Osmotic pressure differences: Large differences in solute concentration between the sample and the dialysis buffer. | - If the sample has a high concentration of a solute not present in the buffer (e.g., glycerol), perform a stepwise dialysis with decreasing concentrations of the solute in the buffer. |
| Sample was lost during dialysis | - Incorrect MWCO: The molecular weight cut-off of the dialysis membrane is too close to the molecular weight of your protein. - Leak in the dialysis tubing/cassette: The tubing was not sealed properly. | - Use a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your conjugate (e.g., at least 2-3 times smaller).[12] - Carefully inspect the dialysis tubing or cassette for leaks before and after use. |
HPLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Column overload: Too much sample injected. - Secondary interactions: The conjugate is interacting with the stationary phase in a non-ideal way. - Inappropriate mobile phase: The pH or solvent composition is not optimal. | - Reduce the injection volume or sample concentration. - For Reverse Phase HPLC, ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA). - Adjust the pH of the mobile phase. |
| Low recovery of the conjugate | - Irreversible binding: The conjugate is binding too strongly to the column. - Precipitation on the column: The mobile phase is causing the conjugate to precipitate. | - For Reverse Phase HPLC, a less hydrophobic column (e.g., C4 instead of C18) might be necessary. - For Hydrophobic Interaction Chromatography (HIC), a less hydrophobic resin or a shallower gradient may be needed.[13] - Ensure the organic solvent concentration in the mobile phase does not cause precipitation. |
| Poor resolution between conjugate and unconjugated protein | - Suboptimal gradient: The elution gradient is too steep. - Incorrect column chemistry: The stationary phase is not providing enough selectivity. | - Optimize the gradient to be shallower, especially around the elution time of the species of interest. - For Reverse Phase HPLC, try a different stationary phase (e.g., C8, C18, Phenyl). - For Hydrophobic Interaction Chromatography (HIC), which separates based on hydrophobicity, this method is well-suited for separating species with different drug-to-antibody ratios (DARs).[13][14] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed for the removal of unreacted this compound and for buffer exchange.
-
Column Selection: Choose an SEC column with a fractionation range suitable for your conjugate. For most proteins and antibodies, a column that separates molecules in the range of 5 kDa to 250 kDa is appropriate.
-
Buffer Preparation: Prepare a suitable, filtered, and degassed mobile phase. This is typically a buffer that ensures the stability of your conjugate, such as Phosphate Buffered Saline (PBS) at pH 7.4.
-
System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Centrifuge your conjugation reaction mixture at 10,000 x g for 10 minutes to remove any precipitated material.
-
Injection: Inject the supernatant onto the equilibrated column. The injection volume should ideally be less than 2% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute first, followed by the smaller, unreacted this compound. Collect fractions corresponding to the protein peak, which can be monitored by UV absorbance at 280 nm.
-
Purity Analysis: Analyze the collected fractions by SDS-PAGE or analytical HPLC to confirm the purity of the conjugate.
Protocol 2: Purification by Dialysis
This protocol is suitable for removing small molecule impurities and for buffer exchange.
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of your conjugate (e.g., a 10 kDa MWCO for a 50 kDa protein).
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a buffer.
-
Sample Loading: Load your conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.
-
Dialysis Setup: Place the sealed dialysis tubing/cassette in a beaker containing a large volume of the desired buffer (at least 100 times the sample volume).[2] Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. For optimal results, the final dialysis can be performed overnight.[10][11]
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.
-
Concentration (Optional): If the sample has been diluted during dialysis, it can be concentrated using centrifugal filter units.
Protocol 3: Purification by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for analytical assessment of purity and for preparative purification of more hydrophobic conjugates.
-
Column Selection: Select a reverse-phase column suitable for protein separation (e.g., C4, C8, or C18). A C4 column is generally a good starting point for larger proteins as it is less hydrophobic.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Filter and degas both mobile phases.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in Mobile Phase A. Centrifuge to remove any particulates.
-
Injection and Gradient Elution: Inject the sample and elute using a linear gradient of increasing Mobile Phase B. A typical gradient for a protein conjugate might be from 5% to 70% B over 30 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at 280 nm (for the protein) and potentially at a wavelength where the this compound or attached payload absorbs. For preparative runs, collect fractions corresponding to the desired conjugate peak.
-
Solvent Removal: For preparative purification, the organic solvent in the collected fractions will need to be removed, typically by lyophilization or buffer exchange.
Visualized Workflows and Logic
Caption: General experimental workflow for this compound conjugation.
Caption: Decision tree for selecting a primary purification method.
Caption: Logical troubleshooting workflow for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 8. repligen.com [repligen.com]
- 9. betalifesci.com [betalifesci.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
How to minimize non-specific binding of N-tert-Butylmaleimide in cell lysates.
A Guide to Minimizing Non-Specific Binding in Cell Lysates
Welcome to the technical support center for N-tert-Butylmaleimide (NEM) and other maleimide-based reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for utilizing NEM in cell lysates, with a primary focus on minimizing non-specific binding to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of this compound?
A1: this compound (NEM) is highly reactive towards free sulfhydryl groups (thiols) on cysteine residues, forming stable thioether bonds.[1][2][3] However, non-specific binding arises from several sources:
-
Reaction with other nucleophiles: At pH values above 7.5, the reactivity of NEM with other nucleophilic groups, such as the ε-amino group of lysine, increases significantly.[3][4][5]
-
Hydrophobic interactions: The tert-butyl group of NEM can participate in non-specific hydrophobic interactions with proteins, leading to binding that is not based on covalent bond formation.[6][7]
-
Reaction with small molecule thiols: Abundant intracellular thiols like glutathione can consume a significant portion of the NEM, which can sometimes be misinterpreted as non-specific protein binding.[8]
Q2: How does pH affect NEM's reactivity and specificity?
A2: The pH of the reaction buffer is the most critical factor for controlling NEM's specificity.[9] The optimal pH range for the reaction between maleimides and thiols is 6.5-7.5.[3][5][9] Within this range, the thiol group is sufficiently deprotonated to be nucleophilic, while the competing reaction with amines is minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5][9] Above pH 8.5, the rate of reaction with primary amines becomes significant, leading to increased non-specific labeling.[3][4]
Q3: Can NEM degrade in my experimental setup?
A3: Yes, the maleimide ring is susceptible to hydrolysis, especially at alkaline pH.[5][6] This hydrolysis opens the ring to form a non-reactive maleamic acid, rendering the NEM incapable of reacting with thiols.[6] Therefore, it is crucial to prepare aqueous solutions of NEM immediately before use and to work within the recommended pH range.[6][9] For storage, NEM should be dissolved in an anhydrous solvent like DMSO or DMF and kept at -20°C, protected from moisture.[6]
Troubleshooting Guide
This section addresses common problems encountered during the use of NEM in cell lysates.
Problem 1: High background staining or labeling across many proteins.
Potential Cause & Solution
-
Incorrect pH: The reaction pH may be too high, promoting reaction with amines.
-
Excess NEM Concentration: Using a very high concentration of NEM increases the likelihood of off-target reactions and hydrophobic interactions.
-
Hydrophobic Interactions: Non-covalent binding due to the hydrophobicity of the NEM molecule.
-
Solution: Include additives in your buffers to minimize non-specific interactions. Low concentrations of non-ionic surfactants (e.g., 0.05% Tween 20) or blocking agents like Bovine Serum Albumin (BSA) at around 1% can be effective.[6][12] Increasing the salt concentration (e.g., 150-500 mM NaCl) can also help disrupt electrostatic interactions.[6][12]
-
Problem 2: Low or no labeling of the target protein.
Potential Cause & Solution
-
Maleimide Hydrolysis: The NEM may have degraded due to improper storage or handling.
-
Solution: Always prepare fresh NEM solutions in an appropriate anhydrous solvent (DMSO, DMF) immediately before use.[6] Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Oxidized Thiols: The target cysteine residues may be oxidized, forming disulfide bonds that do not react with maleimides.[1][2]
-
Solution: If you need to label all available cysteines, consider a pre-reduction step. Treat your lysate with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before adding NEM.[1][2] TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a thiol group and therefore does not need to be removed before adding NEM.
-
-
Insufficient Incubation Time/Temperature: The reaction may not have gone to completion.
Experimental Protocols & Best Practices
To minimize non-specific binding, a systematic approach to experimental design is crucial.
Protocol 1: Optimizing NEM Concentration
This protocol helps determine the minimal NEM concentration required for efficient thiol blocking, thereby reducing off-target effects.
-
Prepare Cell Lysates: Lyse cells in a degassed buffer at pH 7.0-7.5 (e.g., PBS with protease inhibitors).
-
NEM Titration: Aliquot the lysate and treat with a range of NEM concentrations (e.g., 0, 2, 5, 10, 20, 50 mM) for 10-15 minutes at room temperature.[8]
-
Quench Excess NEM: Add a thiol-containing reagent like DTT or β-mercaptoethanol to a final concentration of 2-5 times the NEM concentration to quench any unreacted NEM.
-
Probe for Free Thiols: Add a thiol-reactive probe with a reporter tag (e.g., a biotinylated maleimide) to the quenched lysates.
-
Analyze Results: Use a Western blot with an anti-biotin antibody to detect the signal. The optimal NEM concentration is the lowest concentration that results in minimal signal from the biotin probe, indicating efficient blocking of free thiols.[8]
Protocol 2: Standard NEM Labeling with Minimized Non-Specific Binding
-
Sample Preparation:
-
Blocking Step (Optional but Recommended):
-
NEM Labeling:
-
Quenching:
-
Stop the reaction by adding a quenching reagent such as DTT or β-mercaptoethanol to a final concentration at least double that of the NEM. Incubate for 15 minutes.
-
-
Downstream Analysis:
-
Proceed with your downstream application (e.g., immunoprecipitation, SDS-PAGE, mass spectrometry).
-
Data Summary Table
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing reaction with amines.[3][5][9] |
| Temperature | 4°C to 25°C | 25°C provides a faster reaction rate; 4°C can be used for sensitive proteins.[9] |
| Incubation Time | 1-2 hours at 25°C; Overnight at 4°C | Should be optimized for the specific protein and NEM concentration.[5][9] |
| NEM:Thiol Molar Ratio | 10:1 to 20:1 | A starting point for optimization; excess ensures complete reaction but too much increases non-specific binding.[5] |
| Buffer Choice | PBS, HEPES, Tris (thiol-free) | Provides stable pH in the optimal range.[2][9] |
Visualizing the Workflow and Mechanisms
NEM Reaction Mechanism
Caption: Covalent bond formation between NEM and a cysteine thiol.
Sources of Non-Specific Binding
Caption: Key factors leading to non-specific binding of NEM.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 11. bma.ch [bma.ch]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Optimizing reaction kinetics for N-tert-Butylmaleimide in complex biological samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction kinetics of N-tert-Butylmaleimide (N-TBM) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with thiols?
The optimal pH range for the reaction between N-TBM and a thiol is between 6.5 and 7.5. This range provides a balance between the reactivity of the thiol group and the stability of the maleimide. Below pH 6.5, the reaction rate is significantly slower because the thiol group is mostly protonated. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react non-specifically with primary amines, such as the side chains of lysine residues.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
Q2: How should I prepare and store this compound stock solutions?
N-TBM is susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare aqueous solutions of N-TBM immediately before use. For storage, dissolve N-TBM in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store it at -20°C, protected from moisture. When preparing to use a refrigerated vial of N-TBM, allow it to warm to room temperature before opening to prevent condensation of moisture inside the vial.
Q3: What are the most common causes of low or no labeling with N-TBM?
Low or no labeling with N-TBM in biological samples can stem from several factors:
-
Hydrolysis of N-TBM: The maleimide ring can open in the presence of water, especially at a pH above 7.5, rendering it inactive. Always use freshly prepared N-TBM solutions.
-
Oxidation of Thiols: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides. Ensure your protein's thiols are in a reduced state.
-
Presence of Competing Thiols: Buffers or other components in your sample containing thiols (e.g., Dithiothreitol (DTT) or β-mercaptoethanol) will compete with your target molecule for reaction with N-TBM.
-
Insufficient Molar Excess of N-TBM: An inadequate amount of N-TBM can lead to incomplete labeling. An excess of the labeling reagent is generally recommended.
Q4: Can the N-TBM-thiol bond be reversed?
Yes, the thioether bond formed between N-TBM and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in biological samples.[2] This can lead to the dissociation of the N-TBM conjugate over time. The stability of the conjugate is influenced by the specific thiol and the local environment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal/Labeling | N-TBM Hydrolysis: The maleimide ring has opened due to moisture. | Prepare fresh N-TBM stock solutions in anhydrous DMSO or DMF immediately before use. Avoid storing N-TBM in aqueous buffers. |
| Thiol Oxidation: Cysteine residues have formed disulfide bonds. | Reduce disulfide bonds in your protein sample using a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) before adding N-TBM. If DTT was used, it must be removed prior to labeling. | |
| Incorrect Buffer pH: The pH is too low for efficient reaction or too high, leading to hydrolysis. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers such as Phosphate-Buffered Saline (PBS) or HEPES. | |
| Insufficient N-TBM Concentration: The molar ratio of N-TBM to thiol is too low. | Increase the molar excess of N-TBM. A 10- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically. | |
| High Background/Non-Specific Labeling | Reaction with Amines: The pH of the reaction is too high, causing N-TBM to react with lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols. |
| Hydrophobic Interactions: If using a fluorescently labeled N-TBM, the dye may non-specifically bind to proteins. | Add a blocking agent like Bovine Serum Albumin (BSA) to your buffer. Increase the number and stringency of washing steps after labeling. | |
| Conjugate Instability | Retro-Michael Reaction: The thioether bond is reversing, especially in the presence of high concentrations of other thiols (e.g., glutathione). | Consider strategies to stabilize the conjugate, such as hydrolysis of the succinimide ring post-conjugation. Analyze samples promptly after labeling. |
Quantitative Data on Maleimide Reactivity and Stability
Disclaimer: Specific kinetic data for this compound can be limited. The following tables include data for N-ethylmaleimide (NEM), a structurally similar and commonly studied maleimide, which can serve as a reasonable proxy.
Table 1: Second-Order Rate Constants for N-ethylmaleimide (NEM) with Thiols
| Thiol Compound | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Cysteine | 4.95 | 25 | 14 |
| Cysteine | 7.0 | 25 | ~1000 (estimated)[3] |
| Glutathione | 7.0 | 25 | Slower than Cysteine[3] |
Table 2: Half-lives of N-ethylmaleimide (NEM) Adducts in the Presence of Glutathione
| NEM Adduct | Incubation Conditions | Half-life of Conversion (hours) | Extent of Conversion (%) |
| NEM-4-mercaptophenylacetic acid | with Glutathione | 20 - 80 | 20 - 90[2] |
| NEM-N-acetylcysteine | with Glutathione | 20 - 80 | 20 - 90[2] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS or HEPES) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, add a 10- to 100-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.
-
-
N-TBM Solution Preparation:
-
Allow the vial of N-TBM to warm to room temperature.
-
Prepare a 10 mM stock solution of N-TBM in anhydrous DMSO or DMF. This solution should be used immediately.
-
-
Labeling Reaction:
-
Add the N-TBM stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent N-TBM derivative.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted thiols, add a quenching agent like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted N-TBM and byproducts using size-exclusion chromatography (e.g., a G-25 column), dialysis, or spin filtration.
-
Protocol 2: Labeling of Thiols in Cell Lysates
-
Cell Lysis:
-
Harvest cells and wash twice with cold PBS.
-
Lyse the cells in a buffer containing a non-thiol reducing agent (if necessary) and a protease inhibitor cocktail. The lysis buffer should be at a pH of 7.0-7.5. A common lysis buffer is RIPA buffer.
-
-
N-TBM Labeling:
-
Determine the protein concentration of the lysate.
-
Add a stock solution of N-TBM in DMSO or DMF to the lysate to a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess N-TBM:
-
Excess N-TBM can be removed by protein precipitation (e.g., with acetone or trichloroacetic acid) followed by washing of the protein pellet, or by using spin desalting columns.
-
-
Downstream Analysis:
-
The labeled proteins in the lysate are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
References
Validation & Comparative
A Comparative Guide: N-tert-Butylmaleimide vs. N-ethylmaleimide for Derivatizing Biological Thiols
For researchers, scientists, and drug development professionals, the selective and stable modification of thiol groups in proteins and peptides is a critical technique in proteomics, drug discovery, and bioconjugation. N-ethylmaleimide (NEM) has long been a staple reagent for this purpose. However, the emergence of alternatives such as N-tert-Butylmaleimide (NtBM) necessitates a detailed comparison to guide reagent selection. This guide provides an objective, data-driven comparison of NtBM and NEM, focusing on their performance in derivatizing biological thiols, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and N-ethylmaleimide are effective thiol-reactive reagents that form stable thioether bonds, crucial for preventing re-oxidation and enabling detection in mass spectrometry. The primary distinction between the two lies in the steric bulk of their respective N-substituents. The ethyl group in NEM is small, allowing for rapid and efficient reaction with accessible thiols. In contrast, the bulky tert-butyl group of NtBM introduces steric hindrance, which can influence its reaction kinetics and accessibility to certain thiol sites within complex protein structures. While NEM is a well-characterized and widely used reagent with extensive protocol availability, NtBM offers potential advantages in specific applications where modulating reactivity or studying sterically hindered thiols is desired.
Performance Comparison
The selection of a derivatizing agent is contingent on the specific experimental goals, including the nature of the biological sample, the desired reaction speed, and the analytical method employed. Below is a detailed comparison of the key performance parameters of NtBM and NEM.
Reaction Kinetics and Specificity
The reaction of maleimides with thiols proceeds via a Michael addition, which is highly specific for the sulfhydryl group at a pH range of 6.5-7.5.[1][2][3] At pH values above 7.5, reactivity with primary amines (e.g., lysine residues and N-termini) can occur as a side reaction.[3]
N-ethylmaleimide (NEM) is known for its rapid reaction kinetics with accessible thiols.[2] For many biological thiols, the reaction is often complete within minutes.[1][2] However, this high reactivity can sometimes lead to off-target modifications if not carefully controlled. Studies have shown that to improve specificity, it is recommended to restrict the pH to below neutral, use NEM concentrations below 10mM, and keep reaction times short (under 5 minutes).[4]
This compound (NtBM) , with its bulky tert-butyl group, is expected to exhibit slower reaction kinetics compared to NEM due to steric hindrance.[5] This can be advantageous in scenarios requiring more controlled conjugation or when targeting highly reactive thiols where limiting the reaction rate is desirable. While direct quantitative kinetic data for NtBM with biological thiols is not as extensively published as for NEM, studies comparing NEM to other N-alkylmaleimides with bulkier substituents, such as N-(1-phenylethyl)maleimide (NPEM), have shown that increased steric bulk leads to slower reaction rates.[6][7] This characteristic of NtBM may allow for more selective labeling of highly accessible thiols over those in more sterically hindered environments.
Stability of Thiol Adducts
The stability of the resulting thioether bond is critical for downstream analysis. Maleimide-thiol adducts can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione, which is abundant in biological systems.[8] This can be a significant issue in in-vivo studies or when analyzing complex biological samples.[9][10]
The stability of the adduct is influenced by the N-substituent of the maleimide. Hydrolysis of the succinimide ring of the adduct can occur, which renders the linkage resistant to the retro-Michael reaction, thereby increasing its stability.[8] The rate of this stabilizing hydrolysis is influenced by the electronic properties of the N-substituent.
While direct comparative stability studies between NtBM and NEM adducts are limited, the general principles of N-alkylmaleimide adduct stability apply. The thioether bond formed by both reagents is generally considered stable under typical proteomics workflow conditions. However, for applications requiring long-term stability in a thiol-rich environment, the potential for retro-Michael reactions should be considered for both reagents.
Side Reactions
The primary side reaction for maleimides is the reaction with amines at pH values above 7.5.[3] Both NEM and NtBM are susceptible to this, although the steric bulk of NtBM might slightly reduce its reactivity towards amines compared to NEM under identical conditions. Another consideration is the hydrolysis of the maleimide ring itself, which renders the reagent inactive. NEM should be prepared fresh to avoid hydrolysis.[3] The hydrolysis rate of N-alkylmaleimides is influenced by the N-substituent, with studies showing that the rate of alkaline hydrolysis increases in the order of EMI < MMI < MI < HMMI, suggesting that the ethyl group of NEM contributes to its relative stability against hydrolysis compared to some other N-alkylmaleimides.[11]
Data Presentation
| Feature | This compound (NtBM) | N-ethylmaleimide (NEM) | References |
| Molecular Weight | 153.18 g/mol | 125.13 g/mol | [4] |
| Reaction Mechanism | Michael Addition | Michael Addition | [1][2] |
| Optimal pH | 6.5 - 7.5 | 6.5 - 7.5 | [1][3] |
| Reaction Kinetics | Slower (inferred due to steric hindrance) | Fast | [2][5] |
| Specificity | High for thiols at pH 6.5-7.5 | High for thiols at pH 6.5-7.5 | [1][3] |
| Adduct Stability | Stable thioether bond, susceptible to retro-Michael reaction | Stable thioether bond, susceptible to retro-Michael reaction | [8][9] |
| Key Side Reactions | Reaction with amines at pH > 7.5; Hydrolysis of maleimide ring | Reaction with amines at pH > 7.5; Hydrolysis of maleimide ring | [3] |
| Steric Hindrance | High | Low | [5] |
Experimental Protocols
General Protocol for Thiol Derivatization of Proteins for Mass Spectrometry
This protocol provides a general workflow for the derivatization of protein thiols using either NtBM or NEM prior to mass spectrometry analysis.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 8 M Urea or 6 M Guanidine HCl in a suitable buffer like 100 mM Tris-HCl, pH 7.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylating agent: this compound (NtBM) or N-ethylmaleimide (NEM)
-
Quenching solution (e.g., excess DTT or cysteine)
-
Buffer for enzymatic digestion (e.g., 50 mM Ammonium Bicarbonate)
-
Protease (e.g., Trypsin)
-
Formic acid
-
C18 desalting column/tip
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in the denaturing buffer to a final concentration of 1-5 mg/mL.
-
-
Reduction of Disulfide Bonds:
-
Add the reducing agent (DTT or TCEP) to the protein solution.
-
Incubate at 37°C for 30-60 minutes.
-
-
Alkylation of Thiols:
-
Prepare a fresh stock solution of NtBM or NEM in a suitable solvent (e.g., water, DMSO, or acetonitrile).
-
Add a 10- to 20-fold molar excess of the alkylating agent over the reducing agent to the protein solution.
-
Incubate at room temperature in the dark for 30-60 minutes.
-
-
Quenching of Excess Alkylating Agent:
-
Add an excess of a thiol-containing compound (e.g., DTT or cysteine) to quench the unreacted maleimide.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange/Sample Cleanup:
-
Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) using a desalting column or by protein precipitation followed by resolubilization.
-
-
Enzymatic Digestion:
-
Add the protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Sample Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 column or tip prior to LC-MS/MS analysis.
-
Mandatory Visualization
Caption: A generalized experimental workflow for protein thiol derivatization and analysis.
Caption: Reaction scheme for thiol derivatization by maleimides and a potential side reaction.
Conclusion
Both this compound and N-ethylmaleimide are valuable reagents for the derivatization of biological thiols. NEM is a well-established, highly reactive compound with a wealth of supporting literature and protocols, making it a reliable choice for general applications. The primary advantage of NtBM lies in the steric hindrance provided by its tert-butyl group, which likely results in slower reaction kinetics. This characteristic may offer greater control and selectivity in specific experimental contexts, such as the differential labeling of thiols based on their accessibility or when working with highly reactive systems. The choice between NtBM and NEM should be guided by the specific requirements of the research, including the desired reaction rate, the complexity of the biological sample, and the accessibility of the target thiol groups. Further direct comparative studies are warranted to fully elucidate the quantitative differences in reactivity and adduct stability between these two important reagents.
References
- 1. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. This compound | C8H11NO2 | CID 643190 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of N-tert-Butylmaleimide with Other Maleimide Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a maleimide reagent for bioconjugation is a critical decision that can significantly impact the efficacy, stability, and overall success of a conjugate. This guide provides an objective comparison of N-tert-Butylmaleimide with other commonly used maleimide reagents, supported by experimental data and detailed methodologies to inform the selection of the most suitable reagent for specific applications.
Maleimides are a class of reagents widely employed in bioconjugation due to their high reactivity and selectivity towards thiol groups, typically found in cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds efficiently under physiological conditions to form a stable thioether bond. However, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation. The nature of the substituent on the maleimide nitrogen (the N-substituent) plays a crucial role in modulating both the reactivity of the maleimide and the stability of the subsequent conjugate. This guide focuses on a comparative analysis of this compound against other common alkyl and aryl maleimides, such as N-ethylmaleimide (NEM) and N-phenylmaleimide (NPM).
Physicochemical Properties of Common Maleimide Reagents
A summary of the key physicochemical properties of this compound, N-ethylmaleimide, and N-phenylmaleimide is presented in Table 1. The differences in their molecular weight and structure, particularly the steric bulk of the N-substituent, can influence their reactivity and the properties of the resulting bioconjugates.
| Property | This compound | N-ethylmaleimide | N-phenylmaleimide |
| Molecular Formula | C₈H₁₁NO₂ | C₆H₇NO₂ | C₁₀H₇NO₂ |
| Molecular Weight | 153.18 g/mol | 125.13 g/mol | 173.17 g/mol |
| Appearance | Colorless to almost colorless clear liquid | White to pale yellow crystalline solid | Not specified |
| N-Substituent | tert-Butyl (bulky alkyl) | Ethyl (small alkyl) | Phenyl (aryl) |
Comparative Performance Analysis
The performance of maleimide reagents can be assessed based on two primary parameters: the kinetics of the thiol addition reaction and the stability of the resulting thioether conjugate.
Reaction Kinetics
The rate of the thiol-maleimide reaction is influenced by several factors, including pH, temperature, and the specific structures of the thiol and maleimide. The optimal pH range for this reaction is typically between 6.5 and 7.5.[1] At this pH, a sufficient concentration of the more nucleophilic thiolate anion is present to facilitate the reaction, while minimizing side reactions with other nucleophiles like amines.[1]
Conjugate Stability and the Retro-Michael Reaction
A critical consideration in the use of maleimide reagents is the stability of the formed thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the undesirable cleavage of the conjugate and "payload migration".[4]
The stability of the conjugate is significantly influenced by the N-substituent of the maleimide. Conjugates derived from N-aryl maleimides, such as N-phenylmaleimide, have demonstrated substantially greater stability compared to those from N-alkyl maleimides.[5] This enhanced stability is attributed to a faster rate of hydrolysis of the thiosuccinimide ring in N-aryl conjugates.[3][5] This hydrolysis opens the ring to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[5]
Table 2 provides a summary of the stability of conjugates formed from different N-substituted maleimides in the presence of glutathione.
| N-Substituted Maleimide Conjugate | Thiol Reactant | Half-life of Conversion (in presence of Glutathione) | Extent of Conversion | Reference |
| N-ethylmaleimide (NEM) | 4-mercaptophenylacetic acid (pKa 6.6) | 18 hours | 12.3% - 89.5% | |
| N-phenylmaleimide (NPM) | 4-mercaptophenylacetic acid (pKa 6.6) | 3.1 hours | 12.3% - 89.5% | [3] |
The data indicates that while the initial thiol exchange may be faster for the N-phenylmaleimide conjugate, the subsequent rapid hydrolysis of the thiosuccinimide ring leads to a more stable final product. While specific stability data for this compound conjugates is not available in the compared literature, as an N-alkyl maleimide, it is expected to form conjugates with stability more comparable to N-ethylmaleimide than to N-phenylmaleimide.
Experimental Protocols
General Protocol for Protein Conjugation with Maleimides
This protocol provides a general guideline for the conjugation of a thiol-containing protein with a maleimide reagent.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide reagent (this compound, N-ethylmaleimide, or N-phenylmaleimide) dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Maleimide Solution Preparation: Immediately before use, prepare a stock solution of the maleimide reagent in an organic solvent.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the maleimide reagent is light-sensitive.
-
Quenching (Optional): To stop the reaction, add a quenching reagent in excess to react with any unreacted maleimide.
-
Purification: Purify the conjugate to remove excess maleimide and other small molecules using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol for Assessing Conjugate Stability (Retro-Michael Reaction Assay)
This protocol outlines a method to assess the stability of a maleimide conjugate in the presence of a competing thiol.
Materials:
-
Purified maleimide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
HPLC-MS system
-
Incubator at 37°C
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
Sample Preparation: Prepare a solution of the maleimide conjugate at a known concentration in PBS, pH 7.4.
-
Initiate Thiol Exchange: Add a stock solution of GSH to the conjugate solution to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analysis: Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.
-
Data Analysis: Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics and the half-life of the conjugate.
Visualizing Key Processes in Maleimide Chemistry
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflows.
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Caption: Competing pathways of thiosuccinimide adduct stability.
Caption: Logical workflow for the comparative analysis of maleimide reagents.
Conclusion
The selection of a maleimide reagent for bioconjugation requires a careful consideration of the desired balance between reaction kinetics and conjugate stability.
-
N-ethylmaleimide (NEM) is a well-established reagent with rapid reaction kinetics, making it suitable for applications where fast and efficient conjugation is paramount. However, the resulting conjugate is susceptible to the retro-Michael reaction.
-
N-phenylmaleimide (NPM) , as an N-aryl maleimide, offers the significant advantage of forming more stable conjugates due to the accelerated hydrolysis of the thiosuccinimide ring, which effectively prevents deconjugation. This makes it a preferred choice for applications requiring long-term stability in a biological environment, such as in the development of antibody-drug conjugates.
-
This compound , with its bulky N-substituent, is expected to exhibit slower reaction kinetics compared to NEM due to steric hindrance. Its conjugate stability is likely to be more similar to that of NEM than NPM. This reagent could be advantageous in situations where a more controlled, slower reaction is desired to potentially minimize side reactions.
Ultimately, the optimal choice of maleimide reagent will depend on the specific requirements of the application, including the nature of the biomolecule, the desired stability of the final conjugate, and the acceptable reaction timeframe. This guide provides the foundational data and protocols to enable researchers to make an informed decision and optimize their bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents [ouci.dntb.gov.ua]
- 4. Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Comparing the reactivity of N-aryl versus N-alkyl maleimides in bioconjugation.
In the realm of bioconjugation, particularly for the development of therapeutics like antibody-drug conjugates (ADCs), the choice of linker chemistry is critical to ensure the stability and efficacy of the final product. Maleimides are widely used for their high reactivity and specificity towards thiol groups found in cysteine residues. However, the nature of the nitrogen substituent on the maleimide ring—whether it is an aryl or an alkyl group—profoundly influences the reactivity and, more importantly, the stability of the resulting bioconjugate. This guide provides a detailed comparison of N-aryl and N-alkyl maleimides, supported by experimental data, to aid researchers in selecting the optimal reagent for their applications.
Executive Summary: N-Aryl Maleimides Offer Superior Stability
The primary advantage of N-aryl maleimides over their N-alkyl counterparts lies in the enhanced stability of the resulting thiol adduct.[1] While both maleimide types readily react with thiols to form a thiosuccinimide intermediate, N-alkyl maleimide conjugates are prone to a retro-Michael reaction, leading to premature cleavage of the payload.[1] This deconjugation can diminish therapeutic efficacy and increase off-target toxicity.[1] In contrast, N-aryl maleimides promote a rapid, intramolecular hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, effectively preventing the retro-Michael reaction and locking the payload in place.[1]
Reactivity and Reaction Kinetics
While stability is a key differentiator, the initial rate of conjugation is also a significant consideration. Experimental data indicates that N-aryl maleimides react approximately 2.5 times faster with thiols than N-alkyl maleimides.[2] This accelerated reaction rate can be advantageous in time-sensitive applications, such as radiolabeling with short-lived isotopes.[2] The electron-withdrawing nature of the aryl group enhances the electrophilicity of the maleimide double bond, making it more susceptible to nucleophilic attack by a thiolate anion.[3]
Quantitative Data Comparison
The following tables summarize the key quantitative differences in performance between N-aryl and N-alkyl maleimides based on published experimental data.
Table 1: Conjugate Stability
| Parameter | N-Alkyl Maleimide Conjugate | N-Aryl Maleimide Conjugate | Key Findings |
| Deconjugation in Serum (7 days at 37°C) | 35-67% | <20% | N-aryl conjugates exhibit significantly less drug loss in a physiologically relevant environment.[4] |
| Thiosuccinimide Hydrolysis Half-life (pH 7.4, 37°C) | ~27 hours | ~1.5 hours | The rapid hydrolysis of the N-aryl thiosuccinimide intermediate leads to a more stable final product.[5] |
| In Rat Plasma | ~50% drug loss after 2 weeks | No measurable drug loss over 2 weeks | Demonstrates the superior long-term stability of N-aryl maleimide adducts in a biological matrix.[5] |
Table 2: Reaction Kinetics and Hydrolysis
| Parameter | N-Alkyl Maleimide | N-Aryl Maleimide | Key Findings |
| Reaction Rate with Thiols | Slower | ~2.5 times faster | N-aryl maleimides allow for more efficient conjugation reactions.[2] |
| Hydrolysis Half-life (pre-conjugation, pH 7.4, 37°C) | > 1 week | 1.5 hours (N-phenyl maleimide) | While more reactive, N-aryl maleimides are also more susceptible to hydrolysis prior to conjugation, which must be considered in the experimental design.[6] |
Chemical Pathways and Stability Mechanisms
The differential stability of N-aryl and N-alkyl maleimide conjugates can be attributed to the competing pathways of retro-Michael reaction and thiosuccinimide ring hydrolysis.
Caption: Competing pathways for N-alkyl and N-aryl maleimide conjugates.
The electron-withdrawing nature of the aryl substituent in N-aryl maleimides accelerates the rate of hydrolysis of the thiosuccinimide ring.[1] This rapid ring-opening to a stable succinamic acid thioether effectively outcompetes the retro-Michael reaction, thus preventing deconjugation.[1]
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
This protocol provides a general framework for the conjugation of a thiol-containing biomolecule with a maleimide functionalized payload.
-
Buffer Preparation: Prepare a conjugation buffer, typically a phosphate buffer (50-100 mM) at a pH of 6.5-7.5.[5] The buffer should be degassed to minimize oxidation of the thiol.
-
Thiol Reduction (if necessary): If the thiol groups on the biomolecule are oxidized (e.g., disulfide bonds), they must be reduced prior to conjugation. This can be achieved by incubation with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). A 4-equivalent excess of TCEP is often used.[2]
-
Conjugation Reaction: Dissolve the maleimide-functionalized payload in a suitable organic co-solvent (e.g., DMSO or DMF) if necessary, and then add it to the thiol-containing biomolecule in the conjugation buffer. The molar ratio of maleimide to thiol is typically in excess (e.g., 10-20 fold for proteins) to drive the reaction to completion.[5]
-
Reaction Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[5] The optimal time and temperature will depend on the specific reactants.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as N-acetyl-L-cysteine.
-
Purification: Purify the bioconjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
Caption: General experimental workflow for thiol-maleimide conjugation.
Protocol for Assessing Conjugate Stability
This protocol describes a method for comparing the stability of N-aryl and N-alkyl maleimide conjugates in serum.
-
Conjugate Preparation: Prepare the N-aryl and N-alkyl maleimide bioconjugates following the protocol described above.
-
Incubation in Serum: Incubate a known concentration of each conjugate in serum (e.g., human or mouse serum) at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the serum mixture.
-
Analysis: Analyze the samples to determine the percentage of intact conjugate remaining. This can be done using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): To separate the intact conjugate from the deconjugated biomolecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the intact conjugate and any deconjugated species.
-
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the deconjugation rate and half-life for each conjugate.
Conclusion
The evidence strongly supports the use of N-aryl maleimides over N-alkyl maleimides for bioconjugation applications where in vivo stability is a critical parameter, such as in the development of ADCs. The inherent chemical properties of N-aryl maleimides favor a stabilizing hydrolysis reaction that effectively prevents the retro-Michael reaction responsible for premature drug release.[1] While the faster reaction kinetics of N-aryl maleimides are also beneficial, their primary advantage lies in the superior stability of the final bioconjugate. Researchers and drug developers can leverage this enhanced stability to create more robust and effective targeted therapies.
References
A Comparative Guide to LC-MS Methods for the Analysis and Validation of N-tert-Butylmaleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis and validation of N-tert-Butylmaleimide (TBM) conjugates. TBM is a key reagent used in bioconjugation, particularly for linking molecules to cysteine residues in proteins and peptides. Accurate and robust analytical methods are crucial for the characterization and quantification of these conjugates in various stages of drug development. This document outlines different LC-MS approaches, presents their performance data, provides detailed experimental protocols, and includes workflow visualizations to aid in method selection and implementation.
Comparison of LC-MS Analytical Strategies
The analysis of TBM conjugates can be broadly categorized into two main strategies: "bottom-up" analysis (surrogate peptide quantification) and intact/middle-up analysis . The choice of strategy depends on the analytical objective, be it quantification for pharmacokinetic (PK) studies or characterization of attributes like drug-to-antibody ratio (DAR).
Bottom-up analysis involves the enzymatic digestion of the protein conjugate and subsequent quantification of a specific, payload-containing peptide (surrogate peptide) by LC-tandem mass spectrometry (LC-MS/MS). This approach is highly sensitive and selective, making it the gold standard for bioanalytical quantification.
Intact/middle-up analysis , on the other hand, involves analyzing the entire conjugate or large fragments of it. This is often performed using high-resolution mass spectrometry (HRMS) and is essential for determining the distribution of different conjugated species and calculating the average DAR. Native size-exclusion chromatography (SEC) coupled with MS is particularly important for cysteine-linked conjugates to maintain the non-covalent interactions between protein subunits for accurate DAR measurement.
Below is a summary of typical performance characteristics for these methods.
| Parameter | Bottom-Up LC-MS/MS (Surrogate Peptide) | Intact Mass Analysis (Native SEC-MS) | Alternative Method: Hydrophobic Interaction Chromatography (HIC-UV) |
| Primary Application | Quantitative bioanalysis (PK studies) | DAR determination, heterogeneity assessment | DAR determination, process monitoring |
| Linearity Range | 0.025 - 25.0 µg/mL[1] | Semi-quantitative, relative abundance | Dependent on conjugate |
| Accuracy (%RE) | -3.8% to -0.1%[1] | Not applicable for absolute quantification | N/A |
| Precision (%CV) | < 6%[1] | < 10% for relative peak areas | < 15% |
| Selectivity | Very High (MRM-based) | Moderate (mass resolution) | Low to Moderate |
| Throughput | High | Moderate | High |
| Key Advantage | High sensitivity and specificity for quantification | Provides information on molecular integrity and DAR distribution | Robust and widely available |
| Key Limitation | Indirect measurement; no info on intact conjugate | Lower sensitivity than bottom-up methods | Lower resolution; indirect mass information |
Note: The data presented are representative values synthesized from published literature on maleimide-cysteine conjugates and should be considered as a general guide.[1]
A critical consideration in the analysis of maleimide conjugates is the potential for hydrolysis of the succinimide ring.[2] This can occur in vivo or ex vivo during sample preparation and leads to a mass increase. It is crucial that analytical methods account for these hydrolysis products to ensure accurate quantification of the total conjugate.[2]
Experimental Workflows and Protocols
LC-MS Analysis Workflow
The general workflow for the LC-MS analysis of TBM conjugates involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis. The specific steps vary depending on the chosen analytical strategy.
Caption: Workflow for LC-MS analysis of TBM conjugates.
Protocol 1: Bottom-Up Analysis for Quantification
This protocol is designed for the quantification of a TBM-conjugated protein from a biological matrix like plasma.
-
Sample Preparation:
-
Spike plasma samples with the TBM conjugate standard and a stable isotope-labeled internal standard.
-
Perform immunocapture of the conjugate using magnetic beads coated with an anti-protein antibody.
-
Wash the beads to remove non-specific proteins.
-
On-bead denaturation and reduction of disulfide bonds.
-
Perform enzymatic digestion with trypsin at 37°C.
-
Collect the supernatant containing the peptides.
-
Perform solid-phase extraction (SPE) for sample cleanup.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the elution of the surrogate peptide.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for the surrogate peptide and its hydrolysis products.
-
Protocol 2: Intact Mass Analysis for DAR Determination
This protocol is suitable for characterizing the heterogeneity and calculating the DAR of a TBM-conjugated protein.
-
Sample Preparation:
-
If necessary, perform buffer exchange into a volatile, MS-friendly buffer like ammonium acetate using a desalting column.
-
Dilute the sample to an appropriate concentration (e.g., 0.1-1.0 mg/mL).
-
-
LC-MS Analysis:
-
LC System: UPLC system.
-
Column: SEC column for native analysis (e.g., 2.1 mm x 150 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with a native MS-compatible buffer (e.g., 100 mM ammonium acetate).
-
Flow Rate: 0.2 mL/min.
-
MS System: Q-TOF high-resolution mass spectrometer.
-
Ionization: ESI, positive mode, with optimized settings for native protein analysis (gentle source conditions).
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of each conjugated species. Calculate the DAR based on the relative abundance of each species.
-
Method Validation
A comprehensive validation is required to ensure that the LC-MS method is reliable for its intended purpose. The validation process involves assessing several key parameters.
Caption: Key parameters for LC-MS method validation.
Validation Protocol Outline (Bottom-Up Method)
-
Selectivity: Analyze blank matrix samples from multiple sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.
-
Linearity and Range: Prepare calibration standards at a minimum of six concentration levels and analyze them to demonstrate a linear relationship between concentration and response. The correlation coefficient (r) should be ≥ 0.99.[1]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.
-
Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the conjugate in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
By carefully selecting the analytical strategy and performing a thorough validation, reliable and accurate data can be generated for the characterization and quantification of this compound conjugates, supporting their development from discovery to clinical applications.
References
Comparative Biophysical Analysis of Proteins Modified with N-tert-Butylmaleimide
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the selective modification of proteins is a cornerstone for the development of therapeutics, diagnostics, and research tools. N-tert-Butylmaleimide (NtBM) is a sulfhydryl-reactive reagent frequently employed for the covalent modification of cysteine residues. This guide provides an objective comparison of the biophysical characteristics of proteins modified with NtBM against other common sulfhydryl-reactive alternatives, supported by experimental data and detailed methodologies for key characterization techniques.
Executive Summary
Modification of proteins with this compound offers a balance of reactivity and stability. The bulky tert-butyl group can influence the local environment of the modified cysteine residue, which may have implications for protein structure, stability, and function. This guide presents a comparative analysis of these effects alongside other common maleimide reagents and iodoacetamide. While direct quantitative comparisons in single studies are sparse, this document synthesizes available data and provides robust protocols for researchers to conduct their own comparative assessments.
Comparison of Sulfhydryl-Reactive Reagents
The choice of a sulfhydryl-reactive reagent can significantly impact the biophysical properties of the resulting protein conjugate. The following table summarizes the key characteristics of this compound in comparison to other widely used reagents.
| Feature | This compound | N-Ethylmaleimide (NEM) | Iodoacetamide |
| Reaction Mechanism | Michael Addition | Michael Addition | Nucleophilic Substitution |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Selectivity | High for sulfhydryls | High for sulfhydryls | Can react with other nucleophiles at higher pH |
| Steric Hindrance | High | Low | Low |
| Potential Impact on Protein Structure | The bulky tert-butyl group may cause localized perturbations. | Minimal steric impact. | Minimal steric impact. |
| Reversibility | The thioether bond can undergo retro-Michael reaction, especially at higher pH. | The thioether bond can undergo retro-Michael reaction. | Stable thioether bond. |
Biophysical Characterization Data
The following tables present a comparative summary of the potential effects of different sulfhydryl modifications on key biophysical parameters. It is important to note that the specific effects are highly dependent on the protein and the location of the modified cysteine.
Table 1: Thermal Stability (Differential Scanning Calorimetry - DSC)
| Protein | Modification Reagent | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Reference |
| Model Protein A | Unmodified | 70.0 | - | Hypothetical Data |
| This compound | 68.5 | -1.5 | Hypothetical Data | |
| N-Ethylmaleimide | 69.0 | -1.0 | Hypothetical Data | |
| Iodoacetamide | 69.5 | -0.5 | Hypothetical Data |
Note: Data presented is hypothetical due to the lack of direct comparative studies in the public domain. Researchers are encouraged to perform their own DSC analyses using the provided protocol.
Table 2: Secondary Structure (Circular Dichroism - CD)
| Protein | Modification Reagent | % α-helix | % β-sheet | Reference |
| Model Protein B | Unmodified | 45 | 25 | Hypothetical Data |
| This compound | 43 | 25 | Hypothetical Data | |
| N-Ethylmaleimide | 44 | 25 | Hypothetical Data | |
| Iodoacetamide | 45 | 25 | Hypothetical Data |
Note: Data presented is hypothetical. Subtle changes in CD spectra upon modification are expected and should be experimentally determined.
Table 3: Aggregation Propensity (Dynamic Light Scattering - DLS)
| Protein | Modification Reagent | Aggregation Onset Temperature (°C) | Polydispersity Index (PDI) at Onset | Reference |
| Model Protein C | Unmodified | 65 | 0.2 | Hypothetical Data |
| This compound | 62 | 0.4 | Hypothetical Data | |
| N-Ethylmaleimide | 64 | 0.3 | Hypothetical Data | |
| Iodoacetamide | 64 | 0.25 | Hypothetical Data |
Note: Data presented is hypothetical. Modification can expose hydrophobic patches, potentially increasing aggregation propensity.
Table 4: Enzymatic Activity
| Enzyme | Modification Reagent | IC50 (µM) or % Activity Remaining | Reference |
| Cysteine Protease X | Unmodified | - (100% activity) | Hypothetical Data |
| This compound | 10 | Hypothetical Data | |
| N-Ethylmaleimide | 5 | Hypothetical Data | |
| Iodoacetamide | 2 | Hypothetical Data |
Note: Data presented is hypothetical. The impact on activity depends on whether the modified cysteine is in or near the active site.
Experimental Protocols
Detailed protocols for the key biophysical characterization techniques are provided below to enable researchers to generate their own comparative data.
Protein Modification with Maleimides
Objective: To covalently modify cysteine residues in a protein with a maleimide-based reagent.
Materials:
-
Protein stock solution (in a thiol-free buffer, e.g., PBS pH 7.2)
-
This compound (or other maleimide) stock solution (e.g., 10 mM in DMSO)
-
Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds. Subsequently, remove the TCEP using a desalting column equilibrated with a reaction buffer (e.g., PBS, pH 7.2).
-
Reaction Setup: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent to a final concentration of 10-fold molar excess over the maleimide to stop the reaction.
-
Purification: Remove excess unreacted maleimide and quenching reagent by a desalting column or dialysis against a suitable storage buffer.
-
Characterization: Confirm the modification using mass spectrometry.
Workflow for protein modification with maleimide reagents.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of the modified protein by measuring its melting temperature (Tm).[1][2]
Materials:
-
Modified protein sample (0.1-1 mg/mL)
-
Unmodified protein sample (as a control)
-
Dialysis buffer (as a reference)
-
DSC instrument
Procedure:
-
Sample Preparation: Dialyze both modified and unmodified protein samples extensively against the same buffer.
-
Instrument Setup: Load the protein sample into the sample cell and the dialysis buffer into the reference cell.
-
Data Acquisition: Set the temperature range (e.g., 20-100°C) and the scan rate (e.g., 60°C/hour).[1]
-
Data Analysis: Analyze the resulting thermogram to determine the Tm, the temperature at which 50% of the protein is unfolded. Compare the Tm of the modified protein to the unmodified control.
Workflow for DSC analysis of protein thermal stability.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure of the modified protein.[3][4]
Materials:
-
Modified protein sample (0.1-0.2 mg/mL in a CD-compatible buffer)
-
Unmodified protein sample
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectrometer
Procedure:
-
Sample Preparation: Prepare samples in a buffer with low absorbance in the far-UV region.[5][6] Ensure the total absorbance of the sample is below 1.0.[5]
-
Data Acquisition: Record the CD spectrum in the far-UV range (e.g., 190-250 nm).
-
Data Processing: Subtract the buffer baseline from the sample spectra.
-
Data Analysis: Analyze the spectra for characteristic changes in the signals for α-helices (negative bands at ~208 and 222 nm) and β-sheets (negative band at ~218 nm).[3]
Workflow for CD analysis of protein secondary structure.
Dynamic Light Scattering (DLS)
Objective: To evaluate the aggregation propensity of the modified protein.[7][8]
Materials:
-
Modified protein sample
-
Unmodified protein sample
-
DLS instrument with temperature control
Procedure:
-
Sample Preparation: Filter samples to remove any pre-existing aggregates.
-
Thermal Ramp: Subject the samples to a controlled temperature ramp.
-
Data Acquisition: Monitor the size distribution and polydispersity index (PDI) as a function of temperature.
-
Data Analysis: Determine the aggregation onset temperature, the temperature at which a significant increase in particle size and PDI is observed.
Workflow for DLS analysis of protein aggregation.
Mass Spectrometry (MS)
Objective: To confirm the covalent modification and determine the modification site.[9]
Materials:
-
Modified protein sample
-
Unmodified protein sample
-
Protease (e.g., trypsin)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Intact Mass Analysis: Analyze the intact modified and unmodified proteins to determine the mass shift corresponding to the addition of the modifying reagent.
-
Peptide Mapping (Optional): Digest the proteins with a protease.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze by tandem mass spectrometry to identify the modified peptide and pinpoint the exact cysteine residue that was modified.
Workflow for mass spectrometry analysis of modified proteins.
Conclusion
The selection of a sulfhydryl-reactive reagent for protein modification requires careful consideration of its potential impact on the biophysical properties of the target protein. This compound, with its bulky tert-butyl group, may introduce steric hindrance that can affect local protein structure and stability more than smaller reagents like N-ethylmaleimide. This guide provides a framework for the comparative analysis of proteins modified with this compound and other reagents. By employing the detailed experimental protocols for DSC, CD, DLS, and MS, researchers can generate the necessary data to make informed decisions for their specific applications, ensuring the optimal performance and stability of their protein conjugates.
References
- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. msf.ucsf.edu [msf.ucsf.edu]
Validating N-tert-Butylmaleimide Labeling: A Comparative Guide to Ensuring Site-Specificity
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of modern molecular biology and therapeutic development. N-tert-Butylmaleimide (N-tBM) offers a valuable tool for targeting cysteine residues, yet rigorous validation of its site-specificity is paramount to ensure data integrity and the efficacy of protein conjugates. This guide provides a comprehensive comparison of N-tBM with the more conventional N-ethylmaleimide (NEM), focusing on methods to validate labeling specificity, and is supported by detailed experimental protocols.
Performance Comparison: this compound vs. N-ethylmaleimide
The choice between N-tBM and NEM often hinges on a trade-off between steric hindrance and reactivity. The bulky tert-butyl group of N-tBM is hypothesized to enhance specificity for highly accessible cysteine residues, potentially reducing off-target labeling of other nucleophilic residues like lysine, or reactions with partially buried cysteines. NEM, being smaller, may exhibit faster reaction kinetics but with a potential for broader reactivity.
While direct quantitative comparisons of site-specificity are not extensively documented in publicly available literature, the principles of steric hindrance suggest that N-tBM may offer advantages in achieving more precise labeling in complex protein systems. However, this increased specificity may come at the cost of lower overall labeling efficiency for some target cysteines compared to the less hindered NEM.
Table 1: Comparison of this compound and N-ethylmaleimide Characteristics
| Feature | This compound (N-tBM) | N-ethylmaleimide (NEM) | Key Considerations |
| N-substituent | tert-Butyl (bulky, branched) | Ethyl (small, linear) | Steric hindrance is the primary differentiator. |
| Predicted Specificity | Potentially higher for highly accessible cysteines | High for cysteines, but may have more off-target reactions | The bulkiness of the tert-butyl group may prevent reactions with less accessible sites. |
| Predicted Reactivity | Potentially slower due to steric hindrance | Generally rapid | Reaction kinetics should be optimized for each specific protein and maleimide. |
| Potential Off-Targeting | Less likely to react with sterically hindered lysines | Can react with lysines and other nucleophiles at pH > 7.5.[1] | Careful control of pH is crucial for minimizing off-target labeling with both reagents. |
| Conjugate Stability | Generally stable thioether bond | Stable thioether bond, but susceptible to retro-Michael reaction.[2] | The stability of the maleimide conjugate can be influenced by the local environment. |
Experimental Validation of Labeling Site-Specificity
To rigorously validate the site of N-tBM labeling, a multi-pronged approach is recommended. This typically involves proteolytic digestion of the labeled protein followed by mass spectrometry to identify the modified peptide and residue. Further confirmation can be achieved through site-directed mutagenesis and, in some cases, Edman degradation.
Mass Spectrometry-Based Validation
Mass spectrometry (MS) is the gold standard for identifying the precise location of a label on a protein.[3] The general workflow involves:
-
Proteolytic Digestion: The N-tBM labeled protein is digested with a specific protease (e.g., trypsin) to generate a mixture of peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The resulting spectra are searched against a protein database to identify peptides. The mass shift corresponding to the N-tBM modification will pinpoint the labeled peptide and, through fragmentation analysis, the specific modified cysteine residue.
Table 2: Expected Mass Shifts for Labeled Peptides in Mass Spectrometry
| Reagent | Chemical Formula of Adduct | Monoisotopic Mass of Adduct (Da) |
| This compound (N-tBM) | C₈H₁₁NO₂ | 153.079 |
| N-ethylmaleimide (NEM) | C₆H₇NO₂ | 125.048 |
Site-Directed Mutagenesis
Site-directed mutagenesis provides orthogonal validation by demonstrating that the absence of the target cysteine prevents labeling.[1][4]
-
Mutant Creation: A mutant version of the target protein is generated where the suspected cysteine of interest is replaced with a non-nucleophilic amino acid, such as alanine or serine.
-
Labeling Reaction: Both the wild-type and mutant proteins are subjected to the N-tBM labeling reaction under identical conditions.
-
Analysis: The labeling efficiency of the wild-type and mutant proteins is compared, typically by MS or fluorescence if a fluorescent tag is used. A significant reduction or complete absence of labeling in the mutant confirms the specificity of the labeling to the targeted cysteine.
Edman Degradation
For N-terminally labeled proteins, Edman degradation can be a powerful, albeit less commonly used, technique to confirm the modification site.[2][5] This method sequentially removes amino acids from the N-terminus of a peptide, which are then identified. If the N-terminal cysteine is labeled with N-tBM, the sequencing will be blocked at that position, confirming the site of modification.
Experimental Protocols
Protocol 1: this compound Labeling of a Target Protein
-
Protein Preparation: Dissolve the protein in a degassed buffer at a pH of 6.5-7.5 (e.g., 100 mM phosphate buffer, 150 mM NaCl). The protein concentration should typically be in the 1-5 mg/mL range.
-
Reduction of Disulfide Bonds (Optional): If the target cysteine is involved in a disulfide bond, add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30 minutes at room temperature. Note: If using Dithiothreitol (DTT), it must be removed prior to adding the maleimide.
-
Labeling Reaction: Prepare a 10 mM stock solution of N-tBM in a compatible organic solvent (e.g., DMSO or DMF). Add a 10- to 20-fold molar excess of the N-tBM solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.
-
Quenching: Quench the reaction by adding a thiol-containing reagent such as DTT or L-cysteine to a final concentration of 10-20 mM.
-
Purification: Remove unreacted N-tBM and quenching reagent using size-exclusion chromatography, dialysis, or spin filtration.
Protocol 2: Validation of N-tBM Labeling by Mass Spectrometry
-
Sample Preparation: Take an aliquot of the purified, N-tBM-labeled protein.
-
Denaturation, Reduction, and Alkylation: Denature the protein using 8 M urea. Reduce any remaining disulfide bonds with DTT and alkylate the newly exposed thiols with iodoacetamide to prevent disulfide scrambling.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration to less than 2 M and digest the protein into peptides using a protease such as trypsin (typically at a 1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
LC-MS/MS Analysis: Acidify the peptide mixture with formic acid and analyze by LC-MS/MS.
-
Data Analysis: Search the acquired MS/MS data against the protein sequence database using a software suite that allows for the specification of variable modifications. Search for a mass modification of +153.079 Da on cysteine residues.
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is crucial for successful validation.
References
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol Quantification: N-tert-Butylmaleimide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thiol groups (-SH) is crucial in numerous areas of research and development, from understanding cellular redox states to characterizing protein therapeutics. This guide provides an objective comparison of methodologies for thiol quantification, with a focus on the application of N-tert-Butylmaleimide and its performance relative to established standards like Ellman's reagent and advanced fluorescent techniques.
Introduction to Thiol Quantification
Thiols, particularly the cysteine residues in proteins and the antioxidant glutathione, are key players in a multitude of biological processes. Their quantification is essential for assessing oxidative stress, protein structure and function, and for bioconjugation strategies. A variety of methods have been developed for this purpose, each with its own set of advantages and limitations. This guide will delve into the specifics of these methods to aid in the selection of the most appropriate technique for your research needs.
This compound in Thiol Quantification
This compound belongs to the maleimide class of reagents, which are highly selective for thiol groups. The reaction proceeds via a Michael addition, forming a stable thioether bond.
While this compound is an effective thiol-reactive compound, it is not typically used as a direct quantitative standard in spectrophotometric assays in the same manner as Ellman's reagent. The reaction of this compound with a thiol does not produce a significant color change or a chromophore with a high extinction coefficient in the visible range, making direct colorimetric quantification challenging and insensitive.
Instead, this compound and other maleimides are powerful tools for thiol quantification when used as derivatization or labeling agents in conjunction with other analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): Thiols can be derivatized with a maleimide compound, separated by HPLC, and detected by UV-Vis or fluorescence detectors.
-
Mass Spectrometry (MS): this compound can be used to tag thiols, and the mass shift is then detected by MS, allowing for precise quantification, often in a ratiometric approach with isotopic labeling.[1]
-
Fluorescence Spectroscopy: Maleimides conjugated to a fluorophore are widely used to label and quantify thiols with high sensitivity.
Comparison of Thiol Quantification Methods
The choice of a thiol quantification method depends on factors such as the required sensitivity, the nature of the sample, and the available instrumentation. Below is a comparison of the most common methods.
Data Presentation: Quantitative Performance Metrics
| Method | Principle | Detection | Limit of Detection (LOD) | Linear Range | Advantages | Disadvantages |
| Ellman's Reagent (DTNB) | Colorimetric | Spectrophotometry (412 nm) | ~0.41 - 3 µM[2][3] | ~1 - 100 µM[1] | Simple, rapid, inexpensive, well-established.[1] | Low sensitivity, potential for interference from other nucleophiles, pH-sensitive.[1] |
| 4,4'-dithiodipyridine (4-DPS) | Colorimetric | Spectrophotometry (324 nm) | ~Picomolar (with HPLC) | Wide, dependent on detection | Works at lower pH, less interference than DTNB.[1] | Lower wavelength measurement can have interference from protein absorbance.[4] |
| Fluorometric Probes (e.g., Thiol-reactive dyes) | Fluorometric | Fluorometry (various Ex/Em) | 10 nM - 0.2 µM[2] | 0.05 - 100 µM[2][5] | High sensitivity (up to 400x DTNB), suitable for live-cell imaging, can be selective for specific thiols.[2][5] | Higher cost, potential for quenching, requires a fluorometer.[2] |
| Maleimide Labeling with UV/Vis Detection | Spectrophotometric | Spectrophotometry (~302 nm for NEM) | Low Sensitivity | Not well-defined for direct quantification | High selectivity for thiols. | Insensitive, interference from protein absorbance.[4][6] |
| Maleimide Labeling with Fluorescence Detection | Fluorometric | Fluorometry (dye-dependent) | High Sensitivity (nanomolar range) | Wide, dependent on the fluorophore | High sensitivity and selectivity, suitable for complex samples. | Requires fluorescently labeled maleimide and a fluorometer. |
| Maleimide Labeling with Mass Spectrometry | Mass Analysis | Mass Spectrometry | High Sensitivity (low femtomole range) | Wide, dependent on the instrument | High specificity and accuracy, provides positional information. | Requires expensive instrumentation and complex data analysis. |
Experimental Protocols
Protocol 1: Thiol Quantification using Ellman's Reagent (DTNB)
This protocol outlines a standard procedure for quantifying free thiols in a solution using a spectrophotometer.
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction Buffer (0.1 M phosphate buffer, pH 8.0)
-
Thiol standard (e.g., L-cysteine or glutathione)
-
Sample containing unknown thiol concentration
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a standard curve:
-
Prepare a stock solution of the thiol standard (e.g., 1 mM L-cysteine).
-
Create a series of dilutions of the standard in the Reaction Buffer to cover the expected range of your samples (e.g., 0, 10, 25, 50, 75, 100 µM).
-
-
Sample Preparation:
-
Dilute your sample with the Reaction Buffer to ensure the thiol concentration falls within the linear range of the standard curve.
-
-
Reaction:
-
To each well of a 96-well plate, add 200 µL of each standard or sample.
-
Add 10 µL of the DTNB solution to each well. Include a blank containing only the Reaction Buffer and DTNB.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples using the equation of the line from the standard curve.
-
Protocol 2: Thiol Quantification using a Fluorometric Maleimide Probe
This protocol describes a general procedure for quantifying thiols using a maleimide-conjugated fluorescent dye.
Materials:
-
Thiol-reactive fluorescent maleimide probe (e.g., dissolved in DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5)
-
Thiol standard (e.g., L-cysteine or glutathione)
-
Sample containing unknown thiol concentration
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
Prepare a standard curve:
-
Prepare a stock solution of the thiol standard in the Reaction Buffer.
-
Create a series of dilutions of the standard to cover the desired concentration range.
-
-
Sample Preparation:
-
Dilute your sample with the Reaction Buffer.
-
-
Reaction:
-
To each well of a black 96-well plate, add your standards and samples.
-
Add the fluorescent maleimide probe to each well at a final concentration optimized for the specific probe (typically in the low micromolar range).
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for a duration specified by the probe manufacturer (typically 5-30 minutes).
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Calculation:
-
Subtract the fluorescence of a blank (buffer and probe only) from all readings.
-
Plot the fluorescence of the standards versus their concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples from the standard curve.
-
Mandatory Visualizations
Caption: Reaction mechanism of a thiol with this compound.
Caption: General experimental workflow for thiol quantification.
Caption: Decision tree for selecting a thiol quantification method.
Conclusion
While this compound is a highly valuable reagent for its specificity towards thiols, its primary role in quantitative analysis is as a labeling agent for highly sensitive methods like HPLC and mass spectrometry. For routine, direct spectrophotometric quantification, Ellman's reagent remains a simple and cost-effective standard, albeit with lower sensitivity. For applications demanding high sensitivity, such as in cellular studies or with low-concentration samples, fluorometric probes offer a significant advantage. The selection of the optimal method should be guided by the specific requirements of the experiment, including sensitivity, sample complexity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of bioconjugation efficiency between maleimides and acrylamides.
For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the selection of an appropriate bioconjugation strategy is paramount. The efficiency, selectivity, and stability of the chemical linkage directly influence the performance and therapeutic efficacy of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a PEGylated therapeutic. This guide presents a comparative study of two widely utilized cysteine-reactive chemistries: maleimides and acrylamides. By examining their reaction kinetics, stability, and specificity, supported by experimental data, this document aims to provide a clear and objective resource for making informed decisions in bioconjugation design.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics of maleimide and acrylamide bioconjugation chemistries, drawing on data from various studies to facilitate a direct comparison.
| Feature | Maleimides | Acrylamides |
| Primary Target Residue | Cysteine (thiol group) | Cysteine (thiol group), can also react with Lysine (amine group) at higher pH |
| Reaction Mechanism | Michael Addition | Michael Addition |
| Typical Reaction pH | 6.5 - 7.5[1] | 7.4 - 10[2] |
| Reaction Speed | Fast[3] | Generally slower than maleimides |
| Conjugation Yield (with Cysteine) | High (80-96%)[2][4][5] | Modest to high (yields vary) |
| Conjugation Yield (with Lysine) | N/A | Modest to high (58-89%) in specific cases[2][4][5] |
| Resulting Linkage | Thiosuccinimide ether bond[6] | Thioether bond |
| Linkage Stability | Prone to retro-Michael reaction (reversibility) and hydrolysis[6][7][8] | Generally more stable than maleimide-thiol adducts |
| Key Advantages | High reactivity and well-established protocols[6] | Forms a more stable, irreversible bond |
| Key Disadvantages | Conjugate instability can lead to payload dissociation[7][8] | Slower reaction kinetics, potential for lower yields |
Visualizing the Process: Experimental Workflow and Reaction Pathways
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline a typical bioconjugation workflow and the chemical pathways of the maleimide-thiol reaction.
Experimental Protocols: Methodologies for Comparative Analysis
The following provides a generalized methodology for comparing the bioconjugation efficiency of maleimides and acrylamides. Specific parameters such as protein concentration, reagent molar excess, and incubation times should be optimized for each specific system.
Objective:
To compare the bioconjugation efficiency of a maleimide-functionalized reagent and an acrylamide-functionalized reagent with a cysteine-containing protein.
Materials:
-
Cysteine-containing protein (e.g., antibody fragment, peptide)
-
Maleimide-functionalized reagent
-
Acrylamide-functionalized reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetyl-L-cysteine or L-cysteine
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), SDS-PAGE equipment
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the cysteine residues are in a disulfide bond, add a 5-10 fold molar excess of TCEP and incubate for 1-2 hours at room temperature to reduce the disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Reagent Preparation:
-
Prepare stock solutions of the maleimide and acrylamide reagents in anhydrous DMSO at a concentration of 10-20 mM.
-
-
Bioconjugation Reaction:
-
Divide the protein solution into two separate reaction vessels.
-
To one vessel, add a 5-20 fold molar excess of the maleimide stock solution.
-
To the second vessel, add a 5-20 fold molar excess of the acrylamide stock solution.
-
Incubate both reactions at room temperature for 2-4 hours with gentle mixing. For acrylamides, a longer incubation time or incubation at 37°C may be necessary.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add a 10-fold molar excess of the quenching reagent to each reaction mixture and incubate for 15-30 minutes.
-
-
Analysis of Conjugation Efficiency:
-
SDS-PAGE: Analyze aliquots of the reaction mixtures by non-reducing SDS-PAGE. Successful conjugation will result in a shift in the molecular weight of the protein.
-
LC-MS: Analyze the reaction mixtures by LC-MS to determine the extent of conjugation. The mass spectrum will show peaks corresponding to the unconjugated protein and the protein conjugated with one or more reagent molecules. The relative peak intensities can be used to quantify the conjugation efficiency.
-
-
Stability Assessment of the Conjugate:
-
Purify the protein conjugates using size-exclusion chromatography to remove excess reagents.
-
Incubate the purified conjugates in plasma or a solution containing a high concentration of a thiol (e.g., glutathione) at 37°C.
-
At various time points, take aliquots and analyze by LC-MS to monitor for any deconjugation (loss of the reagent from the protein).
-
Conclusion
The choice between maleimide and acrylamide chemistry for bioconjugation is a critical decision that hinges on the specific requirements of the application. Maleimides offer the advantage of rapid and high-yielding conjugation, backed by a long history of use and well-established protocols.[1] However, the potential for instability of the resulting thiosuccinimide linkage through a retro-Michael reaction is a significant drawback, particularly for in vivo applications where conjugate stability is paramount.[7][8]
Acrylamides, on the other hand, form a more robust and irreversible thioether bond, offering enhanced stability. This comes at the cost of generally slower reaction kinetics and potentially lower yields. The decision, therefore, involves a trade-off between reaction efficiency and conjugate stability. For applications demanding high stability, such as the development of long-circulating antibody-drug conjugates, the superior stability of the acrylamide linkage may outweigh the benefits of the faster maleimide chemistry. Conversely, for in vitro applications or when rapid conjugation is a priority, maleimides remain a powerful and effective choice. Ultimately, a thorough understanding of the strengths and weaknesses of each chemistry, coupled with empirical testing, will guide the researcher to the optimal bioconjugation strategy for their specific needs.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OPUS at UTS: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Achilles' Heel of Bioconjugation: A Comparative Guide to the In Vivo Stability of Maleimide-Based Linkages
For researchers, scientists, and drug development professionals, the enduring stability of bioconjugates in the complex in vivo environment is a critical determinant of therapeutic efficacy and safety. The widely utilized maleimide-thiol conjugation, while efficient, presents a significant challenge due to the potential for premature cleavage of the linker, leading to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the in vivo stability of various maleimide-based bioconjugates, supported by experimental data, detailed methodologies, and visual representations of the underlying chemical principles.
The lability of the traditional thiosuccinimide linkage formed through the reaction of a maleimide and a thiol is primarily attributed to a retro-Michael reaction.[1] This reversible process, facilitated by endogenous thiols such as glutathione and albumin present in the bloodstream, can lead to the deconjugation of the payload from its targeting molecule.[2] This phenomenon, often termed "payload migration," is a major concern, particularly for antibody-drug conjugates (ADCs), where the premature release of a potent cytotoxic agent can cause systemic toxicity.[3][4]
To address this inherent instability, significant research has focused on developing next-generation maleimide-based technologies that enhance the in vivo stability of the bioconjugate. These strategies primarily focus on modifying the maleimide chemistry to create more robust and stable linkages.
Comparative Analysis of Linkage Technologies
The stability of a bioconjugate is a key factor in its development and is often assessed by measuring the amount of intact conjugate remaining over time in a physiological environment, such as human plasma. The following table summarizes the stability profiles of different maleimide-based linkage technologies.
| Linker Technology | Linkage Type | Key Stability Feature | In Vivo Stability Profile |
| Traditional Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction. | Prone to cleavage, leading to significant payload loss over time.[1] |
| Hydrolyzed Maleimide | Ring-opened Maleamic Acid Thioether | The succinimide ring is hydrolyzed to a more stable, open-ring structure that is resistant to the retro-Michael reaction.[1][5] | Significantly enhanced stability, with the ring-opened product having reported half-lives exceeding two years.[5] |
| Self-Stabilizing Maleimides | Diaminopropionic acid-based maleimide | Engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring, forming a stable product.[1][6] | Demonstrates a dramatic improvement in payload retention compared to conventional maleimide linkers in in vivo models.[1] |
| Thiazine Linker | Thiazine | Formed via a chemical rearrangement when a peptide with an N-terminal cysteine is conjugated to a maleimide reagent.[1][7] | Degrades markedly slower than the thioether conjugate and is over 20 times less susceptible to glutathione-mediated adduct formation. |
| Next-Generation Maleimides (NGMs) | Re-bridged Disulfide | Re-bridges reduced disulfide bonds, maintaining the native antibody structure.[8][9] | Generates robustly stable conjugates ideal for in vivo applications.[8][10] |
Quantitative Comparison of Conjugate Stability
The following table presents quantitative data on the percentage of payload remaining for different linker technologies after incubation in a rat model, highlighting the improved stability of next-generation approaches.
| Linker Type | % Payload Remaining (Day 1) | % Payload Remaining (Day 7) |
| Conventional Maleimide | ~70% | ~50% |
| Self-Stabilizing Maleimide (DPR-based) | >95% | ~90% |
| Data adapted from a study comparing a self-stabilizing maleimido-diaminopropionic acid (DPR) linker to a standard maleimidocaproyl (mc) linker in a rat model.[1] |
Visualizing the Chemistry of Stability and Instability
To better understand the mechanisms governing the stability of maleimide-based bioconjugates, the following diagrams illustrate the key chemical pathways.
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the development of safe and effective bioconjugates. The following are generalized protocols for key experiments used to evaluate the in vivo and in vitro stability of these linkages.
In Vivo Stability Assessment in Animal Models
Objective: To quantify the in vivo stability of the linker by measuring the average number of drug molecules attached to the antibody (Drug-to-Antibody Ratio, DAR) over time in circulation.[1]
Methodology:
-
Animal Model: Typically, rats (e.g., Sprague-Dawley) or mice are used for these studies.[1]
-
ADC Administration: A single intravenous (IV) dose of the antibody-drug conjugate is administered to the animals (e.g., 1 mg/kg).[1]
-
Sample Collection: Blood samples are collected at various time points post-injection (e.g., 1 hour, 6 hours, 1 day, 2 days, 4 days, 7 days).[1]
-
Sample Processing: Plasma is isolated from the blood samples.
-
Analysis: The concentration of the total antibody and the intact ADC in the plasma samples are measured using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS (Liquid Chromatography-Mass Spectrometry).[1]
-
Data Analysis: The DAR is calculated at each time point by dividing the concentration of the intact ADC by the total antibody concentration. The rate of decrease in DAR over time is used to determine the in vivo half-life of the linker.[1]
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in a physiologically relevant environment that includes all blood components, which has shown better correlation with in vivo outcomes.[2]
Methodology:
-
Incubation: The bioconjugate is incubated in human or animal plasma at 37°C over a defined time course. A control sample in a simple buffer like PBS is run in parallel.
-
Sample Collection: Aliquots are taken at various time points.
-
Analysis: The percentage of intact conjugate remaining is quantified using analytical techniques such as Size Exclusion Chromatography (SEC-HPLC), SDS-PAGE, or LC-MS.
-
Data Analysis: The half-life (t½) of the conjugate in plasma is calculated. The stability profile in plasma is compared to the control sample in PBS to determine the impact of plasma components on stability.[2]
Conclusion
While traditional maleimide-thiol chemistry has been a cornerstone of bioconjugation, its inherent instability in vivo presents a significant hurdle for the development of robust and safe therapeutics.[2] The data clearly demonstrates that next-generation maleimide technologies, including those that promote hydrolysis, undergo transcyclization, or re-bridge disulfide bonds, offer substantially improved in vivo stability.[2][11] For researchers and drug developers, the careful selection of a linker technology based on a thorough understanding of its in vivo stability profile is paramount to designing effective and safe bioconjugates for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for N-tert-Butylmaleimide: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of N-tert-Butylmaleimide based on available safety data. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that can cause skin and eye irritation, as well as respiratory irritation.[1][2] Therefore, it is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Quantitative Safety Data
The following table summarizes the key quantitative safety data for this compound.
| Property | Value | Source |
| Flash Point | 80 °C (176 °F) - closed cup | [1] |
| Boiling Point | 189 °C | |
| Density | 1.059 g/mL at 25 °C |
Disposal Procedures: Deactivation of Reactive Maleimide
The primary hazard associated with the disposal of this compound is its reactivity. The maleimide group is highly reactive towards thiols.[5][6][7] This reactivity can be harnessed to deactivate the compound, rendering it less hazardous for final disposal. The following protocol outlines a method for quenching the reactivity of this compound using a thiol-containing compound.
-
Prepare a Quenching Solution: In a fume hood, prepare a solution of a thiol-containing compound such as L-cysteine or β-mercaptoethanol in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 7.5.[6] A concentration of 10-50 mM is a common starting point for quenching reactions.[8][9]
-
Reaction: In a designated chemical waste container, add the this compound waste to the quenching solution. It is recommended to use a significant molar excess of the quenching agent to ensure complete reaction.[8]
-
Incubation: Gently mix the solution and allow the reaction to proceed for at least 30 minutes at room temperature.[7][8] This allows for the complete reaction of the maleimide group with the thiol, forming a stable thioether linkage.[6]
-
Verification (Optional): For applications requiring confirmation of complete deactivation, analytical techniques such as HPLC or mass spectrometry can be used to monitor the disappearance of the this compound.
Waste Segregation and Collection
Proper segregation of waste is a critical step in the disposal process.
-
Deactivated Liquid Waste: The deactivated solution should be collected in a clearly labeled, sealed, and chemically compatible waste container. The label should read: "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]". Do not pour this waste down the drain.[1]
-
Contaminated Solid Waste: All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container. This should be labeled as "Hazardous Waste: this compound contaminated debris".
-
Unused this compound: If you have unused, unexpired this compound, it should be kept in its original container and labeled as "Hazardous Waste: Unused this compound".
Final Disposal
Once the waste has been collected and properly labeled, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Another disposal option for the unquenched chemical is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always follow your institution's specific procedures for hazardous waste pickup and disposal.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following diagrams illustrate the key decision points and actions.
Caption: Workflow for the safe disposal of this compound.
Caption: Chemical deactivation of this compound via Michael addition.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C8H11NO2 | CID 643190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. saftgard.com [saftgard.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Essential Safety and Logistical Guide for Handling N-tert-Butylmaleimide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds such as N-tert-Butylmaleimide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure and efficient research environment.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is crucial to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended. Ensure to check the glove manufacturer's chemical resistance chart for compatibility. Disposable nitrile gloves are suitable for splash protection but should be changed immediately upon contact.[5][6][7] For prolonged contact, heavier-duty gloves may be necessary. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Essential to protect against splashes.[6] |
| Skin and Body Protection | Laboratory coat | A full-length lab coat should be worn to prevent skin contact.[6] |
| Respiratory Protection | NIOSH-approved respirator | A respirator with an organic vapor cartridge is recommended, especially when working outside of a chemical fume hood or with large quantities.[4] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.
| Aspect | Procedure |
| Handling | - Always work in a well-ventilated area, preferably within a chemical fume hood. - Avoid inhalation of vapors and contact with skin and eyes. - Wash hands thoroughly after handling. - Prevent the generation of aerosols. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from heat, sparks, and open flames. - Store separately from incompatible materials such as strong oxidizing agents. |
Operational Plan: A Step-by-Step Workflow
A structured workflow ensures that all safety and handling aspects are covered from reception to disposal of this compound.
Disposal Plan: Deactivation and Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. The reactive maleimide group should be deactivated before disposal.[1]
Experimental Protocol for Deactivation of this compound Waste
This protocol outlines the deactivation of the reactive maleimide group using a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (DTT).[1]
Materials:
-
This compound waste (liquid or dissolved solid)
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
Designated chemical waste container
Procedure:
-
Prepare a Quenching Solution: In a chemical fume hood, prepare a ~100 mM solution of either BME or DTT in a suitable buffer (e.g., PBS).[1]
-
Reaction/Deactivation:
-
In a designated chemical waste container, add the this compound waste.
-
Add a 10-fold molar excess of the quenching solution to the waste.[1]
-
-
Incubation: Gently mix the solution and allow the reaction to proceed for at least 2 hours at room temperature. This ensures the complete reaction of the maleimide group.[1]
-
Collection and Labeling:
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[6]
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Waste Segregation and Disposal
Proper segregation of waste is a critical step in safe disposal.[2]
| Waste Type | Disposal Procedure |
| Deactivated Liquid Waste | - Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container. - Do not pour down the drain.[1][2] |
| Contaminated Solid Waste | - Includes items such as gloves, pipette tips, and absorbent paper that have come into contact with this compound. - Collect in a designated, sealed plastic bag or container. - Label as "Hazardous Waste: this compound contaminated debris".[1] |
| Empty Containers | - The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). - The first rinsate must be collected and disposed of as hazardous liquid waste. - After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[1] |
By implementing these safety and logistical procedures, researchers can handle this compound responsibly, ensuring a safe laboratory environment for themselves and their colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
